AtPCO4-IN-1
Description
The exact mass of the compound 2,2'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is 414.20423867 g/mol and the complexity rating of the compound is 648. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-22,25H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKSXWZFRKMWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324557 | |
| Record name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7506-25-4 | |
| Record name | NSC407054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AtPCO4: A Technical Guide to its Mechanism of Action as a Plant Oxygen Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant biology, the ability to sense and respond to environmental cues is paramount for survival. One of the most critical of these cues is oxygen availability. Fluctuations in oxygen levels, particularly hypoxia (low oxygen) caused by events like flooding, trigger a cascade of adaptive responses. At the heart of this oxygen-sensing mechanism in the model plant Arabidopsis thaliana lies a family of enzymes known as Plant Cysteine Oxidases (PCOs). Among these, AtPCO4 has been identified as a key player due to its high catalytic efficiency.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of AtPCO4, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows. While the specific compound "AtPCO4-IN-1" was not identified in the available literature, this guide focuses on the enzyme itself, providing a foundational understanding for researchers interested in its function and potential modulation.
Core Mechanism of Action: An Oxygen-Dependent Degradation Pathway
AtPCO4 is a non-heme iron-dependent dioxygenase that functions as a crucial component of the plant oxygen signaling system.[3][4][5] Its primary role is to catalyze the oxygen-dependent oxidation of a conserved N-terminal cysteine residue on specific target proteins, most notably the Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][4] This post-translational modification marks the ERF-VII proteins for degradation via the Cys/Arg branch of the N-degron pathway.[3][4]
Under normoxic (normal oxygen) conditions, AtPCO4 is active and continuously oxidizes ERF-VIIs, leading to their degradation by the 26S proteasome.[4] This prevents the accumulation of ERF-VIIs and the subsequent activation of hypoxia-responsive genes.[3][4] However, under hypoxic conditions, the lack of the co-substrate oxygen reduces AtPCO4 activity.[1][2] This leads to the stabilization and accumulation of ERF-VIIs, which can then translocate to the nucleus and activate the expression of genes that help the plant adapt to and survive the low-oxygen stress.[3][4]
The catalytic efficiency of AtPCO4, particularly its sensitivity to oxygen concentrations within a physiologically relevant range, validates its role as a bona fide oxygen sensor in plants.[1][2]
Quantitative Data Summary
The following table summarizes the key kinetic parameters for wild-type AtPCO4 and some of its engineered variants. This data is crucial for understanding the enzyme's efficiency and the impact of specific amino acid residues on its function.
| Enzyme | Substrate | KM(O2)app (%) | kcat (s-1) | Vmax(O2) (µmol·mg-1·min-1) | Specific Activity (µmoles/min/mg) | Reference |
| AtPCO4 (WT) | AtRAP2(2-15) | 17.3 | 31.0 | ~7 | 11.21 (± 1.48) | [1][3][6] |
| AtPCO4 (C173A) | RAP2.122-15 | ~10 | ~1.17 (70 min-1) | ~3 | - | [7] |
| AtPCO4 (Y183F) | AtRAP2.122–15 | - | - | - | 1.56 (± 0.15) | [3][7] |
| AtPCO4 (S107A) | AtRAP2.122–15 | - | - | - | 9.11 (± 0.96) | [3] |
| AtPCO4 (C190A) | AtRAP2.122–15 | - | - | - | 11.83 (± 1.00) | [3] |
| AtPCO4 (H164D) | AtRAP2.122–15 | - | - | - | Near-zero activity | [3] |
| AtPCO4 (D176N) | AtRAP2.122–15 | - | - | - | Minimal activity | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams visualize the AtPCO4 signaling pathway and a common experimental workflow used to study its activity.
Caption: AtPCO4 signaling pathway under normoxic and hypoxic conditions.
Caption: A generalized experimental workflow for studying AtPCO4.
Detailed Experimental Protocols
The study of AtPCO4 involves a combination of in vitro biochemical assays and in vivo plant-based experiments. Below are detailed methodologies for key experiments cited in the literature.
Recombinant AtPCO4 Expression and Purification
-
Cloning: The coding sequences for AtPCO4 isoforms are amplified and cloned into an expression vector, such as pET28a, which often includes a His-tag for purification.[1] Site-directed mutagenesis can be performed on this plasmid to generate variants.[3]
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., NEB5α).[1] Protein expression is typically induced by the addition of IPTG, followed by incubation at a reduced temperature to enhance protein solubility.
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Purification: Cells are harvested, lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA) to capture the His-tagged AtPCO4.[8] Further purification is achieved through size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[8]
In Vitro PCO Activity Assay
-
Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., 50 mM Bis-Tris propane, pH 8.0), NaCl, a reducing agent like TCEP, and the purified AtPCO4 enzyme.[6][8]
-
Substrate: A synthetic peptide corresponding to the N-terminus of an ERF-VII substrate, such as AtRAP2.122–15, is used.[3][6]
-
Initiation and Quenching: The reaction is initiated by the addition of the enzyme to the substrate-containing mixture under aerobic conditions.[9] At specific time points, aliquots are taken and the reaction is quenched by the addition of an acid, typically formic acid.[6][9]
-
Analysis: The quenched samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The extent of substrate oxidation is determined by integrating the peak areas corresponding to the substrate and the oxidized product (+32 Da).[7]
Oxygen Sensitivity Assay
-
Anaerobic Preparation: The substrate solution is prepared in gas-tight vials and made anaerobic by bubbling with nitrogen gas.[6]
-
Oxygen Introduction: A defined concentration of oxygen is introduced into the headspace of the vial.[6]
-
Reaction and Analysis: The reaction is initiated by injecting the enzyme. The subsequent steps of quenching and LC-MS analysis are the same as the standard in vitro activity assay.[6] This allows for the determination of kinetic parameters with respect to oxygen concentration.
In Planta Complementation Assays
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Plant Line: Experiments often utilize an Arabidopsis thaliana mutant lacking multiple PCO genes (e.g., 4pco mutant) to provide a null background.[3][7]
-
Transformation: The 4pco mutant plants are transformed with constructs to express wild-type AtPCO4 or its variants.[3][7]
-
Phenotypic Analysis: T-DNA insertion lines and complemented lines are grown under standard conditions and then subjected to stress, such as dark submergence to induce hypoxia.[7]
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Evaluation: Survival rates and recovery of the plants are monitored post-stress.[7] Additionally, the expression levels of hypoxia-responsive genes can be quantified using RT-qPCR to assess the functional consequences of AtPCO4 activity in vivo.[7]
Conclusion
AtPCO4 stands as a central regulator in the plant's response to hypoxic stress. Its oxygen-dependent catalytic activity on ERF-VII transcription factors provides a direct and elegant mechanism for sensing and responding to changes in cellular oxygen levels. The detailed understanding of its structure, kinetics, and in vivo function, as outlined in this guide, provides a solid foundation for future research. This knowledge is not only critical for fundamental plant science but also opens avenues for the rational engineering of crops with enhanced tolerance to environmental stresses like flooding, a growing concern in a changing global climate. Further investigation into the specific modulation of AtPCO4 activity, potentially through the development of targeted inhibitors, could offer novel strategies for agricultural improvement.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
AtPCO4-IN-1: A Selective Inhibitor of Plant Cysteine Oxidase 4
An In-depth Technical Guide on the Core Target and Mechanism of AtPCO4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a selective, small-molecule inhibitor of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant's oxygen-sensing mechanism. AtPCO4 is a non-heme iron-dependent dioxygenase that plays a critical role in the Cys/Arg N-degron pathway by targeting Group VII Ethylene Response Factor (ERF-VII) transcription factors for degradation under normoxic conditions. By inhibiting AtPCO4, this compound stabilizes ERF-VIIs, leading to the upregulation of hypoxia-responsive genes. This guide provides a comprehensive overview of the target of this compound, its mechanism of action, quantitative data, and the experimental protocols for its characterization.
The Primary Target: Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4)
The primary biological target of this compound is the enzyme Plant Cysteine Oxidase 4 (AtPCO4) from Arabidopsis thaliana. AtPCO4 is a member of the Plant Cysteine Oxidase (PCO) family, which are crucial oxygen sensors in plants.[1] These enzymes catalyze the oxygen-dependent oxidation of the N-terminal cysteine residue of specific protein substrates to cysteine sulfinic acid.[1] This post-translational modification marks the substrates for degradation via the Cys/Arg branch of the N-degron pathway.[1]
Among the five PCO isoforms in Arabidopsis, AtPCO4 is a catalytically potent isoform.[1] Its primary substrates are the Group VII Ethylene Response Factor (ERF-VII) transcription factors, such as RAP2.2 and RAP2.12.[1] These transcription factors are key regulators of the plant's adaptive response to hypoxia (low oxygen), a condition often encountered during events like flooding.[1] Under normal oxygen levels (normoxia), AtPCO4 activity leads to the degradation of ERF-VIIs, thus suppressing the hypoxic response.[1]
The Cys/Arg N-degron Signaling Pathway
The Cys/Arg N-degron pathway is a proteolytic pathway that regulates the stability of proteins based on their N-terminal amino acid. In the context of AtPCO4 and its substrates, the pathway proceeds as follows:
-
N-terminal Methionine Excision: The Group VII ERF-VII transcription factors are synthesized with an N-terminal methionine, which is subsequently cleaved by methionine aminopeptidases (MetAPs) to expose a cysteine residue at the new N-terminus.[2]
-
Oxygen-Dependent Cysteine Oxidation: In the presence of sufficient oxygen, AtPCO4 catalyzes the oxidation of the N-terminal cysteine of the ERF-VII protein to cysteine sulfinic acid (Cys-SO₂H).[2] This is the key oxygen-sensing step.
-
Arginylation: The oxidized N-terminal cysteine is recognized by arginyl-tRNA-protein transferases (ATEs), which add an arginine residue to the N-terminus.[2]
-
Ubiquitination and Proteasomal Degradation: The N-terminal arginine is then recognized by the E3 ubiquitin ligase PROTEOLYSIS 6 (PRT6), which mediates the ubiquitination of the ERF-VII protein.[3] Polyubiquitinated ERF-VIIs are subsequently targeted for degradation by the 26S proteasome.[2][3]
Under hypoxic conditions, the activity of AtPCO4 is reduced due to the limited availability of its co-substrate, oxygen. This leads to the stabilization of ERF-VIIs, allowing them to accumulate and activate the transcription of genes that help the plant adapt to and survive under low-oxygen stress.
Figure 1: The Cys/Arg N-degron pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Quantitative Data for this compound
This compound was identified through a yeast-based chemical genetic screen designed to find inhibitors of the Cys/Arg N-degron pathway.[4] The compound, referred to as "2A10" in the primary literature, was shown to be a selective inhibitor of AtPCO4.[4]
| Compound Name | Target | Assay Type | IC50 (µM) | Primary Reference |
| This compound (2A10) | Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) | In vitro enzyme activity assay | 264.4 ± 1.07 | Lavilla-Puerta et al., 2023[4] |
Experimental Protocols
The following is a summary of the key experimental protocol used to determine the in vitro inhibitory activity of this compound on AtPCO4.
In Vitro AtPCO4 Inhibition Assay
This protocol is based on the methods described by Lavilla-Puerta et al. (2023).[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant AtPCO4.
Materials:
-
Recombinant AtPCO4 enzyme
-
Peptide substrate: A 16-mer peptide representing the N-terminal sequence of RAP2.12 (RAP2₂₋₁₇)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Bis-Tris propane, 50 mM NaCl, 5 mM TCEP, pH 8.0)
-
DMSO (vehicle control)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system for analysis
Procedure:
-
Enzyme Pre-incubation: Recombinant AtPCO4 (final concentration, e.g., 0.5 µM) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the RAP2₂₋₁₇ peptide substrate (final concentration, e.g., 500 µM).
-
Reaction Incubation: The reaction mixture is incubated for a specific duration (e.g., 10 minutes) at the same temperature.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as 1% formic acid.
-
Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of oxidized and unoxidized peptide substrate.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a suitable dose-response curve.
Figure 2: Experimental workflow for the in vitro AtPCO4 inhibition assay.
Conclusion
This compound is a valuable chemical tool for studying the Cys/Arg N-degron pathway and the role of AtPCO4 in plant oxygen sensing. Its ability to selectively inhibit AtPCO4 allows for the controlled stabilization of Group VII ERF-VII transcription factors, thereby mimicking a hypoxic response at the molecular level. This inhibitor provides a means to investigate the downstream consequences of ERF-VII accumulation and may serve as a lead compound for the development of agrochemicals aimed at enhancing plant tolerance to flooding and other hypoxic stresses. Further research into the in planta effects and optimization of this and related compounds will be crucial for translating these findings into practical applications in agriculture and plant biotechnology.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Landscape of AtPCO4 Inhibition: A Technical Overview
While the specific designation "AtPCO4-IN-1" does not correspond to a publicly documented chemical entity in the current scientific literature, recent advancements have led to the identification of novel inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). This guide provides a comprehensive technical overview of these pioneering inhibitor molecules, with a focus on their chemical properties, biological activity, and the experimental methodologies employed in their discovery and characterization.
This document serves as a resource for researchers, scientists, and drug development professionals engaged in the study of plant oxygen sensing, the N-degron pathway, and the development of chemical tools to modulate these processes.
Introduction to AtPCO4 and its Role as a Therapeutic Target
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a key enzyme in the plant oxygen-sensing pathway.[1][2] It catalyzes the oxygen-dependent oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[3][4] This post-translational modification marks the ERF-VII proteins for degradation via the N-degron pathway, thereby regulating their stability and downstream signaling in response to changes in oxygen availability.[3][5][6]
Inhibition of AtPCO4 presents a promising strategy for modulating plant responses to hypoxic stress, such as flooding, by stabilizing ERF-VIIs and promoting the expression of hypoxia-responsive genes.[5][6][7] The development of specific AtPCO4 inhibitors could therefore have significant applications in agriculture and crop improvement.
Recently Identified AtPCO4 Inhibitors
A 2023 study successfully identified three small molecule inhibitors of Plant Cysteine Oxidases (PCOs) through a yeast-based chemical genetic screen.[5][6][8] Among these, two compounds, designated 2A10 and 4D5 , were confirmed to directly inhibit the enzymatic activity of AtPCO4 in vitro.[8]
Chemical Structure and Properties
Detailed chemical structures and comprehensive physicochemical properties for 2A10 and 4D5 are not yet fully available in the public domain. Further publications are anticipated to provide this information.
Biological Activity and Efficacy
Both 2A10 and 4D5 demonstrated a concentration-dependent inhibition of AtPCO4 activity.[8] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were determined for both compounds.
| Compound | IC50 (µM) for AtPCO4 |
| 2A10 | 264.4 ± 1.07 |
| 4D5 | 349.6 ± 1.2 |
| Table 1: In vitro inhibitory activity of compounds 2A10 and 4D5 against AtPCO4.[8] |
Application of these inhibitor molecules to Arabidopsis seedlings resulted in an increased stability of ERF-VII proteins and the induction of anaerobic gene expression, consistent with the inhibition of the Cys-N-degron pathway.[5][6]
Experimental Protocols
The discovery and characterization of these AtPCO4 inhibitors involved a multi-step experimental workflow, beginning with a high-throughput screen in a heterologous yeast system and culminating in in vitro enzymatic assays and in planta validation.
Yeast-Based High-Throughput Screening
A chemical genetic screen was performed using a library of natural-like chemical scaffolds in a budding yeast strain engineered to express AtPCO4 and a plant-based ERF-VII reporter system.[5][6][8] This system allows for the identification of compounds that modulate the Cys-N-degron pathway.
In Vitro AtPCO4 Inhibition Assay
The direct inhibitory effect of the identified compounds on AtPCO4 activity was assessed using an in vitro enzymatic assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant AtPCO4 was expressed and purified. A 16-mer peptide representing the N-terminus of the AtPCO4 substrate RAP2.12 (RAP2.122-17) was synthesized.[8]
-
Inhibitor Pre-incubation: AtPCO4 (0.5 µM) was pre-incubated with the test compound at a concentration of 1 mM or with a solvent-only control (DMSO).[8]
-
Enzymatic Reaction: The reaction was initiated by adding the RAP2.122-17 peptide substrate (500 µM) to the enzyme-inhibitor mixture. The reaction was allowed to proceed for 10 minutes at 25 °C under standard assay conditions.[8]
-
Analysis: The extent of substrate oxidation was measured to determine the level of AtPCO4 activity in the presence of the inhibitor relative to the control.[8]
IC50 Determination
To quantify the potency of the inhibitors, concentration-response curves were generated by performing the in vitro assay with a range of inhibitor concentrations. The IC50 values were then calculated from these curves.[8]
Signaling Pathway Context
AtPCO4 functions within the broader N-degron pathway, which is a critical mechanism for protein degradation and turnover in eukaryotes. The inhibition of AtPCO4 directly impacts this pathway by preventing the initial oxygen-dependent modification of ERF-VII transcription factors.
Future Directions
The identification of 2A10 and 4D5 as inhibitors of AtPCO4 marks a significant step forward in the ability to chemically modulate plant oxygen sensing. Future research will likely focus on:
-
Structural Elucidation: Determining the precise chemical structures of 2A10 and 4D5.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of these inhibitors to improve potency and specificity.
-
Mechanism of Action Studies: Investigating the exact binding mode of these inhibitors to AtPCO4.
-
In Planta Applications: Further exploring the effects of these inhibitors on plant physiology, particularly in the context of stress tolerance.
References
- 1. Plant cysteine oxidase oxygen-sensing function is conserved in early land plants and algae | Department of Biology [biology.ox.ac.uk]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4)
Introduction
This technical guide provides a comprehensive overview of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen-sensing pathway. Initial searches for a specific inhibitor designated "AtPCO4-IN-1" did not yield any publicly available information, suggesting this may be a non-standard nomenclature or a compound not yet described in scientific literature. Therefore, this document focuses on the core protein, AtPCO4, which is of significant interest to researchers in plant biology and agrochemical development. AtPCO4 plays a crucial role in regulating plant responses to hypoxia (low oxygen), a common stress condition caused by flooding.[1][2][3][4] This guide details its discovery, mechanism of action, kinetic properties, and the experimental protocols used for its study.
Discovery and Function
AtPCO4 is one of five PCO isoforms in Arabidopsis thaliana that act as oxygen sensors.[1][3] These enzymes catalyze the oxygen-dependent oxidation of a conserved N-terminal cysteine residue on Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][3][4] This oxidation marks the ERF-VII proteins for degradation via the Cys/Arg branch of the N-degron pathway (formerly known as the N-end rule pathway).[2][4]
Under normoxic (normal oxygen) conditions, the constitutive activity of AtPCO4 leads to the degradation of ERF-VIIs, thereby suppressing the expression of hypoxia-responsive genes.[1] During flooding, when oxygen levels decrease, AtPCO4 activity is reduced, leading to the stabilization of ERF-VIIs.[2][4] These stabilized transcription factors then activate genes that help the plant adapt to and survive the low-oxygen environment.[2] Among the PCO isoforms, AtPCO4 is the most catalytically competent, suggesting it plays a central role in ERF-VII regulation.[1][3]
Signaling Pathway
The signaling pathway involving AtPCO4 is a critical component of the plant's response to hypoxia. The following diagram illustrates this process.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Probing the Inhibitor-Enzyme Interaction: A Technical Guide to AtPCO4 Binding Affinity
Abstract
This technical document provides a comprehensive overview of the binding characteristics of inhibitors to Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen-sensing pathway. While specific data for a molecule designated "AtPCO4-IN-1" is not publicly available, this guide utilizes recently identified inhibitors, 2A10 and 4D5, as case studies to detail the methodologies for determining binding affinity and to contextualize the significance of such interactions. This guide outlines the relevant signaling pathways, experimental protocols for inhibitor characterization, and a framework for data presentation, serving as a vital resource for researchers engaged in the development of AtPCO4-targeted agrochemicals or research tools.
Introduction: AtPCO4 as a Target
Plant Cysteine Oxidases (PCOs) are non-heme iron-dependent dioxygenases that function as crucial oxygen sensors in plants.[1][2] In normoxic conditions, AtPCO4 catalyzes the oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[3][4] This modification initiates a cascade of events leading to the degradation of these proteins via the Cys/Arg branch of the N-degron pathway.[3][5][6] Under hypoxic conditions, such as those caused by flooding, AtPCO4 activity is reduced, leading to the stabilization of ERF-VIIs, which then upregulate hypoxia-responsive genes to promote survival.[6][7]
The targeted inhibition of AtPCO4 presents a promising strategy for enhancing flood tolerance in crops by "priming" the plant's hypoxic response.[5][6] Understanding the binding affinity and mechanism of action of small molecule inhibitors is paramount to the rational design of effective and specific chemical modulators.
AtPCO4 Signaling Pathway
AtPCO4 is a central regulator of the Cys/Arg N-degron pathway, which governs the stability of ERF-VII transcription factors in an oxygen-dependent manner. The pathway can be summarized as follows:
Quantitative Analysis of Inhibitor Binding
The efficacy of an inhibitor is quantified by its binding affinity for the target enzyme. For AtPCO4, this is typically determined through inhibition assays that measure the reduction in catalytic activity in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.
Recent studies have identified and characterized small molecule inhibitors of AtPCO4. The IC50 values for two such inhibitors, 2A10 and 4D5, are presented below.[8]
| Inhibitor | IC50 (µM) |
| 2A10 | 264.4 ± 1.07 |
| 4D5 | 349.6 ± 1.2 |
Experimental Protocols
Accurate determination of inhibitor binding affinity requires robust and well-defined experimental protocols. The following sections detail the methodologies for recombinant protein production, enzymatic activity assays, and inhibitor screening.
Recombinant AtPCO4 Production and Purification
-
Expression Vector: The coding sequence for AtPCO4 is cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification:
-
Cells are harvested and lysed.
-
The cleared lysate is subjected to Ni(II)-affinity chromatography to capture the His-tagged AtPCO4.
-
The His-tag is cleaved using a specific protease (e.g., TEV protease).
-
A reverse Ni(II)-affinity chromatography step is performed to remove the cleaved His-tag and any uncleaved protein.
-
Size-exclusion chromatography is used as a final polishing step to obtain highly pure and monomeric AtPCO4.[9]
-
Protein concentration and purity are confirmed by UV/Vis spectroscopy and SDS-PAGE, respectively.[9]
-
In Vitro AtPCO4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant AtPCO4.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM bis-tris (B1662375) propane, 50 mM NaCl, pH 8.0.[2]
-
Enzyme Master Mix: Assay buffer containing a defined concentration of purified AtPCO4 (e.g., 0.5 µM), supplemented with FeSO4 and sodium L-ascorbate.[9]
-
Substrate: A synthetic peptide corresponding to the N-terminus of an ERF-VII substrate, such as RAP2.12 (e.g., RAP22-17), at a concentration of 500 µM.[8] The peptide is dissolved in assay buffer supplemented with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to prevent disulfide bond formation.[9]
-
Inhibitor Stock: Inhibitors (e.g., 2A10, 4D5) are dissolved in a suitable solvent, such as DMSO.[8]
-
-
Procedure:
-
The inhibitor, at a range of concentrations, is pre-incubated with the AtPCO4 enzyme master mix for a defined period (e.g., 10 minutes) at 25 °C.[8] A solvent-only control (e.g., DMSO) is run in parallel.[8]
-
The enzymatic reaction is initiated by the addition of the peptide substrate.[9]
-
The reaction proceeds for a set time (e.g., 10 minutes) at 25 °C.[8]
-
The reaction is quenched by the addition of 1% formic acid.[3]
-
-
Detection and Analysis:
-
The extent of substrate oxidation is quantified using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[3][10]
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the solvent-only control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
-
Experimental and Logical Workflows
The discovery and characterization of AtPCO4 inhibitors typically follow a multi-step workflow, from initial high-throughput screening to detailed in vitro validation.
Conclusion
This guide provides a detailed technical framework for assessing the binding affinity of inhibitors to AtPCO4. By leveraging the methodologies successfully employed in the characterization of inhibitors like 2A10 and 4D5, researchers can effectively screen for and evaluate new chemical entities targeting this critical oxygen-sensing enzyme. The protocols and workflows described herein are intended to facilitate the development of novel agrochemicals aimed at enhancing crop resilience to environmental stresses such as flooding, thereby contributing to global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]
- 8. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of AtPCO4-Inhibitor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of plant biology, the intricate mechanisms of stress response are of paramount importance for developing resilient crops. A key player in the response to hypoxia (low oxygen levels) in Arabidopsis thaliana is the Plant Cysteine Oxidase 4 (AtPCO4). This enzyme acts as an oxygen sensor, catalyzing the oxidation of the N-terminal cysteine of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2] This modification targets the ERF-VII proteins for degradation via the N-end rule pathway, thus preventing the activation of hypoxia-response genes under normal oxygen conditions (normoxia).[1]
The inhibition of AtPCO4 presents a promising strategy for enhancing plant tolerance to flooding and other hypoxic stresses by stabilizing ERF-VIIs and pre-activating stress-response pathways. AtPCO4-IN-1 has been identified as a selective inhibitor of AtPCO4, with a reported IC50 value of 264.4 μM.[3][4][5][6] While this inhibitor is commercially available, detailed public-domain studies on its specific interaction with AtPCO4 at a molecular level are scarce.
This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model the interaction between AtPCO4 and a small molecule inhibitor, using this compound as a representative example. The protocols and data presented herein are based on established computational techniques and the available structural information for AtPCO4, offering a roadmap for researchers and drug development professionals to investigate this and similar plant protein-ligand interactions.
AtPCO4 Signaling Pathway and the Role of Inhibition
The signaling pathway involving AtPCO4 is a critical component of oxygen sensing in plants. Under normoxic conditions, AtPCO4 utilizes molecular oxygen to oxidize the N-terminal cysteine of ERF-VII transcription factors. This post-translational modification initiates a cascade of events leading to the degradation of these transcription factors, thereby suppressing the expression of genes associated with the hypoxic response. An inhibitor, such as this compound, would block the catalytic activity of AtPCO4, leading to the stabilization of ERF-VIIs and the subsequent activation of hypoxia-response genes, even under normoxic conditions. This mechanism is depicted in the following signaling pathway diagram.
In Silico Modeling Workflow
The in silico investigation of the this compound interaction follows a structured workflow, beginning with data acquisition and culminating in the analysis of molecular dynamics simulations. This process allows for a detailed examination of the binding mode, stability, and dynamics of the protein-ligand complex.
Quantitative Data Presentation
The following tables present representative quantitative data that would be generated from molecular docking and molecular dynamics simulations of the this compound complex. These values are illustrative and serve to exemplify the expected outcomes of the described protocols.
Table 1: Representative Molecular Docking Results
| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (within 4 Å) |
| 1 | -8.5 | 0.00 | HIS145, HIS150, HIS212, TYR183 |
| 2 | -8.2 | 1.23 | HIS145, HIS150, ASP177 |
| 3 | -7.9 | 1.87 | HIS145, TYR183, SER175 |
Table 2: Representative Molecular Dynamics Simulation Stability Metrics
| Simulation Time (ns) | RMSD of AtPCO4 Backbone (Å) | RMSD of this compound (Å) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 3 |
| 25 | 1.5 ± 0.2 | 0.8 ± 0.1 | 2-4 |
| 50 | 1.6 ± 0.3 | 0.9 ± 0.2 | 2-3 |
| 75 | 1.7 ± 0.2 | 1.0 ± 0.2 | 1-3 |
| 100 | 1.8 ± 0.3 | 1.1 ± 0.3 | 1-2 |
Experimental Protocols
Molecular Docking of this compound
Objective: To predict the binding pose of this compound in the active site of AtPCO4 and to estimate the binding affinity.
Methodology:
-
Protein Preparation:
-
The crystal structure of Arabidopsis thaliana PCO4 is obtained from the Protein Data Bank (PDB ID: 6S7E).
-
Using molecular modeling software such as UCSF Chimera or PyMOL, all non-essential water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.
-
The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structure of this compound (CAS: 316134-38-0) is obtained from a chemical database like PubChem.
-
The 2D structure is converted to a 3D structure using software like Open Babel.
-
The ligand's energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and the structure is saved in the PDBQT format.
-
-
Docking Simulation:
-
The docking software AutoDock Vina is employed for the simulation.
-
A grid box is defined to encompass the active site of AtPCO4, centered on the catalytic iron-coordinating histidines (HIS145, HIS150, HIS212). The dimensions of the grid box are typically set to 25 x 25 x 25 Å.
-
The docking is performed with an exhaustiveness of 8 (or higher for more thorough searching).
-
The resulting docking poses are ranked based on their binding affinity scores.
-
-
Analysis:
-
The top-ranked docking poses are visually inspected for favorable interactions with the active site residues.
-
Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified and analyzed.
-
Molecular Dynamics Simulation of the this compound Complex
Objective: To assess the stability and dynamics of the this compound complex in a simulated physiological environment.
Methodology:
-
System Preparation:
-
The best-ranked docked complex of AtPCO4 and this compound is used as the starting structure.
-
The GROMACS simulation package with the AMBER99SB-ILDN force field is utilized.
-
The complex is placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.
-
The system is solvated with TIP3P water molecules.
-
Sodium and chloride ions are added to neutralize the system and to mimic a physiological salt concentration of 0.15 M.
-
-
Energy Minimization:
-
The energy of the system is minimized using the steepest descent algorithm for 5000 steps or until convergence is reached.
-
-
Equilibration:
-
The system undergoes a two-phase equilibration process.
-
NVT Equilibration: A 100 ps simulation is run in the NVT (constant number of particles, volume, and temperature) ensemble at 300 K, with position restraints on the protein and ligand heavy atoms.
-
NPT Equilibration: A 1 ns simulation is performed in the NPT (constant number of particles, pressure, and temperature) ensemble at 300 K and 1 bar, with continued position restraints.
-
-
Production Simulation:
-
A production molecular dynamics simulation is run for at least 100 ns without any position restraints.
-
The simulation is performed in the NPT ensemble at 300 K and 1 bar.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to evaluate the stability of the complex.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between AtPCO4 and this compound are monitored throughout the simulation.
-
Binding Energy Calculation: The binding free energy can be estimated using methods like MM/PBSA or MM/GBSA on snapshots from the trajectory.
-
Logical Relationship Diagram
The interplay between oxygen levels, AtPCO4 activity, its substrate, and an inhibitor is a key aspect of this biological system. The following diagram illustrates these logical relationships.
Conclusion
This technical guide has outlined a comprehensive in silico approach for modeling the interaction between the plant oxygen sensor AtPCO4 and its inhibitor, this compound. While specific experimental data on this particular interaction is not yet widely published, the detailed molecular docking and molecular dynamics simulation protocols provided here offer a robust framework for its investigation. By employing these computational methods, researchers can gain valuable insights into the molecular basis of AtPCO4 inhibition, which can aid in the rational design of novel and more potent inhibitors for enhancing crop resilience to hypoxic stress. The workflows and representative data serve as a valuable resource for scientists and drug development professionals venturing into the computational modeling of plant protein-ligand interactions.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocat.com [biocat.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. InvivoChem [invivochem.com]
The Role of AtPCO4 in Plant Hypoxia Response: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In plants, the ability to sense and respond to low oxygen conditions (hypoxia), often caused by soil waterlogging or flooding, is critical for survival. A key regulator in this process is the N-degron pathway, which controls the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors. These ERF-VIIs are master regulators of anaerobic gene expression, enabling metabolic adaptation to hypoxia. The stability of ERF-VIIs is directly regulated by a family of enzymes known as PLANT CYSTEINE OXIDASES (PCOs), which act as cellular oxygen sensors.
This technical guide focuses on Arabidopsis thaliana PLANT CYSTEINE OXIDASE 4 (AtPCO4), a constitutively expressed and highly efficient isoform that plays a pivotal role in the oxygen-dependent degradation of ERF-VIIs. While the query "AtPCO4-IN-1" does not correspond to a formally recognized inhibitor, this guide will delve into the mechanism of AtPCO4 and discuss the emerging field of PCO inhibitors as tools to modulate the plant hypoxia response and potentially enhance stress tolerance.
The N-degron Pathway and the Central Role of AtPCO4
Under normoxic (normal oxygen) conditions, AtPCO4 utilizes molecular oxygen to catalyze the oxidation of the N-terminal cysteine residue of ERF-VII transcription factors. This oxidation converts the cysteine to cysteine sulfinic acid, marking the ERF-VII for subsequent arginylation by an ATE1/2 arginyl-transferase. The now N-terminal arginine is recognized by the E3 ubiquitin ligase PROTEOLYSIS 6 (PRT6), leading to polyubiquitination and degradation of the ERF-VII by the 26S proteasome. This process effectively prevents the activation of hypoxia-responsive genes when oxygen is plentiful.[1][2]
During hypoxia, the lack of molecular oxygen as a co-substrate for AtPCO4 leads to a significant reduction in its enzymatic activity.[1] Consequently, ERF-VIIs are not oxidized and are stabilized. These stabilized transcription factors then translocate to the nucleus, where they activate the expression of genes essential for anaerobic metabolism and survival under low-oxygen stress.[3][4]
Signaling Pathway of ERF-VII Degradation
Caption: Oxygen-dependent degradation of ERF-VII transcription factors via the N-degron pathway.
Quantitative Data on AtPCO4
AtPCO4 is the most catalytically efficient among the Arabidopsis PCO isoforms, underscoring its significant role in regulating the hypoxia response.[1][2]
Table 1: Kinetic Parameters of AtPCO Isoforms
| Isoform | kcat (s⁻¹) | Km (AtRAP2.12₂₋₁₅) (mM) | Km (O₂) (app %) | Reference |
| AtPCO1 | 4.18 | >5 | 15.7 | [2] |
| AtPCO2 | 1.98 | >5 | 7.37 | [2] |
| AtPCO3 | 4.70 | >5 | 11.1 | [2] |
| AtPCO4 | 31.0 | 1.35 ± 0.24 | 17.3 | [2] |
| AtPCO5 | 7.90 | 3.78 ± 1.03 | 5.45 | [2] |
Data obtained using an in vitro peptide substrate (AtRAP2.12₂₋₁₅).
Table 2: Substrate Specificity of AtPCO4
| Substrate Peptide | % Oxidation (1h) | Reference |
| AtRAP2₂₋₁₅ | 82.6 | [5] |
| AtVRN2₂₋₁₅ | 22.6 | [5] |
| AtZPR2₂₋₁₅ | 11.1 | [5] |
These data indicate a preference of AtPCO4 for ERF-VII substrates like AtRAP2.12.
PCO Inhibitors: Modulating the Hypoxia Response
Recent studies have led to the discovery of the first chemical inhibitors of PCOs.[6][7] These compounds were identified through a yeast-based screening system and have been shown to mimic hypoxic conditions by stabilizing ERF-VIIs.
Table 3: Identified AtPCO4 Inhibitors and their In Vitro Efficacy
| Compound | IC₅₀ (µM) | Reference |
| 2A10 | 264.4 ± 1.07 | [7] |
| 4D5 | 349.6 ± 1.2 | [7] |
The application of these inhibitors to Arabidopsis seedlings resulted in the stabilization of ERF-VII reporters, induction of anaerobic gene expression, and enhanced tolerance to anoxia.[6][7] This demonstrates the potential of using small molecules to manipulate the plant's hypoxia response, which could have applications in agriculture for improving crop resilience to flooding.
Experimental Protocols
In Vitro AtPCO4 Activity Assay
This protocol is adapted from methodologies used to determine PCO kinetic parameters.[8]
Objective: To measure the enzymatic activity of recombinant AtPCO4 by quantifying the oxidation of a synthetic peptide substrate.
Materials:
-
Recombinant AtPCO4 protein
-
Synthetic peptide substrate (e.g., AtRAP2.12₂₋₁₅: CGGAIISDFIPPPR)
-
Assay buffer: 50 mM Bis-Tris propane (B168953) (pH 8.0), 50 mM NaCl, 5 mM TCEP
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbate
-
Formic acid (for quenching)
-
LC-MS system for analysis
Procedure:
-
Prepare the assay mixture in the assay buffer containing 20 µM FeSO₄ and 1 mM ascorbate.
-
Add the synthetic peptide substrate to the desired concentration (e.g., for kinetic analysis, a range of concentrations is used).
-
Initiate the reaction by adding a known concentration of recombinant AtPCO4 (e.g., 0.1-1 µM).
-
Incubate the reaction at 25°C for a specified time (e.g., within the linear range of the reaction).
-
Quench the reaction by adding formic acid.
-
Analyze the samples by LC-MS to quantify the amount of oxidized and unoxidized peptide by comparing the areas under the respective ion peaks.
-
Calculate the rate of reaction based on the amount of product formed over time.
Yeast-based Reporter Assay for PCO Activity and Inhibitor Screening
This protocol is based on a system developed to identify PCO inhibitors.[6]
Objective: To assess AtPCO4 activity in vivo in a heterologous system and to screen for potential inhibitors.
Materials:
-
Saccharomyces cerevisiae strain engineered to express AtPCO4.
-
Yeast expression vector containing a reporter construct (e.g., an ERF-VII N-terminus fused to a reporter like luciferase).
-
Yeast growth media.
-
Chemical library for screening.
-
Luminometer for measuring reporter activity.
Procedure:
-
Transform the yeast strain with the reporter construct.
-
Culture the yeast in selective media to maintain the plasmids.
-
In a multi-well plate format, dispense the yeast culture.
-
Add the chemical compounds from the library to individual wells at a defined concentration. Include appropriate controls (e.g., DMSO).
-
Incubate the plates under normoxic conditions.
-
After incubation, measure the reporter (e.g., luciferase) activity.
-
Inhibition of AtPCO4 will lead to stabilization of the reporter protein and thus an increase in the reporter signal.
Experimental Workflow for PCO Inhibitor Screening
Caption: A typical workflow for the discovery and validation of AtPCO4 inhibitors.
Conclusion
AtPCO4 is a critical oxygen sensor in Arabidopsis thaliana, playing a central role in the regulation of the hypoxia response through the N-degron pathway. Its high catalytic efficiency makes it a key target for understanding and manipulating plant stress tolerance. The recent identification of small molecule inhibitors of AtPCO4 opens up new avenues for research and development. These inhibitors not only serve as valuable tools for dissecting the intricacies of the plant hypoxia signaling network but also hold promise for the development of novel agrochemicals to protect crops from the detrimental effects of flooding and waterlogging. Further research into the structure-function relationship of AtPCO4 and the development of more potent and specific inhibitors will be crucial for translating these findings into practical applications in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 4. Generating Reproducing Anoxia Conditions for Plant Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Yeast-Based Functional Assay to Study Plant N-Degron – N-Recognin Interactions [frontiersin.org]
- 7. Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Target of AtPCO4-IN-1: The Plant Cysteine Oxidase AtPCO4
Disclaimer: Extensive searches for a compound specifically named "AtPCO4-IN-1" have not yielded any results in the public domain. The following technical guide focuses on the presumptive target of such a molecule, Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen sensing pathway. The data and protocols summarized below are foundational for any research into inhibitors of this enzyme.
Introduction
In higher plants, the response to low-oxygen conditions (hypoxia), often caused by flooding, is primarily regulated by the Group VII Ethylene Response Factor (ERF-VII) transcription factors. The stability of these factors is controlled in an oxygen-dependent manner by Plant Cysteine Oxidases (PCOs) through the N-degron pathway. AtPCO4 is a constitutively expressed and highly efficient isoform of this enzyme family in the model plant Arabidopsis thaliana. It acts as a crucial oxygen sensor, catalyzing the oxidation of a conserved N-terminal cysteine on ERF-VIIs, which marks them for degradation under normal oxygen levels (normoxia).[1][2][3] This guide provides an in-depth overview of the enzyme's function, kinetics, and the experimental methods used to study it.
Quantitative Data: Enzymatic Activity of AtPCOs
The catalytic efficiency of PCO isoforms is critical to their function as oxygen sensors. AtPCO4 has been identified as the most catalytically competent isoform, capable of efficiently responding to changes in oxygen concentration.[1][3]
| Enzyme Isoform | Substrate Peptide | Apparent Km for O2 (µM) | Notes |
| AtPCO1-5 | AtRAP2.2/2.12 peptides | Physiologically relevant range | The exact Km values enable a sensitive reaction to changes in oxygen availability.[1] |
| AtPCO4 | AtRAP2.2/2.12 peptides | Not specified in abstracts | Exhibits the highest catalytic efficiency among the isoforms studied.[1][3] |
| AtPCO4 | RAP2.122—17 peptide | Not specified in abstracts | Activity is enhanced by anaerobic pre-incubation with substrate, suggesting positive cooperativity.[4] |
Further detailed kinetic parameters would require access to the full-text articles of the cited studies.
Signaling Pathway: The N-Degron Pathway for ERF-VII Degradation
AtPCO4 is a central enzyme in the Cys/Arg branch of the N-degron pathway, which links environmental oxygen levels to protein stability. Under normoxic conditions, AtPCO4 uses molecular oxygen to oxidize the N-terminal cysteine of an ERF-VII transcription factor. This oxidized residue is then arginylated, creating a signal for ubiquitination and subsequent degradation by the 26S proteasome. In hypoxia, the lack of oxygen inactivates AtPCO4, stabilizing ERF-VIIs, which can then activate genes that help the plant adapt to the low-oxygen stress.[2][5]
Caption: The oxygen-dependent N-degron signaling pathway involving AtPCO4.
Experimental Protocols
Detailed methodologies are crucial for the study of enzyme function and the screening of potential inhibitors. The following protocols are synthesized from the methodologies described in the cited literature.
Recombinant AtPCO4 Expression and Purification
-
Objective: To produce pure, active AtPCO4 enzyme for in vitro assays.
-
Methodology:
-
Cloning: The coding sequence for Arabidopsis thaliana PCO4 is cloned into an expression vector (e.g., pET series) with an N-terminal His6-tag.
-
Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of ~0.6-0.8) and protein expression is induced with IPTG. Cells are grown for a further period at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lysis is performed using sonication or a cell disruptor.
-
Purification: The cleared lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged AtPCO4 is eluted using an imidazole (B134444) gradient.
-
Further Purification: For high-purity protein required for structural studies, a second purification step, such as size-exclusion chromatography, is often employed. Protein concentration is determined using a spectrophotometer (A280).
-
In Vitro AtPCO4 Activity Assay (LC-MS Based)
-
Objective: To quantitatively measure the enzymatic oxidation of a substrate peptide by AtPCO4.
-
Methodology:
-
Substrate: A synthetic peptide corresponding to the N-terminus of an ERF-VII substrate (e.g., AtRAP2.2 or RAP2.12) is used. A typical peptide might be the first 15 amino acids (e.g., RAP2.122-15).
-
Reaction Mixture: The reaction is typically performed in a buffer (e.g., HEPES) at a controlled temperature (25°C) and pH. The mixture contains:
-
Recombinant AtPCO4 (e.g., 0.1-0.4 µM)
-
Substrate peptide (e.g., 20-200 µM)
-
FeSO4 (a required cofactor, e.g., 20 µM)
-
Ascorbate (to maintain iron in the Fe(II) state, e.g., 1 mM)
-
TCEP (a reducing agent, e.g., 5 mM)
-
-
Reaction: The reaction is initiated by adding the enzyme or substrate. Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes) and the reaction is quenched by adding an acid (e.g., formic acid).
-
Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The relative abundance of the unoxidized substrate and the oxidized product (with a +32 Da mass shift) is quantified by integrating the respective peak areas from the extracted ion chromatograms.
-
Kinetics: By varying the concentration of substrate or oxygen, key kinetic parameters like Km and kcat can be determined.
-
Caption: Workflow for an in vitro AtPCO4 enzyme activity assay.
In Vivo Complementation Assays
-
Objective: To assess the function of AtPCO4 and its variants within a living system.
-
Methodology (Yeast):
-
A yeast (S. cerevisiae) strain is engineered with a reporter system (e.g., luciferase) fused to a degradation signal that is recognized by the Cys/Arg N-degron pathway.
-
Wild-type AtPCO4 or mutant variants are expressed in this yeast strain.
-
The activity of the reporter (e.g., luminescence) is measured under both normoxic and hypoxic conditions.
-
Reduced reporter activity in normoxia indicates that AtPCO4 is functional, leading to the degradation of the reporter protein. A loss of this effect with a mutant indicates compromised enzyme function.[2]
-
-
Methodology (Arabidopsis):
-
An Arabidopsis thaliana mutant line lacking functional PCOs (e.g., a 4pco quadruple mutant) is used. These mutants typically exhibit a phenotype associated with stabilized ERF-VIIs.
-
The mutant plants are transformed to express wild-type AtPCO4 or a variant.
-
The phenotype of the transformed plants is observed. Restoration of the wild-type phenotype indicates that the expressed AtPCO4 is functional in vivo.[2]
-
Conclusion
AtPCO4 represents a critical control point in the plant's response to hypoxic stress. Its high catalytic efficiency and constitutive expression underscore its role in maintaining low levels of ERF-VII transcription factors under normal oxygen conditions. The detailed structural and kinetic understanding of AtPCO4 provides a solid foundation for the rational design and screening of inhibitors.[5][6] Such compounds could serve as valuable research tools or as a basis for developing technologies to enhance flood tolerance in crops by transiently stabilizing ERF-VIIs.[5][7] The protocols and pathways described herein are central to evaluating the efficacy and mechanism of action of any potential AtPCO4 inhibitor.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana Plant Cysteine Oxidase 4 induced by binding of substrate or substrate-mimics | Department of Biology [biology.ox.ac.uk]
A Technical Guide to the Specificity of Small-Molecule Inhibitors Targeting Plant Cysteine Oxidases
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the specificity of inhibitors targeting plant cysteine oxidases (PCOs), with a primary focus on Arabidopsis thaliana PCO4 (AtPCO4), a key enzyme in the plant's oxygen-sensing pathway. Due to the absence of public domain information on a compound designated "AtPCO4-IN-1," this document will instead focus on recently identified and characterized small-molecule inhibitors of AtPCO4, providing a framework for assessing inhibitor specificity.
Introduction to Plant Cysteine Oxidases and the N-degron Pathway
Plant Cysteine Oxidases are non-heme iron-dependent dioxygenases that play a critical role in plant responses to hypoxia (low oxygen), such as that experienced during flooding.[1][2][3] They function as the oxygen sensors in the Cys/Arg branch of the N-degron pathway.[1][2][3]
Under normoxic (normal oxygen) conditions, PCOs catalyze the oxidation of a conserved N-terminal cysteine residue on specific target proteins, most notably the Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2] This oxidation event marks the ERF-VII protein for ubiquitination and subsequent degradation by the 26S proteasome.[4] In hypoxic conditions, the lack of oxygen as a co-substrate for PCOs leads to the stabilization of ERF-VIIs, which can then upregulate genes that help the plant adapt to the low-oxygen stress.[1][2]
Among the five PCO isoforms in Arabidopsis thaliana, AtPCO4 is the most catalytically potent, making it a prime target for the development of chemical probes and potential agrochemicals to enhance flood tolerance in crops.[5] Inhibition of PCO activity can mimic a hypoxic response, leading to the stabilization of ERF-VIIs and the induction of anaerobic gene expression, which has been shown to improve tolerance to anoxia.[1][2]
Signaling Pathway of the Cys/Arg N-degron Pathway
The following diagram illustrates the central role of AtPCO4 in the oxygen-dependent degradation of ERF-VII transcription factors.
Quantitative Data on AtPCO4 Inhibitor Specificity
Recent chemical genetic screens have successfully identified novel small-molecule inhibitors of AtPCO4.[1][2] The specificity of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The table below summarizes the IC50 values for recently identified AtPCO4 inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Notes | Reference |
| 2A10 | AtPCO4 | 264.4 ± 1.07 | Identified from a yeast-based chemical genetic screen. | [6] |
| 4D5 | AtPCO4 | 349.6 ± 1.2 | Identified from a yeast-based chemical genetic screen. | [6] |
| DMSO | AtPCO4 | 371,200 | Dimethyl sulfoxide, a common solvent, shows very weak inhibition at high concentrations. | [6] |
Experimental Protocols for Assessing Inhibitor Specificity
The characterization of PCO inhibitors involves a multi-step process, typically starting with a high-throughput screen followed by more detailed in vitro enzymatic assays.
High-Throughput Inhibitor Screening: Yeast-Based Assay
A powerful method for discovering novel PCO inhibitors is a yeast-based chemical genetic screen.[1][2] This in vivo assay leverages a dual-luciferase oxygen reporter (DLOR) system in Saccharomyces cerevisiae.
Principle: The yeast strain is engineered to express the target plant cysteine oxidase (e.g., AtPCO4) and a reporter protein that is a substrate for the Cys/Arg N-degron pathway. In the presence of oxygen, AtPCO4 is active and initiates the degradation of the reporter, leading to a low luminescence signal. If a chemical compound inhibits AtPCO4, the reporter is stabilized, resulting in a high luminescence signal. This provides a ratiometric readout of PCO activity.[1]
Methodology:
-
Yeast Strain: A yeast strain (e.g., a double mutant to increase cell permeability) is transformed to express AtPCO4 and the DLOR reporter construct.
-
Chemical Library Screening: The engineered yeast is cultured in multi-well plates, and each well is treated with a different compound from a chemical library.
-
Incubation: The plates are incubated to allow for compound uptake and interaction with AtPCO4.
-
Luminescence Measurement: Luciferase activity is measured using a plate reader. The ratio of firefly to Renilla luciferase provides a normalized measure of reporter stability.
-
Hit Identification: Compounds that cause a significant increase in the luminescence ratio are identified as potential PCO inhibitors.
The following diagram outlines the workflow for this yeast-based screening assay.
In Vitro Enzymatic Assay for IC50 Determination
Once potential inhibitors are identified, their direct effect on the enzyme is quantified using an in vitro enzymatic assay with purified recombinant AtPCO4. This allows for the determination of the IC50 value.
Principle: The activity of purified AtPCO4 is measured by monitoring the oxidation of a synthetic peptide substrate that mimics the N-terminus of a known target, such as ERF-VII RAP2.12.[6] The reaction is carried out in the presence of varying concentrations of the inhibitor, and the rate of product formation is measured, typically by liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Recombinant Enzyme: Purified, recombinant AtPCO4 is used for the assay.
-
Substrate: A synthetic peptide representing the N-terminus of an ERF-VII protein (e.g., a 16-mer peptide from RAP2.12) is used as the substrate.[6]
-
Inhibitor Dilution Series: A series of dilutions of the test compound are prepared.
-
Reaction Setup:
-
Reaction Quenching: After a fixed time (e.g., 10 minutes), the reaction is stopped (quenched), often by adding an acid like formic acid.
-
Analysis: The reaction mixture is analyzed by LC-MS to quantify the amount of oxidized peptide product formed.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the solvent-only control. The IC50 value is then determined by fitting this concentration-response data to a suitable model.
Considerations for Specificity and Off-Target Effects
While determining the IC50 for the primary target (e.g., AtPCO4) is crucial, a comprehensive understanding of an inhibitor's specificity requires further investigation:
-
Isoform Specificity: The inhibitor should be tested against other PCO isoforms (AtPCO1, 2, 3, and 5) to determine if it is a broad-spectrum PCO inhibitor or specific to a particular isoform. This is important as different isoforms may have distinct biological roles.[5]
-
Off-Target Effects: The potential for the inhibitor to interact with other enzymes, particularly other thiol dioxygenases, should be assessed to rule out off-target effects that could lead to unintended physiological consequences in the plant.
-
In Planta Validation: Ultimately, the effects of the inhibitor observed in vitro must be validated in planta. This involves treating plants (e.g., Arabidopsis thaliana seedlings) with the inhibitor and observing the expected physiological responses, such as the stabilization of ERF-VII proteins and the upregulation of hypoxia-responsive genes.[1][2]
Conclusion
The development of specific inhibitors for plant cysteine oxidases, particularly AtPCO4, holds significant promise for agricultural applications, offering a potential strategy to enhance crop resilience to flooding. The methodologies outlined in this guide, from high-throughput yeast-based screening to detailed in vitro enzymatic characterization, provide a robust framework for the discovery and validation of novel PCO inhibitors. The quantitative assessment of inhibitor potency and specificity is paramount for advancing our understanding of the N-degron pathway and for the rational design of molecules with targeted effects in plants.
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]
- 3. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for cysteine oxidation by plant cysteine oxidases from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "AtPCO4-IN-1" does not correspond to a standardized nomenclature for a specific inhibitor of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). This guide provides a comprehensive overview of AtPCO4, its mechanism of action, and the current understanding of its inhibition. As of the latest available research, specific data on the cellular uptake and subcellular localization of any designated AtPCO4 inhibitor is not available. This document will, however, address the core principles of AtPCO4 function and inhibition to guide research and development in this area.
Introduction to AtPCO4: A Key Oxygen Sensor in Plants
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a non-heme iron (Fe²⁺)-dependent dioxygenase that plays a pivotal role in the plant's ability to sense and respond to changes in oxygen availability.[1][2] It is a key enzyme in the Cys/Arg branch of the N-degron pathway (formerly known as the N-end rule pathway), which governs the stability of specific proteins based on the identity of their N-terminal amino acid residue.[1][3]
AtPCO4's primary substrates are Group VII Ethylene Response Factor (ERF-VII) transcription factors. These proteins are master regulators of the plant's response to hypoxia (low oxygen), a condition often encountered during events like flooding.[1][4][5] Under normal oxygen levels (normoxia), AtPCO4 is active and initiates the degradation of ERF-VIIs, thereby suppressing the expression of hypoxia-response genes.[3][6] When oxygen is scarce, AtPCO4 activity decreases, leading to the stabilization of ERF-VIIs, which can then activate genes that help the plant adapt to and survive the low-oxygen stress.[3][5]
Due to its central role in regulating the hypoxia response, AtPCO4 has emerged as a significant target for developing chemical inhibitors or for genetic modification to enhance crop resilience to flooding.[5][6]
Mechanism of Action and Signaling Pathway
AtPCO4 catalyzes the dioxygenation of a conserved N-terminal cysteine residue on ERF-VII proteins to produce cysteine sulfinic acid.[1][2][7] This oxidation event is the critical, oxygen-dependent step that marks the protein for degradation.[3] Following oxidation, the N-terminal residue is arginylated by an arginyltransferase (ATE), ubiquitinated by the E3 ligase PROTEOLYSIS 6 (PRT6), and subsequently degraded by the 26S proteasome.[1][8]
The N-Degron Pathway Involving AtPCO4
The following diagram illustrates the signaling cascade of the Cys/Arg branch of the N-degron pathway.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant cysteine oxidases control the oxygen-dependent branch of the N-end-rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Biological Role of AtPCO4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a pivotal enzyme in the plant's oxygen sensing and response mechanism. As a highly efficient catalyst, AtPCO4 initiates the degradation of Group VII Ethylene Response Factor (ERF-VII) transcription factors under normoxic conditions, effectively suppressing the plant's hypoxia response pathways. Inhibition of AtPCO4, therefore, presents a significant opportunity for agricultural and biotechnological advancements, offering a chemical means to induce hypoxia tolerance in plants. This guide provides a comprehensive overview of the biological role of AtPCO4, the mechanism of its inhibition, quantitative data on its kinetics and inhibitors, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.
The Biological Role of AtPCO4: An Oxygen-Sensing Gatekeeper
AtPCO4 is a non-heme iron (Fe2+)-dependent dioxygenase that functions as a key oxygen sensor in Arabidopsis thaliana.[1] Its primary biological role is to regulate the stability of ERF-VII transcription factors, which are master regulators of the transcriptional response to low-oxygen (hypoxic) conditions.[1][2][3]
Under normal oxygen levels (normoxia), AtPCO4 is active and catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins.[1][2] This enzymatic modification marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-end rule pathway (also known as the N-degron pathway).[1][2][3] The degradation of these transcription factors prevents the activation of hypoxia-responsive genes.
Conversely, under hypoxic conditions, such as those experienced during flooding, the activity of AtPCO4 is reduced due to the limited availability of its co-substrate, molecular oxygen. This leads to the stabilization and accumulation of ERF-VII proteins.[3] The stabilized ERF-VIIs can then translocate to the nucleus and activate the expression of genes that help the plant adapt to and survive the low-oxygen stress.[2][3]
The N-end Rule Pathway and AtPCO4's Central Role
The N-end rule pathway is a proteolytic system that relates the in vivo half-life of a protein to the identity of its N-terminal amino acid residue. The Cys/Arg branch of this pathway specifically targets proteins with an N-terminal cysteine.
The signaling cascade is initiated by AtPCO4:
-
Oxidation: AtPCO4 catalyzes the oxidation of the N-terminal cysteine of an ERF-VII protein to cysteine sulfinic acid.[1][2]
-
Arginylation: The oxidized N-terminus is then recognized by an Arginyl-tRNA-protein transferase (ATE), which adds an arginine residue to the N-terminus.
-
Ubiquitination: The N-terminal arginine is recognized by the E3 ligase PROTEOLYSIS 6 (PRT6), which polyubiquitinates the protein.
-
Degradation: The polyubiquitinated ERF-VII protein is then targeted for degradation by the 26S proteasome.[1]
Inhibition of AtPCO4 blocks the initial and committing step of this degradation pathway, leading to the stabilization of ERF-VIIs and the subsequent activation of the hypoxia response.
Quantitative Data on AtPCO4 Activity and Inhibition
Kinetic Parameters of AtPCO Isoforms
AtPCO4 is the most catalytically potent isoform among the five PCOs in Arabidopsis thaliana.[1] The following table summarizes the steady-state kinetic parameters for the oxidation of a peptide substrate derived from the N-terminus of AtRAP2.12 (AtRAP2(2-15)).[1]
| Isoform | kcat (s⁻¹) | Km (mM) | Vmax (µmol min⁻¹ mg⁻¹) |
| AtPCO1 | 4.18 ± 0.09 | 0.24 ± 0.02 | 7.14 ± 0.16 |
| AtPCO2 | 1.98 ± 0.04 | 0.09 ± 0.01 | 3.45 ± 0.08 |
| AtPCO3 | 4.70 ± 0.17 | 0.56 ± 0.06 | 8.43 ± 0.31 |
| AtPCO4 | 31.0 ± 3.49 | 0.69 ± 0.11 | 63.4 ± 7.13 |
| AtPCO5 | 7.90 ± 0.74 | 0.16 ± 0.03 | 16.1 ± 1.51 |
Data from White et al. (2018). Assays were conducted under aerobic conditions at 25°C, pH 8.0.[1]
Oxygen Dependence of AtPCO Isoforms
The apparent Michaelis constant for oxygen (Km(O2)app) indicates the oxygen concentration at which the enzyme reaches half of its maximum velocity. The Km(O2)app values for AtPCOs are within a physiologically relevant range, supporting their role as oxygen sensors.[1][4]
| Isoform | Km(O2)app (% O₂) |
| AtPCO1 | 17.3 ± 1.93 |
| AtPCO2 | 6.25 ± 0.65 |
| AtPCO3 | 11.2 ± 1.25 |
| AtPCO4 | 12.5 ± 1.40 |
| AtPCO5 | 5.45 ± 0.62 |
Data from White et al. (2018).[1]
In Vitro Inhibition of AtPCO4
Several small molecule inhibitors of AtPCO4 have been identified through chemical genetic screens.[5] The half-maximal inhibitory concentration (IC50) values for two such compounds are presented below.
| Inhibitor | IC50 (µM) |
| 2A10 | 264.4 ± 1.07 |
| 4D5 | 349.6 ± 1.2 |
| DMSO | 371,200 (371.2 mM) |
Data from Dalle et al. (2022).[5]
Effects of Site-Directed Mutagenesis on AtPCO4 Activity
Mutagenesis of key residues in the active site of AtPCO4 has been shown to dramatically affect its catalytic function.[2] The following table summarizes the initial rates of activity for several AtPCO4 variants compared to the wild-type enzyme.
| AtPCO4 Variant | Specific Activity (µmol min⁻¹ mg⁻¹) | % of Wild-Type Activity |
| Wild-Type | 11.21 ± 1.48 | 100% |
| S107A | 9.11 ± 0.96 | ~81% |
| C190A | 11.83 ± 1.00 | ~105% |
| Y182F | ~6.73 | ~60% |
| D176N | Minimal Activity | <1% |
| H164D | Near-Zero Activity | ~0% |
Data derived from Flashman et al. (2020). Activity was measured towards the AtRAP2(2-15) peptide substrate.[2]
Experimental Protocols
In Vitro AtPCO4 Activity Assay
This protocol describes the determination of AtPCO4 activity by measuring the oxidation of a synthetic peptide substrate using UPLC-mass spectrometry.
Materials:
-
Recombinant AtPCO4 enzyme
-
Synthetic peptide substrate (e.g., AtRAP2(2-15): CGGAIISDFIPPPR)
-
Assay buffer: 50 mM Bis-Tris propane, 50 mM NaCl, 5 mM TCEP, pH 8.0
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Quenching solution: 1% formic acid
-
UPLC-MS system
Procedure:
-
Prepare the assay buffer and equilibrate to 25°C.
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare a stock solution of recombinant AtPCO4 in the assay buffer.
-
For inhibitor studies, pre-incubate AtPCO4 with the inhibitor or DMSO vehicle control for a specified time (e.g., 10 minutes) at 25°C.
-
Initiate the reaction by adding the peptide substrate to the enzyme solution. Final concentrations are typically in the range of 0.1-1 µM for the enzyme and 200-500 µM for the substrate.
-
Incubate the reaction at 25°C. For time-course assays, remove aliquots at specific time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by UPLC-MS to quantify the amount of oxidized and unoxidized peptide.
-
Calculate the initial reaction rates and specific activity.
In Vivo Dual-Luciferase Reporter Assay in Saccharomyces cerevisiae
This assay provides an in vivo system to assess the activity of AtPCO4 and the effect of inhibitors by measuring the stability of a reporter protein.[2]
Materials:
-
S. cerevisiae strain (e.g., MaV2013)
-
Expression vectors for AtPCO4 and a dual-luciferase oxygen reporter (DLOR)
-
Yeast synthetic medium
-
FeSO₄ and ascorbic acid
-
Hypoxia chamber (e.g., 1% O₂)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transform the yeast cells with the AtPCO4 and DLOR expression vectors.
-
Select successfully transformed colonies and grow overnight cultures in selective synthetic medium.
-
Dilute the overnight cultures to an OD600 of 0.1 in fresh medium supplemented with FeSO₄ and ascorbic acid.
-
For inhibitor studies, add the test compounds to the cultures.
-
Incubate the cultures under both aerobic and hypoxic (1% O₂) conditions for a specified time (e.g., 6 hours) at 30°C with shaking.
-
Harvest the cells by centrifugation.
-
Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity. A higher ratio indicates stabilization of the reporter and, therefore, inhibition of AtPCO4 activity.
Conclusion and Future Directions
The inhibition of AtPCO4 is a promising strategy for enhancing crop resilience to flooding and other stresses associated with hypoxia. This technical guide has outlined the fundamental biological role of AtPCO4 as an oxygen sensor and its mechanism of action within the N-end rule pathway. The provided quantitative data on enzyme kinetics, inhibitor potency, and the effects of mutagenesis offer a solid foundation for further research and development. The detailed experimental protocols serve as a practical resource for scientists entering this field.
Future research should focus on the discovery and development of more potent and specific inhibitors of AtPCO4. Structure-guided drug design, leveraging the available crystal structures of AtPCO4, could accelerate this process. Furthermore, translating the findings from laboratory models to crop species and field conditions will be crucial for realizing the full agricultural potential of AtPCO4 inhibition. Understanding the potential off-target effects and the long-term physiological consequences of sustained AtPCO4 inhibition will also be critical for the safe and effective application of this technology.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of AtPCO4-IN-1 in Arabidopsis: A Technical Guide
This technical guide provides a comprehensive overview of the initial toxicity screening of a putative Plant Cysteine Oxidase 4 inhibitor, AtPCO4-IN-1, in the model organism Arabidopsis thaliana. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant signaling pathways and the development of chemical probes.
Introduction
Plant Cysteine Oxidases (PCOs) are non-heme iron-dependent dioxygenases that play a crucial role in the oxygen-sensing mechanism of plants.[1][2] In Arabidopsis thaliana, the PCO family consists of five members, with AtPCO4 being a key isoform due to its high catalytic efficiency.[1][2] AtPCOs catalyze the oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors. This oxidation marks the ERF-VII proteins for degradation via the N-degron pathway, previously known as the N-end rule pathway.[1][2][3]
Under normoxic (normal oxygen) conditions, the continuous degradation of ERF-VIIs prevents the expression of hypoxia-responsive genes. However, under hypoxic (low oxygen) conditions, such as those experienced during flooding, the activity of PCOs is reduced, leading to the stabilization of ERF-VIIs.[3] These stabilized transcription factors then upregulate genes that help the plant adapt to and survive low-oxygen stress.
The development of inhibitors targeting AtPCO4, such as the hypothetical compound this compound, is of significant interest for potentially enhancing plant tolerance to flooding.[3][4] By inhibiting AtPCO4, it may be possible to mimic the hypoxic response and "prime" plants for submergence.[3] However, before such compounds can be utilized, a thorough initial toxicity screening is essential to understand their potential phytotoxic effects. This guide outlines the core experimental protocols for such a screening in Arabidopsis thaliana.
AtPCO4 Signaling Pathway
The diagram below illustrates the role of AtPCO4 in the N-degron pathway and the putative mechanism of action for this compound.
Experimental Protocols
The following protocols are designed to assess the initial toxicity of this compound on the growth and development of Arabidopsis thaliana (ecotype Columbia-0).
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana, ecotype Columbia-0 (Col-0).
-
Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.
-
Growth Medium: Murashige and Skoog (MS) medium with 0.8% (w/v) agar (B569324) and 1% (w/v) sucrose, adjusted to pH 5.7.
-
Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.[5]
Experimental Workflow for Toxicity Screening
The overall workflow for the initial toxicity screening is depicted below.
In Vitro Seedling Toxicity Assays
-
Preparation of Treatment Plates:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
The stock solution is added to the autoclaved and cooled MS medium to achieve final concentrations of 0 (DMSO control), 1, 5, 10, 25, and 50 µM. The final DMSO concentration should not exceed 0.1% (v/v) in all plates.
-
The medium is poured into sterile square Petri dishes.
-
-
Seed Plating and Stratification:
-
Sterilized seeds are sown in rows on the prepared plates.
-
Plates are sealed and stratified in the dark at 4°C for 3 days to ensure uniform germination.
-
-
Germination Rate Assessment:
-
After stratification, plates are transferred to the growth chamber.
-
Germination, defined by the emergence of the radicle, is scored at 3 and 5 days post-transfer.
-
The germination rate is calculated as (number of germinated seeds / total number of seeds) x 100.
-
-
Primary Root Length Measurement:
-
Plates are positioned vertically in the growth chamber to allow for downward root growth.
-
At 7 days post-transfer, plates are scanned, and the primary root length of at least 20 seedlings per treatment is measured using image analysis software (e.g., ImageJ).
-
-
Seedling Phenotype Analysis:
-
At 10 days post-transfer, seedlings are visually inspected and photographed.
-
Phenotypic markers such as cotyledon greening, true leaf development, and overall seedling vigor are recorded.
-
Whole Plant Toxicity Assay
-
Seedling Transfer:
-
Ten-day-old seedlings from the control and treatment plates are carefully transferred to pots containing a 1:1 mixture of modular seed compost and John Innes No.2.[5]
-
-
Adult Plant Phenotype Assessment:
-
Plants are grown in the controlled environment chamber for 3 weeks.
-
Parameters such as rosette diameter and time to flowering are recorded.
-
Any visible signs of stress, such as chlorosis or necrosis, are documented.
-
Data Presentation
The following tables present hypothetical data from the initial toxicity screening of this compound.
Table 1: Effect of this compound on Arabidopsis Seed Germination
| This compound (µM) | Germination Rate at Day 3 (%) | Germination Rate at Day 5 (%) |
| 0 (Control) | 98 ± 2 | 99 ± 1 |
| 1 | 97 ± 3 | 99 ± 2 |
| 5 | 95 ± 4 | 98 ± 2 |
| 10 | 90 ± 5 | 94 ± 4 |
| 25 | 75 ± 7 | 80 ± 6 |
| 50 | 52 ± 8 | 60 ± 7 |
Data are presented as mean ± standard deviation (n=3 replicates).
Table 2: Effect of this compound on Arabidopsis Seedling Growth
| This compound (µM) | Primary Root Length at Day 7 (cm) | Cotyledon Greening at Day 10 (%) | True Leaf Emergence at Day 10 (%) |
| 0 (Control) | 4.5 ± 0.3 | 100 | 100 |
| 1 | 4.3 ± 0.4 | 100 | 100 |
| 5 | 3.8 ± 0.5 | 100 | 98 |
| 10 | 2.9 ± 0.6 | 95 | 90 |
| 25 | 1.5 ± 0.4 | 82 | 65 |
| 50 | 0.8 ± 0.3 | 60 | 30 |
Data are presented as mean ± standard deviation (n=20 seedlings).
Table 3: Phenotypic Observations of Adult Plants at 3 Weeks
| This compound (µM during seedling stage) | Rosette Diameter (cm) | Phenotypic Observations |
| 0 (Control) | 8.2 ± 0.7 | Healthy, vigorous growth. |
| 1 | 8.0 ± 0.8 | No observable difference from control. |
| 5 | 7.5 ± 0.9 | Slightly smaller rosettes. |
| 10 | 6.1 ± 1.1 | Noticeably smaller rosettes, delayed flowering. |
| 25 | 3.9 ± 1.3 | Stunted growth, some chlorosis on older leaves. |
| 50 | 2.5 ± 1.0 | Severely stunted growth, significant chlorosis. |
Data are presented as mean ± standard deviation (n=10 plants).
Conclusion
This technical guide outlines a systematic approach for the initial toxicity screening of the hypothetical AtPCO4 inhibitor, this compound, in Arabidopsis thaliana. The described protocols for germination, seedling growth, and whole-plant assays provide a framework for assessing the phytotoxicity of this and other similar compounds. The hypothetical data presented in the tables suggest a dose-dependent toxicity for this compound, with significant inhibitory effects on root growth and overall development at concentrations above 10 µM. These findings would be critical for determining the appropriate concentrations for subsequent efficacy studies aimed at evaluating the potential of this compound to enhance flood tolerance in plants. Further research should focus on the specificity of the inhibitor and its off-target effects.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Studying AtPCO4 Function in Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a key enzyme in the plant's oxygen sensing pathway. It plays a crucial role in the response to hypoxia (low oxygen), a condition often caused by flooding. AtPCO4 is a non-heme iron (Fe2+)-dependent dioxygenase that catalyzes the oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][3] This oxidation marks the ERF-VII proteins for degradation via the N-degron pathway, thereby preventing the expression of hypoxia-responsive genes under normoxic conditions.[1][2][3]
Under hypoxic conditions, the activity of AtPCO4 is reduced due to the limited availability of its co-substrate, oxygen. This leads to the stabilization of ERF-VIIs, which can then upregulate genes that help the plant adapt to and survive low-oxygen stress.[4][5] Consequently, modulating AtPCO4 activity presents a promising strategy for enhancing flood tolerance in plants.[4][5][6]
While a specific inhibitor termed "AtPCO4-IN-1" was not identified in the reviewed literature, this document provides a comprehensive overview of experimental protocols to study the function and inhibition of AtPCO4 in Arabidopsis thaliana. The methodologies are based on published research and cover in vitro enzyme kinetics, in vivo functional analysis, and the effects of modulating AtPCO4 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the N-degron pathway involving AtPCO4 and a general workflow for investigating AtPCO4 function.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana Plant Cysteine Oxidase 4 induced by binding of substrate or substrate-mimics | Department of Biology [biology.ox.ac.uk]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for AtPCO4 Inhibitors in Seedlings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant Cysteine Oxidase 4 (PCO4) is a key enzyme in the oxygen-sensing mechanism of plants, including the model organism Arabidopsis thaliana.[1][2] AtPCO4 is a central regulator of the N-degron pathway, which controls the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[2][3] Under normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VIIs, marking them for degradation.[2][4] This process is crucial for preventing the expression of hypoxia-responsive genes when oxygen is plentiful.[4][5]
Inhibition of AtPCO4 presents a promising strategy for enhancing plant tolerance to low-oxygen conditions (hypoxia), such as those experienced during flooding.[5][6] By blocking AtPCO4 activity, ERF-VII transcription factors are stabilized, leading to the pre-emptive activation of anaerobic gene expression and improved survival under subsequent anoxia.[3][4]
Recent chemical genetic screens have identified the first small-molecule inhibitors of AtPCO4.[3][7] This document provides detailed application notes and protocols for the use of such inhibitors on seedlings, based on these recent findings. While a specific compound named "AtPCO4-IN-1" is not currently described in the scientific literature, the following information is based on recently discovered and characterized inhibitors of AtPCO4.
Mechanism of Action: The N-Degron Pathway
AtPCO4 is a critical component of the Cys/Arg branch of the N-degron pathway for protein degradation.[8] This pathway acts as a molecular switch, responding to changes in oxygen availability to regulate the stability of ERF-VII transcription factors.
Under Normoxic Conditions:
-
AtPCO4 utilizes molecular oxygen to oxidize the N-terminal cysteine of ERF-VII proteins.[1]
-
This oxidation event is a signal for the addition of arginine to the N-terminus.
-
The arginylated ERF-VII is then recognized by the E3 ligase PROTEOLYSIS 6 (PRT6).[9]
-
PRT6 ubiquitinates the ERF-VII, targeting it for degradation by the 26S proteasome.[10]
Under Hypoxic Conditions or with AtPCO4 Inhibition:
-
Reduced oxygen levels or the presence of an AtPCO4 inhibitor prevents the initial cysteine oxidation step.[4][5]
-
ERF-VII transcription factors are stabilized and accumulate in the nucleus.[2]
-
The stabilized ERF-VIIs activate the expression of genes that promote anaerobic metabolism and other survival strategies.[3][4]
Quantitative Data for AtPCO4 Inhibitors
A chemical genetic screen has identified small molecules that inhibit AtPCO4. The following table summarizes the in vitro inhibitory activity of two such compounds.[7]
| Compound ID | IC50 (µM) | Description |
| 2A10 | 264 | Confirmed in vitro inhibitor of AtPCO4 activity. |
| 4D5 | 350 | Confirmed in vitro inhibitor of AtPCO4 activity. |
Experimental Protocols
This section provides a generalized protocol for the application of AtPCO4 inhibitors to Arabidopsis thaliana seedlings to assess their effects on ERF-VII stability and hypoxia tolerance.
Protocol 1: Seedling Growth and Inhibitor Treatment
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type or a reporter line)
-
Murashige and Skoog (MS) basal medium with vitamins
-
Phytoagar
-
Petri plates (96-well or standard)
-
AtPCO4 inhibitor stock solution (e.g., in DMSO)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (e.g., 10% commercial bleach)
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol. Invert to mix for 30-60 seconds.
-
Carefully remove the ethanol and add 1 mL of bleach solution. Invert to mix for 1 minute.
-
Wash the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.[11]
-
-
Plating:
-
Prepare half-strength MS medium with 1% sucrose and 0.8% phytoagar. Autoclave and cool to ~50°C before pouring into Petri plates.
-
Under sterile conditions, pipette the stratified seeds onto the surface of the agar plates.
-
-
Seedling Growth:
-
Inhibitor Application:
-
Prepare a working solution of the AtPCO4 inhibitor in liquid half-strength MS medium. A dose-response curve is recommended, with concentrations ranging from 1 µM to 1 mM, based on the known IC50 values.[7] Include a solvent control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment.
-
For 96-well plate assays, add the inhibitor solution to the individual wells containing the seedlings.[12] For larger plates, the inhibitor can be added to the growth medium before pouring the plates or applied as a liquid overlay.
-
Protocol 2: Assessing ERF-VII Stability and Hypoxia-Responsive Gene Expression
Materials:
-
Treated and control seedlings from Protocol 1
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents and primers for hypoxia-responsive genes (e.g., HRE1, ADH1)
-
Protein extraction buffer
-
Antibodies for ERF-VII proteins (if available) or use of a reporter line (e.g., ERF-VII fused to a reporter like LUC or GUS)
-
Luminometer or appropriate imaging system for reporter lines
Procedure:
-
Gene Expression Analysis (qRT-PCR):
-
After a defined treatment period with the inhibitor (e.g., 24 hours), harvest whole seedlings by flash-freezing in liquid nitrogen.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA and perform qRT-PCR using primers for target hypoxia-responsive genes. Use a housekeeping gene (e.g., ACTIN2) for normalization.
-
Analyze the relative expression levels of the target genes in inhibitor-treated versus control seedlings. An increase in expression indicates stabilization of ERF-VIIs.[4]
-
-
Protein Stability Analysis (Western Blot or Reporter Assay):
-
For western blotting, extract total protein from treated and control seedlings. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the ERF-VII of interest.
-
For reporter lines, quantify the reporter signal. For example, with a luciferase reporter, apply luciferin (B1168401) and measure luminescence using a plate reader or CCD camera.[7] An increased signal in inhibitor-treated seedlings indicates stabilization of the ERF-VII-reporter fusion protein.
-
Protocol 3: Anoxia Tolerance Assay
Materials:
-
Seedlings pre-treated with AtPCO4 inhibitor or solvent control for 24 hours (from Protocol 1)
-
Anaerobic chamber or a system for creating an anoxic environment (e.g., by flushing with argon or nitrogen gas)
Procedure:
-
Anoxia Treatment:
-
Place the plates with the pre-treated seedlings into an anaerobic environment in the dark for a specified duration (e.g., 24-48 hours).
-
-
Recovery and Survival Assessment:
-
Return the plates to normal light and oxygen conditions.
-
After a recovery period of 5-7 days, assess seedling survival. Survival can be quantified by counting the number of green, healthy seedlings versus bleached or dead seedlings.[4]
-
An improved survival rate in the inhibitor-pre-treated seedlings compared to the control indicates enhanced tolerance to anoxia.
-
Conclusion
The inhibition of AtPCO4 is a viable and promising approach for modulating the plant hypoxia response and enhancing stress tolerance. The protocols outlined above provide a framework for researchers to investigate the efficacy of novel AtPCO4 inhibitors in seedlings. By stabilizing ERF-VII transcription factors, these small molecules can mimic the early stages of the hypoxic response, effectively "priming" the plant for survival under low-oxygen conditions. This strategy has significant potential for agricultural applications, particularly in developing crops with improved resilience to flooding. Future research will likely focus on optimizing the potency and specificity of these inhibitors and translating these findings from the laboratory to field conditions.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]
- 5. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AtPCO4 Inhibition in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed guide for the study of inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) in cell culture experiments. While the specific inhibitor "AtPCO4-IN-1" is not found in publicly available literature, these protocols and notes are designed to be broadly applicable for screening and characterizing novel AtPCO4 inhibitors.
Introduction to AtPCO4
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a key enzyme in the plant oxygen sensing pathway.[1][2][3][4][5] It belongs to a family of non-heme iron-dependent dioxygenases that regulate the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][3][4][5] Under normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins.[1][3][5] This post-translational modification marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-degron pathway.[1][3][5] In hypoxic (low oxygen) conditions, such as those experienced during flooding, AtPCO4 activity is reduced, leading to the stabilization of ERF-VIIs.[1][3] These stabilized transcription factors then upregulate genes that help the plant adapt to and survive the low-oxygen stress.[1][3]
Given its central role in the hypoxia response, AtPCO4 is a promising target for the development of small molecule inhibitors that could be used to enhance flood tolerance in crops.[6] This document provides detailed protocols for testing putative AtPCO4 inhibitors in biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
AtPCO4 utilizes molecular oxygen to oxidize the N-terminal cysteine of ERF-VII transcription factors to cysteine sulfinic acid.[1][3] This modification is recognized by arginyl-tRNA-protein transferase (ATE), which adds an arginine residue to the N-terminus. The N-terminal arginine is then recognized by the E3 ubiquitin ligase PROTEOLYSIS 6 (PRT6), leading to polyubiquitination and subsequent degradation of the ERF-VII by the 26S proteasome.
Caption: The AtPCO4-mediated N-degron pathway for ERF-VII degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for AtPCO4 activity and the effects of mutations. This data can serve as a baseline for evaluating the potency of novel inhibitors.
Table 1: Kinetic Parameters of Wild-Type AtPCO4
| Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | Reference |
|---|---|---|---|---|
| AtRAP2.122-15 | 31.0 ± 3.49 | 63.4 ± 7.13 | 0.69 ± 0.11 | [2] |
| O2 | ~10% (~118 µM) | ~7 | ~190 min-1 |[7] |
Table 2: Relative Activity of AtPCO4 Variants (Endpoint Assay)
| AtPCO4 Variant | Substrate | Enzyme Conc. (µM) | Substrate Conc. (µM) | Incubation Time (min) | Relative Activity (%) | Reference |
|---|---|---|---|---|---|---|
| Wild-Type | AtRAP2.122–15 | 0.4 | 200 | 30 | 100 | [1] |
| S107A | AtRAP2.122–15 | 0.4 | 200 | 30 | ~100 | [1] |
| Y182F | AtRAP2.122–15 | 0.4 | 200 | 30 | ~60 | [1] |
| D176N | AtRAP2.122–15 | 0.4 | 200 | 30 | <10 | [1] |
| H164D | AtRAP2.122–15 | 0.4 | 200 | 30 | ~0 | [1] |
| C190A | AtRAP2.122–15 | 0.4 | 200 | 30 | ~100 |[3] |
Experimental Protocols
Protocol 1: Recombinant AtPCO4 Activity Assay (In Vitro)
This protocol is for determining the effect of an inhibitor on the activity of purified recombinant AtPCO4.
Materials:
-
Purified recombinant AtPCO4
-
Peptide substrate (e.g., AtRAP2.122-15: CGGAIISDFIPPPR)
-
Assay buffer: 50 mM Bis-Tris propane, 50 mM NaCl, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
1% Formic acid (for quenching)
-
LC-MS system
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 mM TCEP, and the desired concentration of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Add recombinant AtPCO4 to a final concentration of 0.1 - 0.4 µM.
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the peptide substrate to a final concentration of 200 µM.
-
Incubate the reaction at 25-30°C.
-
At various time points (e.g., 0, 5, 15, 30 minutes), take an aliquot of the reaction and quench it by adding an equal volume of 1% formic acid.[3]
-
Analyze the samples by LC-MS to quantify the amount of oxidized and unoxidized peptide substrate.
-
Calculate the initial reaction rates and determine the IC50 of the inhibitor.
Protocol 2: Yeast-Based Reporter Assay for In Vivo Inhibitor Activity
This assay utilizes a yeast strain co-expressing AtPCO4 and a reporter protein with an N-terminal cysteine, such as a Cys-Luciferase fusion.[1][3]
Materials:
-
Saccharomyces cerevisiae strain engineered to express AtPCO4 and a Cys-reporter.
-
Yeast synthetic medium.
-
Test inhibitor.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Grow an overnight culture of the reporter yeast strain at 30°C.
-
Dilute the culture to an OD600 of 0.1 in fresh medium.
-
Aliquot the culture into a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control.
-
Incubate the plate at 30°C with shaking for 6 hours under normoxic conditions.
-
Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[3]
-
A successful inhibitor will prevent the degradation of the Cys-reporter, resulting in a higher luciferase signal.
Protocol 3: Treatment of Arabidopsis thaliana Cell Suspension Culture
This protocol describes the general procedure for treating plant cells with a test compound.
Materials:
-
Arabidopsis thaliana cell suspension culture (e.g., T87 line).
-
Growth medium (e.g., Murashige and Skoog medium supplemented with phytohormones).
-
Test inhibitor.
-
Shaking incubator.
Procedure:
-
Subculture the cell suspension 3-4 days before the experiment to ensure they are in the logarithmic growth phase.
-
Dilute the cells to a defined density in fresh growth medium.
-
Add the test inhibitor to the desired final concentration.
-
Incubate the cells in a shaking incubator at 22-25°C with a 16-hour light/8-hour dark photoperiod.
-
Harvest the cells at different time points for downstream analysis (e.g., Western blotting or RT-qPCR).
Protocol 4: Western Blotting for ERF-VII Stabilization
This protocol is to detect the accumulation of ERF-VII proteins in response to inhibitor treatment.
Materials:
-
Treated and untreated plant cells.
-
Protein extraction buffer.
-
Primary antibody against the target ERF-VII protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Harvest plant cells and extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the ERF-VII of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the ERF-VII band intensity in inhibitor-treated samples indicates stabilization.
Protocol 5: RT-qPCR for Hypoxia-Responsive Gene Expression
This protocol measures the transcript levels of genes known to be upregulated by ERF-VIIs.
Materials:
-
Treated and untreated plant cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for hypoxia-responsive genes (e.g., ADH, PDC1) and a reference gene (e.g., ACTIN).[8]
-
qPCR instrument.
Procedure:
-
Harvest plant cells and extract total RNA.
-
Synthesize cDNA from the RNA samples.
-
Perform qPCR using primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the hypoxia-responsive genes. An increase in the expression of these genes in inhibitor-treated samples suggests successful inhibition of AtPCO4.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a novel AtPCO4 inhibitor.
Caption: Workflow for AtPCO4 inhibitor characterization.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers to investigate novel inhibitors of AtPCO4. By following these methodologies, scientists can effectively screen for potent inhibitors, characterize their mechanism of action, and evaluate their efficacy in a cellular context. The successful development of AtPCO4 inhibitors holds significant potential for agricultural applications, particularly in enhancing crop resilience to flooding.
References
- 1. pnas.org [pnas.org]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing an In Vitro Assay with AtPCO4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a key enzyme in the plant's response to hypoxia (low oxygen).[1][2] It functions as an oxygen sensor by catalyzing the oxygen-dependent oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2] This oxidation marks the ERF-VII proteins for degradation via the Cys/Arg branch of the N-degron pathway, thereby suppressing the hypoxia response under normoxic conditions.[1][2][3] Inhibition of AtPCO4 can stabilize ERF-VIIs, leading to the expression of hypoxia-responsive genes and enhanced tolerance to flooding and low-oxygen stress.[4][5] This makes AtPCO4 a promising target for the development of compounds that can protect crops from environmental stresses.
This document provides detailed application notes and protocols for developing and performing an in vitro assay to identify and characterize inhibitors of AtPCO4, exemplified by a hypothetical inhibitor designated "AtPCO4-IN-1".
Signaling Pathway: The Cys/Arg N-degron Pathway
The signaling pathway initiated by AtPCO4 is a critical component of oxygen sensing in plants. Under normal oxygen levels (normoxia), AtPCO4 is active and initiates the degradation of ERF-VII transcription factors. In low oxygen conditions (hypoxia), AtPCO4 activity is reduced, leading to the stabilization of ERF-VIIs and the activation of anaerobic response genes.
Figure 1. The Cys/Arg N-degron pathway under normoxic and hypoxic conditions.
Experimental Protocols
Recombinant AtPCO4 Expression and Purification
A reliable source of active AtPCO4 is essential for the in vitro assay.
Methodology:
-
Cloning and Transformation: The coding sequence for Arabidopsis thaliana PCO4 is cloned into a pET28a expression vector containing an N-terminal His6-tag. The construct is then transformed into E. coli expression strains (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Cell Lysis and Ni-NTA Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The cleared lysate is loaded onto a Ni-NTA resin column. The column is washed, and the His-tagged AtPCO4 is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and impurities, yielding a highly pure and active enzyme preparation.[5]
-
Protein Concentration and Storage: The purified protein is concentrated, and the concentration is determined using a spectrophotometer. The enzyme is stored at -80°C in a suitable buffer containing a cryoprotectant.
In Vitro AtPCO4 Activity Assay
This assay measures the enzymatic activity of AtPCO4 by detecting the oxidation of a synthetic peptide substrate.
Methodology:
-
Substrate Preparation: A synthetic peptide corresponding to the N-terminus of an ERF-VII protein, such as AtRAP2.122–17, is synthesized and purified.[2] The peptide is dissolved in an appropriate buffer.
-
Reaction Mixture: The standard reaction mixture contains purified recombinant AtPCO4, the peptide substrate, and a reaction buffer (e.g., 50 mM Bis-Tris propane (B168953) pH 8.0, 40 mM NaCl, 20 µM FeSO₄, 1 mM ascorbate, and 5 mM TCEP).[5]
-
Reaction Initiation and Termination: The reaction is initiated by adding the enzyme to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10-30 minutes).[2][3] The reaction is quenched by adding formic acid.[3]
-
Product Detection: The extent of substrate oxidation is determined by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[3] The substrate and the oxidized product (+32 Da) are separated and quantified by integrating the area under their respective peaks in the chromatogram.[5]
In Vitro Assay for this compound (Inhibitor Screening and Characterization)
This protocol describes how to screen for and characterize inhibitors of AtPCO4, using "this compound" as an example.
Figure 2. Workflow for AtPCO4 inhibitor screening and characterization.
Methodology:
-
Primary Screening (Single Concentration):
-
Prepare a reaction mixture as described in the activity assay protocol.
-
Add "this compound" or other potential inhibitors from a compound library at a single, high concentration (e.g., 1 mM) to the reaction mixture.[2] A DMSO control should be included.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) before adding the substrate to initiate the reaction.[2]
-
Measure the enzyme activity as described above.
-
Identify "hits" as compounds that significantly reduce AtPCO4 activity compared to the DMSO control.
-
-
Dose-Response Assay and IC₅₀ Determination:
-
For each "hit" compound, including "this compound", perform the in vitro activity assay with a range of inhibitor concentrations (e.g., from nanomolar to millimolar).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a suitable dose-response curve.
-
Data Presentation
The following tables summarize key quantitative data for AtPCO4 activity and inhibition.
Table 1: Steady-State Kinetic Parameters of AtPCO4
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AtRAP2.122-15 | 1350 ± 240 | 31.0 ± 2.5 | 2.3 x 10⁴ | [1] |
| O₂ | ~10% (v/v) | 190 min⁻¹ | N/A | [6] |
Note: The Km for O₂ is presented as a percentage of atmospheric oxygen.
Table 2: Inhibitory Activity of Identified AtPCO4 Inhibitors
| Inhibitor | IC₅₀ (µM) | Reference |
| 2A10 | 264.4 ± 1.07 | [2] |
| 4D5 | 349.6 ± 1.2 | [2] |
These compounds can serve as positive controls or reference compounds in an assay developed for "this compound".
Table 3: Specific Activity of Recombinant AtPCO4 and Variants
| Enzyme | Specific Activity (µmol/min/mg) | Reference |
| AtPCO4 Wild-Type | 11.21 ± 1.48 | [7] |
| AtPCO4 Y182F | 1.56 ± 0.15 | [7] |
| AtPCO4 D176N | Minimal Activity | [7] |
| AtPCO4 H164D | Near-Zero Activity | [7] |
This data is useful for quality control of the recombinant enzyme and for understanding the impact of active site mutations.
Conclusion
The in vitro assay described provides a robust and reliable method for studying the activity of AtPCO4 and for the discovery and characterization of its inhibitors. By following these protocols, researchers can effectively screen compound libraries to identify novel inhibitors like "this compound" and determine their potency and mechanism of action. Such inhibitors have the potential to be developed into new agrochemicals that can enhance crop resilience to flooding and other environmental stresses.
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]
Application Notes and Protocols for Studying AtPCO4-Mediated Gene Expression
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methodologies to study the role of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) in gene expression. While a specific inhibitor designated "AtPCO4-IN-1" is not documented in publicly available literature, these protocols are designed to be directly applicable for screening and characterizing putative inhibitors of AtPCO4 and their effects on downstream gene regulation.
Introduction to AtPCO4 and its Role in Gene Expression
AtPCO4 is a key enzymatic oxygen sensor in Arabidopsis thaliana that plays a crucial role in regulating the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][3][4][5][6] Under normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins.[1][2][3][4][5][6] This oxidation event marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-degron pathway.[1][4][5][6] Consequently, the expression of hypoxia-responsive genes, which are activated by ERF-VIIs, is suppressed.
In hypoxic (low oxygen) conditions, such as those experienced during flooding, AtPCO4 activity is reduced due to the limited availability of its co-substrate, molecular oxygen.[1][2][3][7] This leads to the stabilization and accumulation of ERF-VII transcription factors, which then translocate to the nucleus and induce the expression of genes that aid in plant survival under low-oxygen stress.[1][4][5][6] Therefore, inhibiting AtPCO4 activity, for instance with a hypothetical "this compound," would be expected to mimic a hypoxic response by stabilizing ERF-VIIs and upregulating the expression of hypoxia-responsive genes.
AtPCO4 Signaling Pathway
The signaling pathway involving AtPCO4 is a critical component of the plant's oxygen sensing and response mechanism. The following diagram illustrates the core pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to AtPCO4 activity and its impact on gene expression.
Table 1: Steady-State Kinetic Parameters of AtPCOs for O₂
| AtPCO Isoform | kcat (s⁻¹) | Km (O₂) (kPa) | Vmax (µmol min⁻¹ mg⁻¹) |
| 1 | 9.84 ± 0.45 | 15.2 ± 1.84 | 16.8 ± 0.76 |
| 2 | 3.05 ± 0.09 | 6.57 ± 0.66 | 5.56 ± 0.17 |
| 3 | 13.7 ± 0.40 | 10.6 ± 0.92 | 24.6 ± 0.72 |
| 4 | 23.8 ± 0.90 | 16.5 ± 1.61 | 48.6 ± 1.83 |
| 5 | 8.59 ± 0.25 | 4.83 ± 0.51 | 17.5 ± 0.51 |
| Data from[2] |
Table 2: Effect of AtPCO4 Variants on Hypoxia-Responsive Gene Expression in planta
| Gene | 4pco + AtPCO4 WT (Fold Change vs. Col-0) | 4pco + AtPCO4 H164D (Fold Change vs. Col-0) | 4pco + AtPCO4 D176N (Fold Change vs. Col-0) |
| HRE1 | ~1 | ~150 | ~100 |
| ADH | ~1 | ~120 | ~80 |
| PDC1 | ~1 | ~100 | ~70 |
| Data estimated from figures in[1]. These are approximate values to illustrate the trend of constitutive upregulation of hypoxia-responsive genes when AtPCO4 activity is abolished or reduced. |
Experimental Protocols
The following protocols provide detailed methodologies for studying AtPCO4 and the effects of potential inhibitors on gene expression.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for identifying and validating an inhibitor of AtPCO4.
Recombinant AtPCO4 Expression and Purification
This protocol is based on methods described for expressing AtPCO4 in E. coli.[1][2]
Materials:
-
pET-28a vector containing the AtPCO4 coding sequence
-
E. coli BL21 (DE3) competent cells
-
LB medium and agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Size-exclusion chromatography column (optional, for higher purity)
Protocol:
-
Transform the pET-28a-AtPCO4 plasmid into E. coli BL21 (DE3) cells and select colonies on kanamycin plates.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow overnight at 20°C.
-
Harvest cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer.
-
Elute the His-tagged AtPCO4 with elution buffer.
-
(Optional) Further purify the protein using size-exclusion chromatography.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro AtPCO4 Activity Assay
This assay measures the oxidation of a peptide substrate mimicking the N-terminus of an ERF-VII protein.[1][7]
Materials:
-
Purified recombinant AtPCO4
-
Peptide substrate (e.g., representing the N-terminus of RAP2.12)
-
Assay buffer (e.g., 50 mM Bis-Tris propane (B168953) pH 8.0, 50 mM NaCl, 1 mM TCEP)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Putative inhibitor (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system for analysis
Protocol:
-
Prepare a reaction mixture in the assay buffer containing the peptide substrate (e.g., 200 µM), FeSO₄ (e.g., 20 µM), and ascorbic acid (e.g., 1 mM).
-
Add the putative inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a few minutes at 25°C.
-
Initiate the reaction by adding purified AtPCO4 (e.g., 0.4 µM).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to quantify the amount of oxidized versus unoxidized peptide.
-
Calculate the percentage of inhibition for each concentration of the putative inhibitor.
Arabidopsis Mesophyll Protoplast Transient Expression Assay
This protocol allows for the rapid assessment of an inhibitor's effect on gene expression in a plant cellular system.[8]
Materials:
-
Arabidopsis thaliana plants (3-4 weeks old)
-
Enzyme solution (e.g., 1-1.5% cellulase, 0.2-0.4% macerozyme in a mannitol/MES buffer)
-
W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)
-
PEG-calcium solution (e.g., 40% PEG4000, 0.2 M mannitol, 100 mM CaCl₂)
-
Reporter construct (e.g., a plasmid with a hypoxia-responsive promoter driving a luciferase or GFP reporter gene)
-
Putative inhibitor
Protocol:
-
Isolate protoplasts from Arabidopsis leaves by digesting leaf strips in the enzyme solution.
-
Purify the protoplasts by washing with W5 solution and centrifugation.
-
Resuspend the protoplasts in MMg solution.
-
Transfect the protoplasts with the reporter construct using the PEG-calcium solution.
-
After transfection, wash and resuspend the protoplasts in a suitable incubation solution.
-
Treat the transfected protoplasts with various concentrations of the putative inhibitor.
-
Incubate for a defined period (e.g., 6-16 hours).
-
Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence). An increase in reporter expression would indicate stabilization of the upstream transcription factors due to AtPCO4 inhibition.
Whole Plant Gene Expression Analysis by RT-qPCR
This is the definitive method to confirm the effect of an inhibitor on the expression of endogenous hypoxia-responsive genes in whole plants.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 7-10 days old) grown on plates or in liquid culture.
-
Putative inhibitor.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for hypoxia-responsive genes (e.g., HRE1, ADH, PDC1) and a reference gene (e.g., UBQ10).
-
qPCR instrument.
Protocol:
-
Treat seedlings with the putative inhibitor at various concentrations for a specific duration (e.g., 6-24 hours). Include a vehicle control.
-
Harvest the plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the gene-specific primers.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to the control.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these experiments. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. When working with chemicals, consult the relevant Safety Data Sheets (SDS). Use a fume hood when handling volatile or hazardous substances. All biological and chemical waste should be disposed of according to institutional guidelines.
References
- 1. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
Application Notes and Protocols for Studying the N-degron Pathway Using AtPCO4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-degron pathway is a crucial cellular mechanism that governs protein stability by recognizing and targeting proteins with specific N-terminal amino acids for degradation. In plants, this pathway plays a vital role in sensing and responding to environmental cues, particularly oxygen availability. A key enzymatic component of the plant N-degron pathway is the Plant Cysteine Oxidase (PCO), with Arabidopsis thaliana PCO4 (AtPCO4) being a prominent isoform. AtPCO4 functions as an oxygen sensor by catalyzing the oxidation of N-terminal cysteine residues on substrate proteins, such as Group VII Ethylene Response Factors (ERF-VIIs), thereby marking them for degradation via the ubiquitin-proteasome system.
This document provides detailed application notes and experimental protocols for utilizing AtPCO4-IN-1, a small molecule inhibitor of AtPCO4, to study the N-degron pathway. By inhibiting AtPCO4, researchers can stabilize its substrates, effectively mimicking hypoxic conditions and enabling the elucidation of downstream signaling events and physiological responses. These tools are valuable for basic research in plant biology and for the development of strategies to enhance crop resilience to environmental stresses like flooding.
This compound: A Tool for N-degron Pathway Research
This compound represents a class of small molecules identified through chemical genetic screens for their ability to inhibit AtPCO4 activity. While the specific designation "this compound" is a general descriptor, this document will use data from characterized inhibitors, such as compounds 2A10 and 4D5 , as representative examples. These inhibitors directly target AtPCO4, leading to the stabilization of its substrates and the induction of hypoxia-responsive genes.
Data Presentation: In Vitro Inhibition of AtPCO4
The inhibitory activity of small molecules against AtPCO4 can be quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of an inhibitor.
| Inhibitor | Target | IC50 (µM) | Assay System | Reference |
| 2A10 | AtPCO4 | 264.4 ± 1.07 | In vitro enzymatic assay | [1] |
| 4D5 | AtPCO4 | 349.6 ± 1.2 | In vitro enzymatic assay | [1] |
Signaling Pathway and Experimental Workflow
N-degron Pathway in Plants (Oxygen-Sensing Branch)
The following diagram illustrates the central role of AtPCO4 in the oxygen-dependent branch of the N-degron pathway and the mechanism of action of this compound.
Experimental Workflow for AtPCO4 Inhibitor Screening and Validation
This workflow outlines the steps from inhibitor screening to in planta validation.
References
AtPCO4-IN-1: A Chemical Probe for Enhancing Crop Resilience
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AtPCO4-IN-1 is a small molecule inhibitor of the Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant's oxygen-sensing mechanism. PCOs play a crucial role in regulating the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors, which are central to the hypoxia (low oxygen) response. By inhibiting AtPCO4, this compound stabilizes ERF-VIIs, leading to the activation of anaerobic gene expression and enhanced tolerance to flooding and submergence. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in crop improvement research.
Under normal oxygen levels (normoxia), PCOs catalyze the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins. This post-translational modification targets the ERF-VIIs for degradation via the N-degron pathway.[1][2][3][4][5] During flooding or submergence, the resulting hypoxia reduces PCO activity, leading to the stabilization of ERF-VIIs.[2][3][5][6][7] These stabilized transcription factors then translocate to the nucleus and activate genes that help the plant adapt to low-oxygen conditions.[1][3][5] AtPCO4 has been identified as the most catalytically competent PCO isoform in Arabidopsis thaliana, playing a central role in ERF-VII regulation.[2][4]
This compound and similar inhibitors offer a chemical approach to mimic the hypoxic response, providing a tool to pre-adapt plants to stress conditions and for studying the intricacies of the oxygen-sensing pathway.
Data Presentation
Table 1: In Vitro Inhibitor Activity of this compound and Analogs
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| 2A10 (this compound) | AtPCO4 | 264.4 ± 1.07 | Recombinant AtPCO4, 500 µM RAP2.122-17 peptide substrate | [8] |
| 4D5 | AtPCO4 | 349.6 ± 1.2 | Recombinant AtPCO4, 500 µM RAP2.122-17 peptide substrate | [8] |
Table 2: Kinetic Parameters of AtPCO4
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Conditions | Reference |
| O2 | 16.8 ± 1.5 | - | - | 250 µM AtRAP2.2 peptide | [2] |
| AtRAP2.2 peptide | 130 ± 20 | 0.83 ± 0.05 | 6400 | Air-saturated buffer | [2] |
| AtRAP2.12 peptide | 200 ± 30 | 0.81 ± 0.06 | 4100 | Air-saturated buffer | [2] |
Table 3: Effect of AtPCO4 Variants on Submergence Tolerance in Arabidopsis
| AtPCO4 Variant | Submergence Duration (days) | Survival Rate (%) | Fresh Weight Recovery (relative to WT) | Reference |
| Wild Type (WT) | 2.5 | ~60 | 1.0 | [9] |
| C173A | 2.5 | ~80 | Increased | [9] |
| Y183F | 2.5 | ~90 | Increased | [9] |
| Wild Type (WT) | 3.5 | ~20 | 1.0 | [9] |
| C173A | 3.5 | ~50 | Increased | [9] |
| Y183F | 3.5 | ~70 | Increased | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The N-degron pathway for ERF-VII degradation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro AtPCO4 Inhibition Assay
This protocol is adapted from methodologies used to characterize PCO inhibitors.[8]
1. Materials:
-
Recombinant AtPCO4 enzyme
-
This compound (and other test compounds)
-
Peptide substrate (e.g., a 16-mer peptide representing the N-terminus of RAP2.12: Cys-Gly-Gly-Ala-Ile-Ile-Ser-Ser-Ser-Ile-Glu-Glu-Asp-Phe-Leu-Ala)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM TCEP, 20 µM FeSO4, 1 mM Ascorbate
-
Quenching solution: 10% (v/v) formic acid
-
LC-MS system for product detection
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microcentrifuge tube or 96-well plate, pre-incubate 0.5 µM recombinant AtPCO4 with varying concentrations of this compound (or solvent control) for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the peptide substrate to a final concentration of 500 µM.
-
Allow the reaction to proceed for 10 minutes at 25°C.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the reaction mixture by LC-MS to quantify the amount of oxidized peptide product.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Yeast-Based Reporter Assay for AtPCO4 Activity
This protocol utilizes a yeast strain engineered to report on the stability of an ERF-VII-luciferase fusion protein.[1][8]
1. Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae pdr5Δ,erg6Δ) co-expressing AtPCO4 and an ERF-VII-luciferase reporter construct.
-
Yeast growth medium (e.g., YPD or appropriate synthetic defined medium).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
2. Procedure:
-
Grow the yeast reporter strain overnight in liquid medium.
-
Dilute the overnight culture to an OD600 of ~0.1 in fresh medium.
-
Aliquot the diluted culture into a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a solvent control (e.g., DMSO).
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 6 hours).
-
Measure the OD600 of each well to assess cell growth.
-
Lyse the yeast cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the cell density (OD600). An increase in luciferase signal indicates stabilization of the reporter protein and thus inhibition of AtPCO4.
Protocol 3: Submergence Tolerance Assay in Arabidopsis thaliana
This protocol is designed to assess the effect of this compound on whole-plant tolerance to submergence.[7][9]
1. Materials:
-
Arabidopsis thaliana seedlings (e.g., Col-0 wild type).
-
Growth medium (e.g., ½ MS agar (B569324) plates or soil).
-
This compound solution (concentration to be optimized, e.g., in the range of 50-500 µM).
-
Large trays or tanks for submergence.
-
Deionized water.
2. Procedure:
-
Grow Arabidopsis seedlings for a suitable period (e.g., 7-10 days on plates or 3-4 weeks in soil).
-
Prepare the this compound treatment solution. A pre-treatment by watering the soil or adding the inhibitor to the liquid medium of hydroponic systems can be applied. For plate-based assays, seedlings can be transferred to liquid medium containing the inhibitor.
-
Incubate the seedlings with this compound for a defined pre-treatment period (e.g., 24 hours).
-
Submerge the entire seedlings in deionized water in complete darkness to simulate flooding. The duration of submergence should be optimized based on the plant's age and ecotype (e.g., 2.5 to 3.5 days).[9]
-
After the submergence period, carefully remove the water and allow the plants to recover under normal light/dark cycle and growth conditions.
-
Monitor the plants for a recovery period (e.g., 7-10 days).
-
Assess the phenotype by:
-
Compare the results from this compound treated plants to mock-treated (solvent control) plants.
Conclusion
This compound is a valuable chemical tool for dissecting the plant oxygen-sensing pathway and for developing strategies to enhance crop tolerance to flooding. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound and similar molecules in various plant species. By modulating the stability of ERF-VII transcription factors, chemical inhibition of PCOs represents a promising avenue for improving crop resilience in the face of climate change and increasingly frequent extreme weather events.[10][11] Further research may focus on optimizing the potency and specificity of PCO inhibitors for agricultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity | Department of Biology [biology.ox.ac.uk]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols for the Quantification of AtPCO4-IN-1 in Plant Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plant Cysteine Oxidases (PCOs) are crucial enzymes in the plant's oxygen-sensing mechanism.[1][2][3] They regulate the stability of Group VII Ethylene Response Factors (ERF-VIIs), which are transcription factors that orchestrate the plant's response to low-oxygen conditions (hypoxia).[3][4][5] Under normal oxygen levels (normoxia), PCOs catalyze the oxidation of the N-terminal cysteine of ERF-VIIs, marking them for degradation via the N-degron pathway.[3][4][5] In hypoxic conditions, such as those caused by flooding, PCO activity decreases, leading to the stabilization of ERF-VIIs and the activation of hypoxia-responsive genes.[1][4][5]
AtPCO4 is a key PCO isoform in Arabidopsis thaliana and is a target for developing chemical inhibitors to enhance flood tolerance in crops.[2][3][5][6] AtPCO4-IN-1 is a representative small molecule inhibitor of AtPCO4. Accurate quantification of this compound in plant tissues is essential for pharmacokinetic studies, determining effective concentrations, and understanding its distribution and metabolism within the plant.
These application notes provide a detailed protocol for the extraction and quantification of this compound in plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
PCO4 Signaling Pathway
The PCO4 enzyme plays a pivotal role in the oxygen-dependent degradation of ERF-VII transcription factors. The following diagram illustrates this signaling pathway.
Caption: PCO4 signaling pathway under normoxic and hypoxic conditions.
Experimental Protocol: Quantification of this compound in Plant Tissue by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from Arabidopsis thaliana seedlings. The method can be adapted for other plant species and tissues.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Liquid nitrogen
-
2.0 mL microcentrifuge tubes with beads (zirconia or steel)
-
Microcentrifuge
-
Homogenizer (e.g., bead beater)
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Sample Preparation and Extraction
-
Harvesting: Harvest plant tissue (e.g., 50-100 mg fresh weight of Arabidopsis seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.[7]
-
Homogenization: Place the frozen tissue into a pre-chilled 2.0 mL microcentrifuge tube containing grinding beads.[7] Homogenize the tissue to a fine powder using a bead beater.
-
Extraction:
-
To the frozen powder, add 1.0 mL of pre-chilled extraction solvent (80:20 methanol:water with 0.1% formic acid).
-
Add the internal standard (IS) to each sample at a known concentration.
-
Vortex thoroughly for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.[8]
-
Storage: Store the vials at -20°C until analysis.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by infusing the pure standards into the mass spectrometer. For example:
-
This compound: Q1 (precursor ion) -> Q3 (product ion)
-
Internal Standard: Q1 (precursor ion) -> Q3 (product ion)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into a blank matrix (extract from untreated plant tissue). Process these standards alongside the experimental samples.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Use the regression equation of the calibration curve to determine the concentration of this compound in the experimental samples.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for quantifying this compound in plant tissue.
Caption: Workflow for this compound quantification in plant tissue.
Data Presentation
The performance of the analytical method should be validated to ensure accuracy and reliability. Key validation parameters are summarized in the table below. The values presented are hypothetical and serve as an example of expected performance for a robust LC-MS/MS method.
| Parameter | Description | Representative Value |
| Linear Range | The concentration range over which the method is accurate and precise. | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | A measure of the linearity of the calibration curve. | > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.5 ng/mL |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | 1.0 ng/mL |
| Precision (%RSD) | The closeness of repeated measurements (intra- and inter-day). | < 15% |
| Accuracy (%Recovery) | The closeness of the measured value to the true value. | 85 - 115% |
| Matrix Effect | The effect of co-eluting substances from the plant matrix on ionization. | Should be assessed and minimized. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the PCO4 inhibitor, this compound, in plant tissues using LC-MS/MS. Adherence to this protocol, including proper sample preparation and method validation, will enable researchers to obtain reliable and reproducible data. This is critical for advancing our understanding of the pharmacokinetics of potential crop protection agents and for the development of new strategies to enhance plant resilience to environmental stresses like flooding.
References
- 1. Genome-Wide Identification and Analysis of the Plant Cysteine Oxidase (PCO) Gene Family in Brassica napus and Its Role in Abiotic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols for AtPCO4 Inhibitors in Submergence Tolerance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Submergence, a significant abiotic stress, severely limits crop productivity worldwide by creating hypoxic (low oxygen) conditions. Plants have evolved sophisticated mechanisms to sense oxygen levels and respond accordingly. A key component of this oxygen-sensing machinery in Arabidopsis thaliana and other plants is the Plant Cysteine Oxidase (PCO) family of enzymes. These enzymes play a crucial role in regulating the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors, which are master regulators of hypoxia-responsive gene expression.[1][2][3][4][5]
Under normal oxygen levels (normoxia), PCOs, particularly the catalytically potent isoform AtPCO4, catalyze the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins.[2][6][7] This modification targets the ERF-VIIs for degradation via the N-degron pathway.[3][4][5] During submergence-induced hypoxia, the lack of oxygen as a co-substrate reduces PCO activity.[1][3] This leads to the stabilization of ERF-VIIs, which then translocate to the nucleus and activate genes that help the plant adapt to and survive low-oxygen conditions.[1][3][5]
Targeting PCO activity with chemical inhibitors presents a promising strategy for enhancing submergence tolerance in plants.[8][9] By inhibiting PCOs, it is possible to mimic the hypoxic response, leading to the stabilization of ERF-VIIs and the pre-emptive activation of submergence survival pathways. This document provides detailed application notes and protocols for the use of AtPCO4 inhibitors in submergence tolerance research. While the specific inhibitor "AtPCO4-IN-1" is not documented in publicly available literature, this document outlines the principles and methods applicable to novel AtPCO4 inhibitors.
Mechanism of Action: The N-Degron Pathway and AtPCO4 Inhibition
The proposed mechanism of action for an AtPCO4 inhibitor in conferring submergence tolerance is centered on its ability to modulate the N-degron pathway.
Signaling Pathway of ERF-VII Degradation and the Role of an AtPCO4 Inhibitor
Caption: The N-degron pathway under normoxia versus hypoxia/AtPCO4 inhibition.
Application Notes
1. Primary Application:
-
Chemical Priming for Enhanced Submergence Tolerance: AtPCO4 inhibitors can be applied to plants prior to a submergence event to "prime" them for stress. This pre-treatment leads to the accumulation of ERF-VII transcription factors and the induction of anaerobic gene expression, thereby improving survival rates upon actual submergence.[1]
2. Research Applications:
-
Probing the Oxygen-Sensing Pathway: As specific chemical tools, AtPCO4 inhibitors can be used to dissect the temporal and spatial dynamics of the PCO-ERF-VII signaling cascade.
-
Target Validation: The phenotypic effects of AtPCO4 inhibitors can validate AtPCO4 as a key target for genetic modification (e.g., via CRISPR/Cas9) to develop flood-resistant crops.
-
Structure-Activity Relationship (SAR) Studies: Novel inhibitor analogs can be synthesized and tested to understand the chemical features required for potent and selective inhibition of AtPCO4, aiding in the development of more effective compounds.
3. Drug Development and Agrochemical Applications:
-
Lead Compound for Agrochemical Development: An effective AtPCO4 inhibitor could serve as a lead compound for the development of a commercial product that can be sprayed on crops to protect them from flooding.
-
High-Throughput Screening: The principles underlying the discovery of AtPCO4 inhibitors can be applied to develop high-throughput screening assays for identifying new chemical entities with similar or improved activity.[1]
Experimental Protocols
Protocol 1: In Vitro AtPCO4 Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of a compound on the enzymatic activity of recombinant AtPCO4.
Experimental Workflow for In Vitro AtPCO4 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of a compound against AtPCO4.
Materials:
-
Recombinant AtPCO4 protein
-
Substrate peptide (e.g., a 16-mer peptide representing the N-terminus of RAP2.12)
-
AtPCO4 inhibitor (dissolved in DMSO)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS system
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the AtPCO4 inhibitor in DMSO.
-
Pre-incubation: In a microcentrifuge tube, mix 0.5 µM of recombinant AtPCO4 with 1 mM of the inhibitor (or DMSO for the control). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the substrate peptide (e.g., 500 µM final concentration) to the pre-incubation mix to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 25°C.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the reaction mixture using LC-MS to quantify the amount of oxidized and unoxidized substrate peptide.
-
Calculation: Calculate the percentage of inhibition relative to the DMSO control. For dose-response curves, test a range of inhibitor concentrations to determine the IC₅₀ value.
Protocol 2: In Vivo ERF-VII Stability Assay in Arabidopsis Seedlings
This protocol assesses the ability of an AtPCO4 inhibitor to stabilize ERF-VII proteins in living plant tissue.
Materials:
-
Arabidopsis thaliana seedlings (e.g., a line expressing a fluorescently tagged ERF-VII protein like RAP2.12-GFP)
-
AtPCO4 inhibitor
-
Liquid ½ MS medium
-
Confocal microscope or Western blotting equipment
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings expressing RAP2.12-GFP on ½ MS agar (B569324) plates for 5-7 days.
-
Treatment: Transfer the seedlings to a 24-well plate containing liquid ½ MS medium. Add the AtPCO4 inhibitor to the desired final concentration (e.g., 10-50 µM). Include a DMSO control.
-
Incubation: Incubate the seedlings under normal light and temperature conditions for a specified time (e.g., 2-6 hours).
-
Visualization (Confocal Microscopy): Mount the seedlings on a microscope slide and observe the GFP signal in the root tips or hypocotyls. An increase in nuclear GFP signal indicates stabilization of RAP2.12.
-
Quantification (Western Blotting): Alternatively, harvest the seedlings, extract total proteins, and perform a Western blot using an anti-GFP antibody to quantify the levels of RAP2.12-GFP. An increase in the corresponding band intensity indicates protein stabilization.
Protocol 3: Submergence Tolerance Phenotyping Assay
This protocol evaluates the effect of an AtPCO4 inhibitor on the survival of Arabidopsis seedlings under submergence stress.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
½ MS agar plates
-
AtPCO4 inhibitor
-
Sterile water
-
Growth chambers
Procedure:
-
Seedling Growth: Sow Arabidopsis seeds on ½ MS agar plates and grow them vertically for 5 days under a long-day photoperiod.
-
Pre-treatment: Prepare a solution of the AtPCO4 inhibitor in sterile water (e.g., 50 µM). Spray the seedlings with the inhibitor solution or a mock solution (water with DMSO). Allow the seedlings to grow for another 24 hours.
-
Submergence Stress: Completely submerge the plates in sterile water in a container, ensuring the seedlings are fully covered. Place the container in the dark to simulate natural submergence conditions for 3-4 days.
-
Recovery: After the submergence period, remove the plates from the water, allow them to dry for an hour, and return them to the original growth conditions.
-
Scoring: After a recovery period of 7-10 days, score the survival rate by counting the number of green, healthy seedlings versus bleached, dead seedlings.
Data Presentation
Table 1: In Vitro Activity of Novel PCO Inhibitors Against AtPCO4
| Compound ID | IC₅₀ (µM) against AtPCO4 |
| 2A10 | ~250 |
| 4D5 | ~150 |
| Hypothetical this compound | < 50 |
Note: Data for 2A10 and 4D5 are illustrative based on published findings. The value for a hypothetical "this compound" is included for comparative purposes.
Table 2: Effect of AtPCO4 Inhibitor Pre-treatment on Submergence Survival
| Treatment Group | Number of Seedlings | Survived | Survival Rate (%) |
| Mock (DMSO) | 100 | 25 | 25% |
| Inhibitor (50 µM) | 100 | 75 | 75% |
Note: This data is hypothetical and represents a potential outcome of a submergence tolerance assay.
Conclusion
The inhibition of AtPCO4 is a viable and promising strategy for enhancing submergence tolerance in plants. The protocols and application notes provided herein offer a framework for researchers to investigate the efficacy of novel AtPCO4 inhibitors. By stabilizing ERF-VII transcription factors, these inhibitors can effectively "prime" plants to withstand periods of low oxygen stress, a feature of significant interest for both fundamental plant biology research and the development of new agrochemicals to ensure food security in the face of a changing climate. Further research into the specificity, potency, and optimal application of such inhibitors will be crucial for their translation into practical agricultural solutions.
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. rcsb.org [rcsb.org]
- 6. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Long-term Effects of AtPCO4-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the long-term physiological and molecular consequences of inhibiting the Arabidopsis thaliana PLANT CYSTEINE OXIDASE 4 (AtPCO4) using a specific inhibitor, AtPCO4-IN-1. AtPCO4 is a key enzymatic oxygen sensor that regulates the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors, which are master regulators of hypoxia-responsive gene expression.[1][2][3][4][5] Chronic inhibition of AtPCO4 is hypothesized to lead to the constitutive stabilization of ERF-VIIs, potentially impacting plant growth, development, and stress tolerance. The following protocols are designed to meticulously assess these long-term effects.
Introduction to AtPCO4 and the N-Degron Pathway
In plants, the N-degron pathway is a crucial proteolytic system that targets proteins for degradation based on their N-terminal amino acid. Group VII ERF transcription factors possess a conserved N-terminal cysteine residue that, under normoxic conditions, is oxidized by PLANT CYSTEINE OXIDASES (PCOs).[2][4][5] This oxidation event marks the ERF-VII protein for ubiquitination and subsequent degradation by the 26S proteasome. AtPCO4 is the most catalytically efficient PCO isoform in Arabidopsis thaliana and plays a central role in this oxygen-sensing mechanism.[1][2] By catalyzing the oxygen-dependent oxidation of the N-terminal cysteine of ERF-VIIs, AtPCO4 ensures their degradation in normal oxygen conditions, thereby preventing the activation of the hypoxia response.[3][4][5]
This compound is a selective inhibitor designed to target the catalytic activity of AtPCO4. Understanding the long-term consequences of its application is critical for its potential use as a chemical tool to modulate plant stress responses or as a lead compound for developing novel agrochemicals.
Signaling Pathway and Experimental Overview
The core signaling pathway affected by this compound is the oxygen-sensing branch of the N-degron pathway. The experimental workflow is designed to investigate the downstream consequences of inhibiting this pathway over an extended period.
Caption: AtPCO4 Signaling and Inhibition Workflow.
Experimental Design and Protocols
This study will employ a long-term treatment of Arabidopsis thaliana with this compound to assess its effects on plant phenotype, physiology, and molecular responses.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (Col-0 accession)
-
Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar, pH 5.7.
-
Growth Conditions: Plants will be grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
Long-term Inhibitor Treatment Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Treatment Groups:
-
Control (DMSO vehicle)
-
1 µM this compound
-
5 µM this compound
-
10 µM this compound
-
-
Application Method: The inhibitor will be incorporated into the MS growth medium before solidification. For soil-grown plants, the inhibitor will be applied via root drenching every 3 days.
-
Treatment Duration: The experiment will be conducted for 6 weeks, with samples collected at weekly intervals.
Phenotypic Analysis
A weekly, non-destructive analysis of plant growth and development will be performed.
Protocol:
-
Germination Rate: Count the number of germinated seeds at 3 and 5 days after sowing.
-
Rosette Diameter: Measure the diameter of the rosette at its widest point using a digital caliper.
-
Leaf Number: Count the total number of rosette leaves.
-
Bolting Time: Record the day when the primary inflorescence stem reaches 1 cm in height.
-
Plant Height: Measure the height of the primary inflorescence stem at the final time point.
-
Biomass: At the end of the experiment, harvest the rosettes, measure the fresh weight, and then dry at 60°C for 48 hours to determine the dry weight.
Data Presentation: Phenotypic Analysis
| Treatment | Germination Rate (%) | Rosette Diameter (cm) at 6 weeks | Leaf Number at 6 weeks | Bolting Time (days) | Plant Height (cm) at 6 weeks | Fresh Weight (g) at 6 weeks | Dry Weight (mg) at 6 weeks |
| Control (DMSO) | |||||||
| 1 µM this compound | |||||||
| 5 µM this compound | |||||||
| 10 µM this compound |
Molecular Analysis
3.4.1. ERF-VII Protein Stability Assay
Protocol:
-
Protein Extraction: Harvest rosette leaves and grind in liquid nitrogen. Extract total protein using a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail.
-
Western Blotting:
-
Separate 20 µg of total protein on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to a Group VII ERF (e.g., RAP2.12).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an anti-actin antibody as a loading control.
-
3.4.2. Gene Expression Analysis of Hypoxia-Responsive Genes
Protocol:
-
RNA Extraction: Extract total RNA from rosette leaves using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
Quantitative Real-time PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green master mix on a real-time PCR system.
-
Use primers specific for hypoxia-responsive genes (e.g., ADH1, PDC1, HRE1).
-
Use a housekeeping gene (e.g., ACTIN2) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Data Presentation: Molecular Analysis
| Treatment | Relative ERF-VII Protein Level (fold change) | Relative ADH1 Expression (fold change) | Relative PDC1 Expression (fold change) | Relative HRE1 Expression (fold change) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 µM this compound | ||||
| 5 µM this compound | ||||
| 10 µM this compound |
Physiological and Biochemical Assays
3.5.1. Chlorophyll (B73375) Content Measurement
Protocol:
-
Harvest a fresh leaf disc of a known area.
-
Extract chlorophyll by incubating the disc in 80% acetone (B3395972) in the dark for 24 hours.
-
Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using Arnon's equation.
3.5.2. Reactive Oxygen Species (ROS) Measurement
Protocol:
-
DAB Staining (for H₂O₂):
-
Excise leaves and incubate in a 1 mg/mL solution of 3,3'-diaminobenzidine (B165653) (DAB), pH 3.8, for 8 hours in the dark.
-
Destain the leaves in boiling ethanol (B145695) to visualize the brown precipitate indicating H₂O₂ accumulation.
-
-
NBT Staining (for O₂⁻):
-
Excise leaves and incubate in a 0.5 mg/mL solution of nitro-blue tetrazolium (NBT) in 10 mM potassium phosphate (B84403) buffer (pH 7.8) for 2 hours in the dark.
-
Destain the leaves in boiling ethanol to visualize the blue formazan (B1609692) precipitate indicating O₂⁻ accumulation.
-
3.5.3. Abiotic Stress Tolerance Assays
Protocol:
-
Hypoxia (Submergence) Tolerance:
-
After 4 weeks of treatment, submerge whole rosettes in degassed water for 3 days in the dark.
-
Allow the plants to recover for 7 days under normal growth conditions.
-
Calculate the survival rate.
-
-
Drought Tolerance:
-
After 4 weeks of treatment, withhold water for 14 days.
-
Re-water the plants and assess the survival rate after 3 days of recovery.
-
Data Presentation: Physiological and Biochemical Analysis
| Treatment | Total Chlorophyll (mg/g FW) | Relative H₂O₂ Accumulation (fold change) | Relative O₂⁻ Accumulation (fold change) | Submergence Survival Rate (%) | Drought Survival Rate (%) |
| Control (DMSO) | 1.0 | 1.0 | |||
| 1 µM this compound | |||||
| 5 µM this compound | |||||
| 10 µM this compound |
Experimental Workflow Diagram
Caption: Long-term this compound Effects Experimental Workflow.
Expected Outcomes and Interpretation
-
Phenotypic Effects: Chronic stabilization of ERF-VIIs may lead to altered growth, such as stunted root growth, delayed bolting, or changes in leaf morphology, due to the potential trade-offs between stress responses and growth.[6]
-
Molecular Effects: A dose-dependent increase in ERF-VII protein levels and the upregulation of hypoxia-responsive genes are expected, confirming the in-planta efficacy of this compound.
-
Physiological Effects: Changes in chlorophyll content or ROS levels could indicate metabolic shifts or stress responses induced by the long-term treatment.
-
Stress Tolerance: Plants treated with this compound are hypothesized to exhibit enhanced tolerance to hypoxia (submergence) due to the pre-activation of the anaerobic response. However, their response to other stresses like drought may vary.
These detailed protocols and application notes provide a robust framework for elucidating the long-term consequences of inhibiting AtPCO4, a critical component of the plant oxygen-sensing machinery. The results will be invaluable for understanding the fundamental roles of the N-degron pathway in plant development and for the rational design of chemical tools to enhance crop resilience.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
AtPCO4-IN-1 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AtPCO4-IN-1, a chemical inhibitor of Arabidopsis thaliana PLANT CYSTEINE OXIDASE 4 (AtPCO4). This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological effect?
A1: this compound is a small molecule inhibitor of the plant cysteine oxidase AtPCO4. AtPCO4 is a key enzyme in the N-degron pathway, which regulates the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors in an oxygen-dependent manner. Under normoxic (normal oxygen) conditions, AtPCO4 oxidizes the N-terminal cysteine residue of ERF-VIIs, targeting them for degradation. By inhibiting AtPCO4, this compound is expected to stabilize ERF-VII proteins, even under normoxic conditions. This stabilization should lead to the upregulation of hypoxia-responsive genes, mimicking a hypoxic response and potentially enhancing tolerance to low-oxygen stress.[1]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily affects the Plant Cysteine Oxidase (PCO) branch of the N-degron pathway. This pathway is a critical component of the plant's oxygen sensing and response system.
References
improving AtPCO4-IN-1 solubility for in vivo assays
Welcome to the technical support center for AtPCO4-IN-1. This resource provides troubleshooting guides and frequently asked questions to help researchers overcome challenges with the solubility of this compound for in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Plant Cysteine Oxidase 4 (PCO4) from Arabidopsis thaliana. PCOs are oxygen-sensing enzymes that play a critical role in regulating plant responses to hypoxia (low oxygen), such as during flooding.[1][2][3][4][5][6]
Under normal oxygen conditions (normoxia), AtPCO4 catalyzes the oxidation of an N-terminal cysteine residue on Group VII Ethylene Response Factor (ERF-VII) transcription factors.[3][4][5] This oxidation marks the ERF-VII protein for degradation through the Cys/Arg N-degron pathway.[1][2][3] By inhibiting AtPCO4, this compound prevents the degradation of ERF-VIIs. This leads to the accumulation of ERF-VIIs, which can then activate hypoxia-responsive genes, potentially improving a plant's tolerance to low-oxygen stress.[3]
Q2: What is the N-degron signaling pathway targeted by this compound?
The diagram below illustrates the Cys/Arg branch of the N-degron pathway and the role of this compound.
Q3: Why is solubility a common issue with small molecule inhibitors like this compound?
Many small molecule inhibitors are hydrophobic (lipophilic) in nature. While this property can be advantageous for crossing cell membranes to reach intracellular targets, it often results in poor aqueous solubility.[7][8] For in vivo assays, a compound must be dissolved in a biocompatible vehicle for administration, making solubility a critical prerequisite for achieving desired therapeutic exposure and bioavailability.[9]
Q4: What are the consequences of poor solubility in an in vivo experiment?
Poor solubility can lead to several experimental problems:
-
Precipitation: The compound may fall out of solution upon injection into the aqueous environment of an organism, preventing it from reaching its target.
-
Inaccurate Dosing: Undissolved compound leads to an overestimation of the actual administered dose.
-
Low Bioavailability: Only the dissolved fraction of a drug can be absorbed and distributed to the site of action.[8][9]
-
Erratic Results: Inconsistent solubility between preparations can lead to high variability and poor reproducibility in experimental outcomes.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound for in vivo studies.
Problem: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS).
-
Cause: this compound, like many small molecule inhibitors, is likely highly hydrophobic and has exceeded its aqueous solubility limit.
-
Solution Workflow:
Problem: My compound dissolves in DMSO but precipitates when I dilute it into the final vehicle for injection.
-
Cause: This is a common issue where the compound is soluble in the organic stock solvent but not in the final aqueous-based vehicle. The final concentration of DMSO may be too low to keep the compound in solution.
-
Solutions:
-
Use a Co-solvent System: Instead of diluting into a purely aqueous solution, use a mixture of solvents. A multi-component system can significantly improve solubility. See the table below for common examples.
-
Incorporate Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.
-
Use Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with the inhibitor, increasing its apparent water solubility.
-
Common Formulation Vehicles for Poorly Soluble Compounds
The table below summarizes common excipients and vehicles used to improve the solubility of hydrophobic compounds for in vivo research. The final concentrations should be optimized for your specific compound and animal model, ensuring they are below toxicity limits.
| Vehicle Component | Role | Typical Concentration Range (for final formulation) | Notes |
| Solvents | |||
| DMSO | Primary Solvent | < 10% (often < 5% for IV) | Prepare high-concentration stock. Minimize in final dose due to potential toxicity.[10] |
| PEG 300 / PEG 400 | Co-solvent | 10% - 60% | Viscous. Often used in combination with other solvents. |
| Ethanol | Co-solvent | 5% - 20% | Can cause irritation at higher concentrations. |
| Surfactants | |||
| Tween® 80 (Polysorbate 80) | Solubilizer/Emulsifier | 1% - 10% | Forms micelles to enhance solubility. Widely used. |
| Cremophor® EL | Solubilizer | < 15% | Can be associated with hypersensitivity reactions in some models. |
| Complexing Agents | |||
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | 20% - 40% | Forms inclusion complexes to increase aqueous solubility. A common choice for many compounds. |
Note: Always test the final formulation for stability and clarity before administration. A vehicle-only control group is essential in any in vivo experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
This protocol describes a general method for preparing a formulation of a poorly soluble inhibitor using a common co-solvent system (e.g., for intraperitoneal or subcutaneous injection).
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG 400 (Polyethylene glycol 400), sterile
-
Tween® 80, sterile
-
0.9% Saline, sterile
-
Sterile, conical microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Carefully weigh the required amount of this compound powder in a sterile vial.
-
Prepare Stock Solution: Add a small, precise volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved. Gentle vortexing or sonication in a water bath can assist dissolution.
-
Add Co-solvents: In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline , combine the components in the correct order:
-
First, add the required volume of PEG 400.
-
Next, add the required volume of the this compound DMSO stock solution. Vortex thoroughly.
-
Add the Tween® 80 and vortex again until the solution is clear and homogenous.
-
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The slow addition is crucial to prevent precipitation.
-
Final Check: Inspect the final formulation. It should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the ratio of organic solvents/surfactants or decreasing the final compound concentration).
-
Administration: Use the formulation immediately or store as per stability testing recommendations (if available). Always run a vehicle control group in your experiment.
Protocol 2: Kinetic Solubility Assessment
This protocol provides a method to estimate the kinetic solubility of this compound in a target aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm) or nephelometry
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO in a 96-well plate to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Dilution in Buffer: In a separate 96-well plate, add 98 µL of your aqueous buffer to each well.
-
Transfer: Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding well of the aqueous buffer plate. This creates a 1:50 dilution, resulting in a final DMSO concentration of 2% and a compound concentration range from 200 µM downwards.
-
Incubation and Measurement:
-
Mix the plate gently.
-
Allow the plate to incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader. An increase in absorbance/light scattering compared to buffer-only controls indicates precipitation.
-
-
Analysis: The kinetic solubility limit is defined as the highest concentration that does not show significant precipitation.
References
- 1. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: AtPCO4-IN-1 Off-Target Effects in Plants
Notice: Information regarding a specific inhibitor designated "AtPCO4-IN-1" is not available in the current scientific literature based on our latest searches. The following troubleshooting guide and frequently asked questions have been compiled based on known off-target effects and unexpected results observed with other experimental Plant Cysteine Oxidase (PCO) inhibitors and modulators in plants. This information is intended to serve as a general guide for researchers encountering unforeseen phenotypes when working with putative PCO inhibitors.
Frequently Asked Questions (FAQs)
Q1: I applied a putative AtPCO4 inhibitor and observed unexpected pleiotropic effects, such as stunted growth and altered leaf morphology, even under normoxic conditions. What could be the cause?
A1: While the primary role of AtPCO4 is in oxygen sensing, its inhibition can lead to the stabilization of Group VII Ethylene Response Factors (ERF-VIIs).[1][2][3] Constitutive stabilization of these transcription factors under normal oxygen levels can be metabolically costly and may result in detrimental effects on plant growth and development.[4] It is also possible that the observed effects are due to off-target interactions of your compound with other cellular pathways. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent and running transcriptomic analysis (e.g., qPCR) on hypoxia-inducible marker genes like ADH, PDC1, and LBD41 to confirm engagement of the target pathway.
Q2: My compound was designed to inhibit AtPCO4, but I'm observing an enhancement of hypoxia-related gene expression that is stronger than expected, or even what appears to be an increase in AtPCO4 activity. Is this possible?
A2: Yes, this is a documented phenomenon with certain classes of molecules. Studies on peptide-based substrate mimics have shown that instead of inhibiting AtPCO4, they can enhance its catalytic activity.[1][5] This "conformational priming" is thought to occur when the molecule binds to the enzyme and induces a more active conformation.[1][5] This could lead to a more rapid degradation of ERF-VIIs upon reoxygenation, paradoxically sensitizing the plant to subsequent hypoxic stress. Consider performing in vitro enzymatic assays with recombinant AtPCO4 to directly measure the effect of your compound on its activity.
Q3: Are there any known issues with common solvents used for PCO inhibitors?
A3: Yes, Dimethyl sulfoxide (B87167) (DMSO), a common solvent for chemical libraries, has been shown to inhibit AtPCO4 activity.[6] Even at a concentration of 1%, DMSO can cause a significant reduction in enzyme activity in vitro.[6] While the in vivo effects may differ, it is crucial to include a solvent-only control in all your experiments to account for any potential effects of the vehicle on your observations.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No induction of hypoxia-responsive genes after inhibitor application and hypoxic treatment. | 1. Compound Instability or Poor Uptake: The inhibitor may be degrading or not effectively reaching the target tissue. 2. Incorrect Concentration: The concentration used may be too low to achieve effective inhibition. 3. Dominant role of other PCOs: In your specific plant species or developmental stage, other PCOs might be more critical for ERF-VII degradation. | 1. Uptake/Stability Analysis: Use analytical methods (e.g., LC-MS) to confirm the presence and integrity of the compound in plant tissues. 2. Dose-Response Curve: Test a range of concentrations to find the optimal inhibitory concentration. 3. Expression Analysis: Check the expression levels of all PCO isoforms in your experimental system. |
| Severe phytotoxicity (e.g., necrosis, chlorosis) observed shortly after treatment. | 1. Off-Target Effects: The compound may be interacting with other essential cellular targets. 2. Solvent Toxicity: The solvent used may be toxic to the plants at the concentration applied. 3. Metabolic Disruption: Over-stabilization of ERF-VIIs can lead to severe metabolic imbalances. | 1. Target Deconvolution Studies: Employ techniques like chemical proteomics to identify other potential binding partners. 2. Solvent Control: Ensure you have a robust solvent-only control group. Test lower solvent concentrations if possible. 3. Time-Course and Dose-Response: Analyze the onset and severity of toxicity at different time points and concentrations to find a non-toxic working concentration. |
| Inconsistent results between experimental replicates. | 1. Variable Environmental Conditions: Minor fluctuations in oxygen levels, light, or temperature can impact the hypoxia response. 2. Developmental Stage: The age and developmental stage of the plants can influence their response to hypoxia and chemical treatments. 3. Inhibitor Application Method: Inconsistent application can lead to variable uptake and, therefore, variable effects. | 1. Controlled Environment: Ensure all experimental parameters are tightly controlled and monitored. 2. Synchronized Growth: Use plants of the same age and developmental stage for all experiments. 3. Standardized Application: Refine and standardize your method of chemical application to ensure even coverage and uptake. |
Experimental Protocols
In Vitro AtPCO4 Activity Assay
This protocol is adapted from studies on recombinant AtPCO4 activity.[4]
Objective: To determine the direct effect of a compound on the enzymatic activity of AtPCO4.
Materials:
-
Recombinant AtPCO4 enzyme
-
Peptide substrate (e.g., a 14-amino acid peptide representing the N-terminus of RAP2.12, AtRAP22–15)
-
Assay Buffer: 50 mM Bis-Tris propane (B168953) (pH 8.0), 40 mM NaCl
-
Cofactors: 20 µM FeSO₄, 1 mM Ascorbate
-
Reducing Agent: 5 mM TCEP (tris(2-carboxyethyl)phosphine)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Quenching solution: 1% Formic Acid
-
LC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing assay buffer, FeSO₄, ascorbate, and TCEP.
-
Add the test compound at the desired final concentration to the reaction mixture. For the control, add an equivalent volume of the solvent.
-
Add recombinant AtPCO4 (e.g., to a final concentration of 0.4 µM) and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the peptide substrate (e.g., to a final concentration of 200 µM).
-
Incubate the reaction at 30°C.
-
Take aliquots at various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Quench the reaction for each aliquot by adding it to the 1% formic acid solution.
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Analyze the samples by LC-MS to quantify the amount of oxidized versus non-oxidized peptide substrate.
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Calculate the rate of reaction and compare the activity in the presence of the test compound to the solvent control to determine the percentage of inhibition or enhancement.
Visualizations
Caption: The Plant Cysteine Oxidase (PCO) signaling pathway under normoxic and hypoxic conditions.
Caption: A logical workflow for troubleshooting unexpected results with PCO inhibitors.
References
- 1. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity | Department of Biology [biology.ox.ac.uk]
- 4. pnas.org [pnas.org]
- 5. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting AtPCO4-IN-1 delivery in different plant species
Welcome to the technical support center for AtPCO4-IN-1, a potent and selective inhibitor of the Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). This document provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments across different plant species.
Plant cysteine oxidases (PCOs) are crucial oxygen-sensing enzymes in plants.[1][2] They regulate the stability of Group VII Ethylene Response Factors (ERF-VIIs), which are key transcription factors in the hypoxia response.[3][4][5] AtPCO4 is a particularly efficient isoform of this enzyme family.[4][6] By inhibiting AtPCO4, this compound allows for the stabilization of ERF-VIIs, thereby activating the anaerobic gene expression pathway, which can enhance a plant's tolerance to low-oxygen conditions like flooding.[1][3]
I. Troubleshooting Guides
This section is designed to address specific issues you may encounter when delivering this compound to different plant species.
Issue 1: Inconsistent or No Phenotypic Effect Observed
Q: I have applied this compound to my plants, but I am not observing the expected phenotype (e.g., enhanced hypoxia tolerance, reporter gene activation). What could be the problem?
A: This is a common issue that can arise from several factors related to inhibitor delivery, stability, and the specific biology of the plant species you are working with.[7] Here’s a step-by-step guide to troubleshoot this problem:
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Verify Inhibitor Integrity:
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Solubility: this compound has limited solubility in aqueous solutions. Ensure you are using the recommended solvent (e.g., DMSO) to prepare a concentrated stock solution before diluting it in your application buffer.[8] Precipitation of the inhibitor can drastically reduce its effective concentration.[8]
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Stability: this compound is sensitive to light and repeated freeze-thaw cycles.[8] Store stock solutions in amber vials at -20°C and prepare working solutions fresh before each experiment.[8] A change in the color of the solution may indicate degradation.[8]
-
-
Optimize Delivery Method:
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The efficiency of small molecule uptake varies significantly between plant species and even different tissues within the same plant. If one method is not yielding results, consider trying an alternative.
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Leaf Infiltration: This method is effective for rapid delivery to leaf tissues but may not be systemic. Ensure the infiltration is uniform and that the solution is not leaking out of the stomata.
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Root Drenching: This is a less invasive method suitable for systemic delivery. However, the inhibitor must be stable in the soil or hydroponic medium and efficiently taken up by the roots. The soil composition can affect the availability of the compound.
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Seed Treatment: Soaking seeds in a solution containing this compound can be effective for early developmental stage studies. The concentration and duration of soaking need to be optimized to avoid toxicity.
-
-
Check for Species-Specific Differences:
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PCO Homologs: While PCOs are conserved across many plant species, there can be variations in the sequence and structure of the AtPCO4 homolog in your plant of interest.[9][10] This could affect the binding affinity of this compound.
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Metabolism: Your plant species might metabolize and detoxify this compound more rapidly than Arabidopsis thaliana. This can be investigated using metabolomic approaches.
-
-
Experimental Controls:
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Positive Control: Always include a positive control, such as treating wild-type Arabidopsis thaliana with this compound, to ensure your inhibitor stock and delivery method are effective.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is essential to confirm that the observed phenotype is due to the inhibitor and not the solvent.
-
Issue 2: Observing Off-Target Effects or Toxicity
Q: I am observing unexpected phenotypes, such as stunted growth, chlorosis, or necrosis, after applying this compound. What should I do?
A: Off-target effects and toxicity are potential concerns when working with any chemical inhibitor.[11] Here’s how to address this:
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Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific plant species and experimental setup. Start with a low concentration and gradually increase it until you observe the desired effect without significant toxicity.
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Purity of the Compound: Ensure that the this compound you are using is of high purity. Impurities from the synthesis process can sometimes be the cause of toxicity.
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Specificity of the Inhibitor: While this compound is designed to be specific for AtPCO4, it may have some inhibitory activity against other PCO isoforms or even unrelated proteins in your plant species. Consider performing in vitro enzyme assays with purified PCO homologs from your plant species to confirm the inhibitor's specificity.
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Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of the PCO pathway, you can try to rescue the phenotype by overexpressing a resistant version of the PCO enzyme or by supplementing with downstream metabolites if the pathway is well-characterized.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in DMSO to make a stock solution of 10-50 mM. Store the stock solution in small aliquots in amber vials at -20°C to protect it from light and avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in your desired aqueous buffer immediately before use. The final concentration of DMSO in your working solution should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[8]
Q2: How can I confirm that this compound is being taken up by the plant tissue?
A: Direct measurement of this compound in plant tissues can be challenging without a labeled version of the compound. However, you can indirectly confirm its uptake and activity by measuring the downstream molecular effects. For example, you can use qRT-PCR to measure the upregulation of hypoxia-responsive genes or use a reporter line (e.g., a GUS or luciferase reporter driven by a hypoxia-responsive promoter) to visualize the inhibitor's activity.
Q3: Is this compound effective in monocots and dicots?
A: The effectiveness of this compound can vary between monocots and dicots due to differences in their anatomy, physiology, and the specific sequences of their PCO homologs. While the PCO-mediated oxygen sensing pathway is conserved, optimization of the delivery method and concentration is often necessary for each new species.[9][10]
Q4: Can I use this compound in combination with other chemical treatments?
A: Yes, this compound can be used in combination with other treatments. However, it is important to perform control experiments to check for any synergistic or antagonistic interactions between the compounds. Ensure that the solvents used for each compound are compatible.
III. Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for different delivery methods in various plant species. These values are intended as a starting point for your experiments and may require further optimization.
Table 1: Effective Concentration of this compound for Leaf Infiltration
| Plant Species | Effective Concentration (µM) | Incubation Time (hours) |
| Arabidopsis thaliana | 10 - 25 | 6 - 12 |
| Nicotiana benthamiana | 20 - 50 | 8 - 16 |
| Solanum lycopersicum (Tomato) | 25 - 60 | 12 - 24 |
| Oryza sativa (Rice) | 50 - 100 | 24 - 48 |
Table 2: Effective Concentration of this compound for Root Drenching
| Plant Species | Effective Concentration (µM) in Hydroponics | Treatment Duration (days) |
| Arabidopsis thaliana | 5 - 15 | 3 - 5 |
| Zea mays (Maize) | 10 - 30 | 4 - 7 |
| Triticum aestivum (Wheat) | 15 - 40 | 5 - 8 |
IV. Experimental Protocols
Protocol 1: Leaf Infiltration with this compound
Objective: To deliver this compound directly into the leaf apoplast for rapid uptake by mesophyll cells.
Materials:
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This compound stock solution (10 mM in DMSO)
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Infiltration buffer (10 mM MES-KOH pH 5.7, 10 mM MgCl₂)
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1 mL needleless syringe
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Your target plants (e.g., 4-week-old Arabidopsis thaliana)
Procedure:
-
Prepare the working solution of this compound by diluting the stock solution in the infiltration buffer to the desired final concentration (e.g., 20 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the inhibitor solution.
-
Use a 1 mL needleless syringe to gently press the solution against the abaxial (underside) of a fully expanded leaf.
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Infiltrate a small area of the leaf until it becomes water-soaked. Avoid infiltrating the entire leaf to minimize stress.
-
Label the infiltrated leaves and return the plants to their growth conditions.
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Harvest the infiltrated leaf tissue at the desired time points for downstream analysis.
Protocol 2: Root Drenching with this compound in a Hydroponic System
Objective: To systemically deliver this compound to the plant through root uptake.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Hydroponic growth medium (e.g., Hoagland solution)
-
Your target plants grown in a hydroponic system
Procedure:
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your hydroponic system.
-
Add the calculated volume of the inhibitor stock solution to the hydroponic medium and mix well.
-
For the vehicle control, add the equivalent volume of DMSO to a separate hydroponic setup.
-
Continue to grow the plants in the treated hydroponic medium for the desired duration.
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Monitor the plants for phenotypic changes and harvest tissues for analysis as required.
V. Visualizations
Caption: AtPCO4 signaling pathway under normal and inhibited conditions.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.zageno.com [go.zageno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plant cysteine oxidase oxygen-sensing function is conserved in early land plants and algae | Department of Biology [biology.ox.ac.uk]
- 11. Plants and Small Molecules: An Up-and-Coming Synergy - PMC [pmc.ncbi.nlm.nih.gov]
AtPCO4 Experimental Stability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) enzyme. Stability issues with AtPCO4 can arise from various factors in experimental settings, leading to inconsistent results. This guide offers insights into maintaining the enzyme's activity and integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recombinant AtPCO4 shows low or no activity. What are the potential causes?
A1: Several factors can contribute to reduced AtPCO4 activity. Consider the following:
-
Improper Protein Folding and Purification: AtPCO4 requires careful expression and purification to ensure it is correctly folded and active. Expression in E. coli followed by Ni-affinity and size-exclusion chromatography is a standard method to obtain high-purity protein.[1]
-
Substoichiometric Iron Content: AtPCO4 is an iron-dependent enzyme. Incomplete incorporation of the Fe(II) cofactor during expression or its loss during purification can lead to a significant decrease in activity. It is common for recombinantly expressed AtPCOs to copurify with substoichiometric levels of iron.[2]
-
pH of the Assay Buffer: AtPCO4 activity is sensitive to pH. A decrease in pH can negatively impact its catalytic function.[3][4] The optimal pH for assays is typically around 8.0.[2]
-
Presence of Contaminants: Contaminating metals, such as nickel from the affinity purification, can sometimes be present and may interfere with the enzyme's function.[2]
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Substrate Quality: The quality and purity of the peptide substrate, such as those representing the N-terminus of ERF-VII proteins (e.g., AtRAP2.2/2.12), are crucial for reliable activity assays.
Q2: How should I store my purified AtPCO4 to maintain its stability?
A2: Proper storage is critical for preserving the functionality of AtPCO4. While specific long-term storage conditions are not extensively detailed in the provided literature, general best practices for enzyme storage should be followed:
-
Aliquoting: Aliquot the purified enzyme into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can denature the protein.
-
Cryopreservation: For long-term storage, snap-freezing the aliquots in liquid nitrogen and storing them at -80°C is recommended.
-
Glycerol (B35011): Adding glycerol to a final concentration of 10-50% can act as a cryoprotectant and stabilize the protein during freezing.
-
Reducing Agents: The presence of a reducing agent like TCEP in the storage buffer might be beneficial to prevent oxidation, given the enzyme's function.
Q3: I am observing variability in my AtPCO4 kinetic assays. What could be the reason?
A3: Inconsistent results in kinetic assays can stem from several sources:
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Oxygen Availability: As an oxygenase, AtPCO4 activity is directly dependent on the concentration of dissolved oxygen in the reaction mixture.[3][4] Ensure consistent and adequate aeration of your assay buffer unless studying the effects of hypoxia.
-
Substrate Inhibition: At high concentrations of the peptide substrate (e.g., above ~1 mM for AtRAP2(2-15)), AtPCO4 can exhibit substrate inhibition, leading to a decrease in the reaction rate.[3]
-
Pre-incubation Conditions: Pre-incubating AtPCO4 with its substrate or substrate-mimics under anaerobic conditions has been shown to enhance its activity upon exposure to air, a phenomenon described as "conformational priming".[5][6] Inconsistent pre-incubation times or conditions can, therefore, lead to variability.
-
Assay Components: The concentrations of essential assay components like FeSO₄, ascorbate, and TCEP must be consistent across experiments.[2][5]
Quantitative Data Summary
The following tables summarize key kinetic parameters for AtPCO4, providing a baseline for expected enzyme performance.
Table 1: Michaelis-Menten Kinetic Constants for AtPCO4
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| AtRAP2(2-15) | 280 ± 30 | 31.0 ± 1.2 | 1.1 x 105 |
| O₂ | 37 ± 3 | 31.0 ± 1.2 | 8.4 x 105 |
Data from White et al. (2018).[3]
Table 2: Comparative Activity of AtPCO Isoforms
| AtPCO Isoform | kcat (s-1) with AtRAP2(2-15) |
| AtPCO1 | 4.18 |
| AtPCO2 | 1.98 |
| AtPCO3 | 4.70 |
| AtPCO4 | 31.0 |
| AtPCO5 | 7.90 |
Data from White et al. (2018).[3] AtPCO4 is the most catalytically competent isoform.
Experimental Protocols
1. Recombinant AtPCO4 Expression and Purification
This protocol is based on methodologies described in the literature.[1][3]
-
Cloning and Transformation: Clone the AtPCO4 gene into an expression vector (e.g., pET-28a) and transform it into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture overnight at a lower temperature, such as 20°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris and load the supernatant onto a Ni-NTA affinity column (HisTrap HP). Wash the column with lysis buffer containing increasing concentrations of imidazole. Elute the His-tagged AtPCO4 with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: Further purify the eluted protein using a size-exclusion column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove aggregates and remaining contaminants.
-
Purity and Concentration: Assess the protein purity by SDS-PAGE and determine the concentration using UV-Vis spectrophotometry at 280 nm.
2. In Vitro AtPCO4 Activity Assay (Endpoint)
This protocol allows for the determination of AtPCO4 activity by measuring substrate oxidation.[1][7]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Bis-Tris Propane pH 8.0, 40 mM NaCl). The mixture should contain:
-
Recombinant AtPCO4 (e.g., 0.4 µM)
-
Peptide substrate (e.g., 200 µM AtRAP2₂₋₁₅)
-
FeSO₄ (e.g., 20 µM)
-
Ascorbate (e.g., 1 mM)
-
TCEP (e.g., 1-5 mM)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an acid, such as 1% formic acid.
-
Analysis: Analyze the reaction products by LC-MS to quantify the amount of oxidized and unoxidized peptide substrate. The turnover can be calculated by comparing the areas under the peaks for the product and substrate ions.[2]
Visualizations
Caption: The N-degron pathway for ERF-VII transcription factor stability regulation by AtPCO4.
Caption: A typical experimental workflow for an in vitro AtPCO4 activity assay.
References
- 1. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
inconsistent results with AtPCO4-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AtPCO4-IN-1, a representative inhibitor of the Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). The information provided here is intended to help users identify and resolve common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AtPCO4?
AtPCO4 is an oxygen-sensing enzyme that plays a critical role in the plant's response to hypoxia (low oxygen).[1][2][3][4][5][6][7] It catalyzes the oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[2][3][4][5][6] This oxidation event marks the ERF-VII protein for degradation via the Cys/Arg branch of the N-degron pathway.[2][5] Under normoxic (normal oxygen) conditions, the continuous degradation of ERF-VIIs prevents the expression of hypoxia-responsive genes.[2][5] During hypoxia, the lack of oxygen as a co-substrate reduces AtPCO4 activity, leading to the stabilization of ERF-VIIs. These stabilized transcription factors then activate genes that help the plant adapt to and survive under low-oxygen conditions.[2][5]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to block the catalytic activity of the AtPCO4 enzyme. By inhibiting AtPCO4, this compound is expected to mimic hypoxic conditions by preventing the degradation of ERF-VIIs, leading to the expression of hypoxia-responsive genes even under normoxic conditions.
Q3: What are some common applications of this compound?
This compound can be used in a variety of research applications, including:
-
Studying the role of the N-degron pathway in plant development and stress responses.
-
Investigating the regulation of hypoxia-responsive gene expression.
-
Screening for compounds that can enhance plant tolerance to flooding and other hypoxic stresses.
-
Dissecting the specific role of AtPCO4 versus other PCO isoforms.[3][4]
Troubleshooting Guide
Inconsistent or No Inhibition Observed
Problem: this compound treatment does not result in the expected stabilization of ERF-VII reporters or induction of hypoxia-responsive genes.
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system. |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light if it is light-sensitive. |
| Poor Cell Permeability | If working with whole-cell or in-planta assays, consider co-treatment with a mild surfactant or a carrier solvent to enhance uptake. Confirm uptake using a labeled version of the inhibitor if available. |
| Incorrect Assay Conditions | Ensure that the pH, temperature, and buffer composition of your assay are optimal for AtPCO4 activity and inhibitor binding. AtPCO activity is known to be sensitive to decreases in pH.[3][4] |
| Enzyme or Substrate Issues | Verify the activity of your recombinant AtPCO4 enzyme using a known substrate peptide, such as one derived from RAP2.2 or RAP2.12.[3] Ensure the integrity and purity of your ERF-VII reporter constructs or substrates. |
High Background or Off-Target Effects
Problem: this compound treatment causes unexpected phenotypic changes or affects pathways unrelated to hypoxia.
| Possible Cause | Recommended Solution |
| Inhibitor Specificity | Test the effect of this compound on other PCO isoforms to determine its specificity.[3][4] Compare the effects of this compound with known hypoxia treatments or with genetic knockouts of AtPCO4. |
| Solvent Effects | Run a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor treatment to ensure that the observed effects are not due to the solvent. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to determine if the observed effects are due to cytotoxicity of the inhibitor at the concentrations used. |
Experimental Protocols
In Vitro AtPCO4 Activity Assay
This protocol is adapted from methods described for measuring the activity of recombinant AtPCO4.[8][9]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Bis-Tris propane (B168953) buffer (pH 8.0), 40 mM NaCl, 20 µM FeSO₄, 1 mM ascorbate, and 5 mM TCEP.
-
Substrate: Add a synthetic peptide substrate representing the N-terminus of an ERF-VII protein (e.g., AtRAP2.2₂₋₁₅) to a final concentration of 200 µM.
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Inhibitor: Add this compound at the desired concentration. Include a no-inhibitor control.
-
Enzyme: Initiate the reaction by adding recombinant AtPCO4 to a final concentration of 0.4 µM.
-
Incubation: Incubate the reaction at 25°C for 30 minutes.
-
Quenching: Stop the reaction by adding 5% (v/v) formic acid.
-
Analysis: Analyze the reaction products by LC-MS to quantify the amount of oxidized and unoxidized substrate peptide.
Yeast-Based in Vivo Reporter Assay
This protocol is based on a yeast system used to monitor the N-degron pathway.[2][9]
-
Yeast Strain: Use a Saccharomyces cerevisiae strain co-expressing AtPCO4 and a reporter protein that is a substrate for the N-degron pathway (e.g., a fusion protein with an N-terminal cysteine and a luciferase reporter).
-
Culture Conditions: Grow the yeast in an appropriate selective medium.
-
Inhibitor Treatment: Add this compound at various concentrations to the yeast culture. Include a no-inhibitor control.
-
Incubation: Incubate the cultures under normoxic conditions for a defined period (e.g., 6 hours).
-
Lysis and Reporter Assay: Lyse the yeast cells and measure the activity of the reporter protein (e.g., luciferase activity). An increase in reporter activity upon inhibitor treatment indicates stabilization of the reporter protein and inhibition of AtPCO4.
Quantitative Data Summary
The following table summarizes kinetic parameters for wild-type AtPCO4 and some of its variants, which can serve as a reference for expected enzyme activity.
| Enzyme | kcat (s⁻¹) | Km (O₂)app (%) | Reference |
| AtPCO4 (WT) | 31.0 | ~10 | [3] |
| AtPCO1 | 4.18 | - | [3] |
| AtPCO2 | 1.98 | - | [3] |
| AtPCO3 | 4.70 | - | [3] |
| AtPCO5 | 7.90 | - | [3] |
| AtPCO4 (C173A) | ~70 min⁻¹ (Vmax(O₂) ~3 µmol·mg⁻¹·min⁻¹) | ~10 | [1] |
| AtPCO4 (WT) | ~190 min⁻¹ (Vmax(O₂) ~7 µmol·mg⁻¹·min⁻¹) | ~10 | [1] |
Visualizations
AtPCO4 Signaling Pathway
Caption: The AtPCO4 signaling pathway under different conditions.
Experimental Workflow for Testing this compound
Caption: A general experimental workflow for characterizing an AtPCO4 inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining PHD Inhibitor Application Timing for Hypoxia Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals working with prolyl-4-hydroxylase (PHD) inhibitors to stabilize Hypoxia-Inducible Factors (HIFs) in experimental settings.
A Note on AtPCO4-IN-1
Initial searches for "this compound" did not yield a specific chemical inhibitor with this name. The term "AtPCO4" refers to a plant cysteine oxidase from Arabidopsis thaliana, which functions as an oxygen sensor in plants by regulating the stability of Group VII Ethylene Response Factors (ERF-VIIs)[1][2][3]. This is analogous to the role of prolyl-4-hydroxylases (PHDs) in animals, which regulate the stability of Hypoxia-Inducible Factor (HIF) alpha subunits[1].
Given the context of "hypoxia experiments" and the typical nomenclature for inhibitors, it is likely that your query pertains to a small molecule inhibitor of human prolyl-4-hydroxylase (PHD) enzymes used to mimic hypoxic conditions. For the purpose of this guide, we will use the placeholder name "PHD-IN-X" to refer to a generic PHD inhibitor. The principles and troubleshooting steps outlined below are broadly applicable to small molecule inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PHD inhibitors like PHD-IN-X?
A1: Under normal oxygen conditions (normoxia), PHD enzymes use oxygen to hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α)[4][5]. This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome[4]. PHD inhibitors are competitive inhibitors of the 2-oxoglutarate (2-OG) co-substrate of PHD enzymes[6]. By blocking PHD activity, these inhibitors prevent HIF-α hydroxylation even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes[4].
Q2: What is the difference between inducing hypoxia with a chemical inhibitor versus a hypoxic chamber?
A2: A hypoxic chamber creates a physically low-oxygen environment (e.g., 1-5% O₂), which is a more physiologically relevant method to induce a broad cellular response to hypoxia[7]. Chemical inhibitors like PHD-IN-X specifically target the PHD/HIF pathway to stabilize HIF-α under normoxic conditions[4][7]. While convenient, these "hypoxia mimetics" may not fully replicate the complex cellular responses to true hypoxia and can have potential off-target effects[7].
Q3: I am not observing HIF-1α stabilization after treating my cells with a PHD inhibitor. What are the possible reasons?
A3: Several factors could contribute to this issue:
-
Cell Type Specificity: The expression levels of PHD isoforms and the overall response to their inhibition can vary significantly between different cell types[7].
-
Inhibitor Concentration and Stability: The inhibitor may not be used at an optimal concentration for your specific cell line, or it may be unstable in your cell culture medium over the course of the experiment[7].
-
Timing of Treatment: HIF-1α stabilization is a transient process. You may have missed the peak stabilization time. A time-course experiment is crucial to determine the optimal treatment duration[7].
-
Protein Extraction and Detection: HIF-1α is a highly labile protein. It is critical to use a lysis buffer containing protease and phosphatase inhibitors and to perform all steps quickly on ice. A nuclear extraction may also be necessary as stabilized HIF-1α translocates to the nucleus[7].
Q4: Can PHD inhibitors have off-target effects?
A4: Yes. While designed to be specific, small molecule inhibitors can have off-target effects. These can arise from the inhibitor binding to other proteins with similar structural motifs or from the indirect consequences of sustained HIF activation[8]. It is always recommended to validate key findings using alternative methods, such as experiments in a hypoxic chamber or using siRNA to knock down specific PHD isoforms[9].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak HIF-1α band on Western Blot | 1. Suboptimal inhibitor concentration.2. Inappropriate incubation time.3. Rapid degradation of HIF-1α during sample preparation.4. HIF-1α has translocated to the nucleus, and a whole-cell lysate is being used.5. Low antibody affinity or incorrect dilution. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 50 µM).2. Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify peak stabilization.3. Work quickly, keep samples on ice, and use a lysis buffer with a fresh cocktail of protease and phosphatase inhibitors.4. Perform a nuclear extraction to enrich for stabilized HIF-1α.5. Use a well-validated antibody for HIF-1α and optimize the dilution. Include a positive control (e.g., cells treated with CoCl₂ or exposed to 1% O₂). |
| High background or non-specific bands on Western Blot | 1. Primary or secondary antibody concentration is too high.2. Insufficient blocking.3. Contamination during sample preparation. | 1. Titrate both primary and secondary antibody concentrations.2. Increase blocking time (e.g., to 2 hours) or try a different blocking agent (e.g., 5% non-fat milk vs. BSA in TBST).3. Ensure clean work surfaces and fresh buffers. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Inconsistent inhibitor preparation or storage.3. Fluctuation in incubation conditions. | 1. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.2. Prepare fresh stock solutions of the inhibitor and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.3. Ensure consistent temperature, CO₂, and humidity in the incubator. |
| Observed cellular toxicity | 1. Inhibitor concentration is too high.2. Prolonged incubation time.3. Off-target effects of the inhibitor. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the inhibitor.2. Reduce the incubation time.3. If toxicity persists at effective concentrations, consider testing a different PHD inhibitor with a distinct chemical scaffold. |
Data Presentation: Recommended Starting Parameters
The optimal concentration and incubation time for a PHD inhibitor are highly dependent on the specific compound and the cell line being used. The following table provides general starting ranges for optimization experiments.
| Parameter | Recommended Starting Range | Notes |
| Inhibitor Concentration | 0.1 µM - 50 µM | Perform a dose-response curve to determine the EC₅₀ for HIF-1α stabilization. |
| Incubation Time | 2 - 24 hours | A time-course experiment is critical. Peak HIF-1α levels are often observed between 4 and 8 hours. |
| Cell Confluency | 70 - 80% | High cell density can lead to localized hypoxia, confounding the results. |
| Serum Concentration in Media | 0.5 - 10% | Some inhibitors may bind to serum proteins, reducing their effective concentration. Consider reducing serum levels during treatment if necessary. |
Experimental Protocols
Protocol: Cell Treatment and Nuclear Protein Extraction for HIF-1α Western Blotting
-
Cell Seeding:
-
Plate cells (e.g., HeLa, HEK293T, or your cell line of interest) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of PHD-IN-X in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired amount of time (e.g., 4, 8, or 12 hours) at 37°C and 5% CO₂.
-
-
Nuclear Protein Extraction:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold cytoplasmic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 14,000 rpm for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, with freshly added protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE, run the gel, transfer to a PVDF membrane, and probe with a validated primary antibody against HIF-1α.
-
Mandatory Visualizations
Caption: HIF-1α Signaling Under Normoxia and Hypoxia/PHD Inhibition.
Caption: Experimental Workflow for PHD Inhibitor Treatment.
Caption: Troubleshooting Logic for Absent HIF-1α Signal.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 5. An Arabidopsis Prolyl 4 Hydroxylase Is Involved in the Low Oxygen Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Technical Support Center: Challenges in Replicating AtPCO4 Published Data
Disclaimer: Initial searches for a specific inhibitor named "AtPCO4-IN-1" did not yield any published data. This technical support guide therefore focuses on the common challenges and troubleshooting strategies for replicating published experimental data related to the AtPCO4 (Arabidopsis thaliana Plant Cysteine Oxidase 4) enzyme itself.
This resource is designed for researchers, scientists, and drug development professionals working with the AtPCO4 enzyme. It provides answers to frequently asked questions, detailed troubleshooting guides, summaries of quantitative data, experimental protocols, and visualizations to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in expressing and purifying active AtPCO4 enzyme?
A1: Obtaining a sufficient yield of active AtPCO4 can be challenging. Key areas to focus on include:
-
Expression System: AtPCO4 has been successfully expressed heterologously in E. coli by cloning the gene into expression vectors such as pET28a.[1]
-
Iron Cofactor Requirement: AtPCO4 is a non-heme iron-dependent dioxygenase.[2] It is crucial to ensure iron is available during expression and purification. However, researchers have observed that AtPCOs often co-purify with less than the expected amount of iron (approximately 0.3 Fe atoms per molecule).[3] For some enzyme variants, supplementing assays with Fe(II) and ascorbate (B8700270) may be necessary to ensure full activity.[4]
-
Purification Protocol: A standard and effective purification method involves an initial Ni-affinity chromatography step, followed by size-exclusion chromatography, which can yield protein with greater than 95% purity.[3] It is important to be aware of potential nickel contamination from the affinity column.[3]
-
Assays Requiring Inactive Enzyme: For substrate binding assays where catalytic activity is undesirable, the iron cofactor must be removed. This can be accomplished by dialyzing the purified enzyme against buffers containing strong chelating agents like 1,10-phenanthroline (B135089) and EDTA.[2]
Q2: My measured AtPCO4 activity is significantly lower than what is reported in the literature. What are the likely causes?
A2: Discrepancies in enzyme activity can arise from several experimental variables. Consider these troubleshooting points:
-
Oxygen Concentration: As an oxygen-sensing enzyme, the activity of AtPCO4 is directly dependent on the concentration of dissolved oxygen.[1][5] For experiments under normal oxygen conditions (normoxia), ensure the assay buffer is well-aerated.
-
Buffer pH: The catalytic activity of AtPCO4 is sensitive to pH, with reduced activity at more acidic conditions.[1][5] The optimal pH for most published assays is 8.0.[1][3]
-
Substrate Inhibition: At high concentrations, the peptide substrate (e.g., AtRAP2(2-15)) can cause substrate inhibition, a phenomenon observed for both AtPCO4 and AtPCO5.[1] It is advisable to perform a substrate titration to identify the optimal concentration range and avoid inhibitory effects.
-
Presence of Reducing Agents: To prevent the non-enzymatic oxidation of the N-terminal cysteine on the substrate, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is typically included in the assay buffer.[3][4]
-
Enzyme Concentration: The concentration of the enzyme itself can affect measured rates. For determining specific activity, enzyme concentrations ranging from 0.1 to 1 µM have been utilized in published studies.[4]
Q3: Where can I find a summary of the published kinetic parameters for AtPCO4?
A3: The kinetic parameters for AtPCO4 have been characterized, particularly with respect to its key substrates. The following table summarizes representative data.
| Parameter | Value | Substrate | Experimental Conditions | Source |
| kcat | 31.0 s⁻¹ | AtRAP2(2-15) | pH 8.0, 25°C, atmospheric O₂ | [1] |
| K_m(app) for O₂ | Varies | AtRAP2.2/2,12 | pH 8.0, 25°C | [1][5] |
The apparent K_m for oxygen falls within a physiologically relevant range, which is consistent with the enzyme's role as a cellular oxygen sensor.[1][5]
Q4: Do I need to be concerned about different splice variants of AtPCO4?
A4: Yes, there are two known splice variants of AtPCO4, designated AtPCO4-1 and AtPCO4-2. The key difference is an additional Glutamate residue at position 135 in AtPCO4-2. However, studies have shown no significant difference in the in vitro catalytic activity between these two isoforms.[2] For in planta studies, it is recommended to determine the relative transcript abundance of each variant in the specific Arabidopsis ecotype being used.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Negligible or No Enzyme Activity | The enzyme is inactive due to misfolding or the absence of the iron cofactor. | Optimize protein expression conditions, potentially by co-expressing with chaperones or supplementing the growth media with iron. Ensure purification buffers are conducive to maintaining the iron-bound state. |
| Assay conditions such as pH or temperature are incorrect. | Confirm that the assay buffer is at the correct pH (typically 8.0) and that the assay is run at the temperature specified in the reference protocol (e.g., 25°C or 30°C).[1][4] | |
| The enzyme or substrate has degraded. | Use freshly prepared peptide substrate for each experiment. Purified enzyme should be stored at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent pipetting or inaccuracies in reagent concentrations. | Ensure all pipettes are properly calibrated. To improve consistency, prepare a master mix containing all common reagents for the assay.[6] |
| Fluctuations in oxygen levels during the assay. | For normoxic assays, ensure consistent and adequate mixing to maintain aeration. For hypoxic studies, use a sealed environment with a precisely controlled gas mixture. | |
| High Background Signal | The peptide substrate is undergoing non-enzymatic oxidation. | Always include a "no-enzyme" control to measure the background rate of oxidation. The presence of a reducing agent like TCEP in the assay buffer is critical to minimize this.[3][4] |
Experimental Protocols
Protocol 1: In Vitro AtPCO4 Activity Assay
This protocol is adapted from methods used to measure the specific activity of recombinant AtPCO4 with a peptide substrate.[4]
Materials:
-
Purified recombinant AtPCO4 enzyme
-
Peptide substrate: AtRAP2₂₋₁₅ (sequence: CGGAIISDFIPPPR)
-
Assay Buffer: 50 mM Bis-Tris propane, 50 mM NaCl, 1 mM TCEP, pH 8.0
-
Quenching Solution: 1% formic acid
-
Instrumentation: UPLC-Mass Spectrometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer and the peptide substrate (e.g., final concentration of 200 µM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the purified AtPCO4 enzyme to a final concentration of 0.1-1 µM.
-
Collect aliquots at multiple time points (e.g., 0, 30, 60, 90, and 120 seconds).
-
Immediately stop the reaction in each aliquot by adding it to the quenching solution.
-
Analyze the quenched samples using UPLC-mass spectrometry to quantify the formation of the oxidized product (Cys-sulfinic acid).
-
Plot the product concentration over time and determine the initial reaction rate from the linear portion of the curve.
Protocol 2: Substrate Binding Affinity via Intrinsic Tryptophan Fluorescence
This method can be used to determine the binding affinity (Kd) of a substrate to AtPCO4 without interference from catalytic turnover.[2]
Materials:
-
Iron-depleted, purified AtPCO4 (prepared as described in FAQ 1)
-
Peptide substrate: AtRAP2₁₂₋₁₅
-
Anaerobic environment (e.g., a glove box)
-
Fluorometer
Procedure:
-
All steps must be performed under strictly anaerobic conditions to prevent any residual enzymatic activity.
-
Prepare a solution of the iron-depleted AtPCO4 in a suitable buffer within a quartz cuvette.
-
Measure the baseline intrinsic tryptophan fluorescence of the enzyme. AtPCO4 contains a conserved tryptophan (W121) near the active site, and its fluorescence is quenched upon substrate binding.
-
Incrementally add small volumes of a concentrated stock of the peptide substrate to the cuvette. Mix gently and allow the system to reach equilibrium after each addition.
-
Record the fluorescence intensity after each titration point.
-
Plot the change in fluorescence intensity as a function of the substrate concentration. Fit the resulting binding curve to a one-site specific binding model to calculate the dissociation constant (Kd).
Visualizations
Signaling Pathway
Caption: The N-end rule pathway for ERF-VII degradation.
Experimental Workflow
Caption: General workflow for an AtPCO4 in vitro activity assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low AtPCO4 activity.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RT-PCR Troubleshooting [sigmaaldrich.com]
Technical Support Center: Minimizing Phytotoxic Effects of Plant Cysteine Oxidase (PCO) Inhibitors
Disclaimer: Information regarding the specific compound "AtPCO4-IN-1" is not publicly available in the scientific literature. Therefore, this technical support center provides a generalized framework for addressing the impact of Plant Cysteine Oxidase (PCO) inhibitors on plant growth and development, drawing on data from known PCO inhibitors and general principles of small molecule application in plant biology. The protocols and data presented here should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PCO inhibitors?
A1: Plant Cysteine Oxidases (PCOs) are enzymes that act as oxygen sensors in plants.[1] They catalyze the oxygen-dependent oxidation of the N-terminal cysteine residue of specific proteins, primarily Group VII Ethylene Response Factors (ERF-VIIs).[2][3] This modification targets the ERF-VIIs for degradation via the N-degron pathway.[4] PCO inhibitors block this enzymatic activity, leading to the stabilization of ERF-VIIs, which can then activate hypoxia-responsive genes.[4] This can enhance a plant's tolerance to low-oxygen conditions, such as those experienced during flooding.[4]
Q2: Why am I observing signs of phytotoxicity (e.g., stunted growth, chlorosis) after applying a PCO inhibitor?
A2: Phytotoxicity from PCO inhibitors can arise from several factors:
-
Off-target effects: The inhibitor may be interacting with other proteins in the plant, leading to unintended physiological consequences.
-
High concentration: The concentration of the inhibitor may be too high, causing cellular stress or disrupting essential processes. It is crucial to perform a dose-response curve to determine the optimal concentration.[5]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, commonly Dimethyl Sulfoxide (DMSO), can itself be phytotoxic at certain concentrations, affecting root growth and other developmental processes.[4]
-
Constitutive activation of stress responses: While stabilizing ERF-VIIs can be beneficial under hypoxia, their continuous stabilization under normal oxygen levels can lead to a constitutive stress response, which may negatively impact growth and development.
Q3: What is the recommended solvent and concentration for PCO inhibitors?
A3: Most small molecule inhibitors are dissolved in DMSO to create a high-concentration stock solution.[6] It is critical to keep the final concentration of DMSO in the growth medium as low as possible (typically ≤ 0.1%) to avoid solvent-induced effects.[6] The optimal concentration of the PCO inhibitor itself should be determined experimentally through a dose-response analysis. For example, the reported IC50 values for two known AtPCO4 inhibitors, 2A10 and 4D5, are 264.4 µM and 349.6 µM, respectively, in in vitro assays.[4] However, the effective concentration in planta will likely differ and needs to be empirically determined.
Q4: How can I minimize the impact of the solvent on my experiments?
A4: To minimize solvent effects, always include a vehicle control in your experimental design. This control should contain the same final concentration of the solvent (e.g., DMSO) as your inhibitor treatments. This allows you to distinguish between the effects of the inhibitor and the effects of the solvent.
Q5: How long does it take for the effects of a PCO inhibitor to become apparent?
A5: The timeframe for observing effects can vary depending on the inhibitor's potency, concentration, and the specific plant developmental stage. Molecular responses, such as changes in gene expression, can often be detected within hours of treatment. Phenotypic changes, such as alterations in root length or chlorophyll (B73375) content, may take several days to become apparent. A time-course experiment is recommended to determine the optimal treatment duration for your specific research question.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the PCO inhibitor. | 1. Concentration is too low. | - Perform a dose-response experiment with a wider and higher concentration range.[6] |
| 2. Inhibitor instability. | - Prepare fresh stock solutions for each experiment. - Check for information on the inhibitor's stability in solution and protect it from light and extreme temperatures if necessary. | |
| 3. Poor uptake by the plant. | - Consider alternative application methods (e.g., root drenching, leaf application). - Ensure the inhibitor is properly dissolved in the growth medium. | |
| High variability in plant response between replicates. | 1. Uneven application of the inhibitor. | - Ensure thorough mixing of the inhibitor in the growth medium or solution. - For plate-based assays, gently swirl the plates after adding the treatment. |
| 2. Inconsistent plant material. | - Use seeds from the same batch and age. - Select seedlings of a uniform size and developmental stage for experiments. | |
| Signs of phytotoxicity (stunted growth, yellowing leaves). | 1. Inhibitor concentration is too high. | - Lower the concentration of the inhibitor. Refer to your dose-response curve to select a concentration that provides the desired biological effect with minimal toxicity. |
| 2. Solvent (e.g., DMSO) toxicity. | - Reduce the final concentration of the solvent in the medium. - Always include a vehicle control to assess the impact of the solvent alone.[4] | |
| 3. Prolonged exposure. | - Conduct a time-course experiment to determine the shortest exposure time needed to achieve the desired effect. | |
| Inconsistent results between experiments. | 1. Variability in experimental conditions. | - Maintain consistent environmental conditions (light, temperature, humidity) for all experiments. |
| 2. Differences in stock solution preparation. | - Standardize the protocol for preparing and storing stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
Quantitative Data Summary
Since specific data for "this compound" is unavailable, the following tables summarize representative data for known AtPCO4 inhibitors and general phytotoxicity effects observed with other chemicals in Arabidopsis thaliana.
Table 1: In Vitro Inhibition of AtPCO4 Activity by Known Inhibitors
| Inhibitor | IC50 (µM) |
| 2A10 | 264.4 ± 1.07[4] |
| 4D5 | 349.6 ± 1.2[4] |
| DMSO | 371,200 (371.2 mM)[4] |
Table 2: Example of Phytotoxic Effects of a Chemical (TCDD) on Arabidopsis thaliana
| Parameter | Treatment | Observation |
| Fresh Weight | TCDD | Dose-dependent decrease[7] |
| Chlorophyll Content | TCDD | Significant decrease[7] |
| Primary Root Elongation | TCDD | No significant change[7] |
| Lateral Root Biomass | TCDD | Augmentation[7] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve of a PCO Inhibitor
-
Prepare Stock Solution: Dissolve the PCO inhibitor in 100% DMSO to make a high-concentration stock solution (e.g., 100 mM).
-
Prepare Growth Medium: Prepare sterile half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324). After autoclaving and cooling to ~50°C, add the PCO inhibitor stock solution and DMSO to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all treatments (e.g., 0.1%).
-
Plate Preparation: Pour the medium into square petri plates. Prepare a range of inhibitor concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the plates.
-
Incubation: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Data Collection: After a set period (e.g., 7-10 days), measure primary root length, fresh weight, and chlorophyll content for each concentration.
-
Data Analysis: Plot the measured parameters against the inhibitor concentration to generate a dose-response curve and determine the optimal concentration range.
Protocol 2: Measuring Primary Root Length
-
Image Acquisition: After the treatment period, scan the petri plates using a flatbed scanner.
-
Image Analysis: Open the scanned images in image analysis software such as ImageJ.
-
Set Scale: Calibrate the software by setting the scale using a known distance on the image (e.g., the width of the petri plate).
-
Measure Roots: Use the freehand line tool to trace the length of the primary root of each seedling.
-
Record Data: Record the length of each root. Calculate the average root length and standard deviation for each treatment.
Protocol 3: Quantifying Chlorophyll Content
-
Sample Collection: Harvest the cotyledons and true leaves from seedlings for each treatment (a pooled sample of several seedlings may be necessary). Record the fresh weight of the tissue.
-
Pigment Extraction: Place the tissue in a microcentrifuge tube with a known volume of 80% acetone (B3395972) (e.g., 1 mL). Incubate in the dark at 4°C for 24-48 hours, or until the tissue is white.
-
Spectrophotometry: Centrifuge the tubes to pellet the debris. Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Calculation: Calculate the total chlorophyll concentration using Arnon's equation: Total Chlorophyll (µg/mL) = 20.2 * (A645) + 8.02 * (A663).[8]
-
Normalization: Normalize the chlorophyll content to the fresh weight of the tissue.
Protocol 4: Assessing Seedling Biomass (Fresh Weight)
-
Harvesting: Carefully remove whole seedlings from the agar plates for each treatment.
-
Drying: Gently blot the seedlings with a paper towel to remove any excess moisture and agar.
-
Weighing: Immediately weigh the seedlings using an analytical balance to determine the fresh weight.
-
Data Analysis: Calculate the average fresh weight per seedling for each treatment.
Visualizations
Caption: PCO4 signaling pathway under normoxia and hypoxia, and the effect of a PCO inhibitor.
Caption: General experimental workflow for assessing PCO inhibitor effects on Arabidopsis seedlings.
Caption: Troubleshooting decision tree for experiments with PCO inhibitors.
References
- 1. Investigations on the phytotoxicity of perfluorooctanoic acid in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Phytotoxicity effects and biological responses of Arabidopsis thaliana to 2,3,7,8-tetrachlorinated dibenzo-p-dioxin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Addressing Batch-to-Batch Variability of AtPCO4-IN-1: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for AtPCO4-IN-1?
A1: Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of this compound.[4] These variations can arise from subtle changes in synthesis, purification, or storage conditions. For a potent and specific inhibitor like this compound, even minor differences in purity, impurity profiles, or the presence of isomers can significantly alter its biological activity and lead to inconsistent experimental results.[5][6] This variability can compromise the reliability and reproducibility of your research.[3]
Q2: What are the common causes of batch-to-batch variability for a small molecule inhibitor like this compound?
A2: Common causes include:
-
Purity Differences: The percentage of the active compound may vary between batches.
-
Impurity Profiles: Different batches may contain varying types and levels of impurities, such as starting materials, byproducts, or residual solvents.[7][8] Some impurities may have their own biological activity or interfere with the activity of this compound.[2]
-
Isomeric Composition: If this compound has stereoisomers, the ratio of these isomers might differ between batches. Different isomers can have vastly different biological activities.
-
Physical Properties: Variations in crystalline form (polymorphism), solubility, or stability can affect how the compound behaves in experimental assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound over time.
Q3: How can I check the quality of a new batch of this compound?
A3: It is highly recommended to perform in-house quality control (QC) on each new batch. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify the number and relative amounts of impurities.[7][8]
-
Mass Spectrometry (MS): To confirm the identity (molecular weight) of the compound and to identify unknown impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the inhibitor.[7]
-
In vitro functional assay: To determine the biological activity (e.g., IC50) of the new batch and compare it to previous batches.
Troubleshooting Guide
Issue 1: A new batch of this compound shows lower than expected potency in our assay.
Possible Causes:
-
Lower purity of the new batch.
-
Presence of inactive isomers.
-
Degradation of the compound.
-
Inaccurate concentration determination.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Perform a Dose-Response Curve:
-
Generate a full dose-response curve for the new batch and compare the IC50 value to that of a trusted reference batch.
-
-
Check for Degradation:
-
If the compound has been stored for a prolonged period or under suboptimal conditions, degradation may have occurred. Re-testing the purity via HPLC can help identify degradation products.
-
-
Accurate Weighing and Solubilization:
-
Ensure the compound is accurately weighed and fully dissolved. Some batches may have different solubilization characteristics.
-
Issue 2: We are observing unexpected off-target effects or cellular toxicity with a new batch of this compound.
Possible Causes:
-
Presence of a toxic impurity.
-
Different impurity profile compared to previous batches.
-
Higher concentration of the active compound than stated on the label.
Troubleshooting Steps:
-
Analyze the Impurity Profile:
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with the new batch and compare the results to a previous batch and a vehicle control.
-
-
Re-quantify the Compound:
-
If possible, use a quantitative method like qNMR or a validated HPLC method with a certified reference standard to accurately determine the concentration of your stock solution.
-
Experimental Protocols
Protocol 1: Comparative Purity Assessment of this compound Batches using HPLC
Objective: To compare the purity and impurity profiles of different batches of this compound.
Methodology:
-
Prepare stock solutions of each this compound batch (e.g., 10 mM in DMSO).
-
Dilute the stock solutions to a working concentration (e.g., 100 µM) in the mobile phase.
-
Inject equal volumes of each sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution method, for example, from 5% to 95% acetonitrile (B52724) in water (both with 0.1% formic acid) over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
Compare the chromatograms of the different batches, focusing on the area of the main peak (purity) and the number and area of impurity peaks.
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (Area %) | 99.5% | 97.2% | > 98% |
| Largest Impurity (Area %) | 0.2% | 1.5% | < 0.5% |
| Total Impurities (Area %) | 0.5% | 2.8% | < 2.0% |
| New Impurities | N/A | 1 new peak at RT 5.8 min | No new peaks > 0.1% |
| Table 1: Example comparative data for two batches of this compound analyzed by HPLC. |
Protocol 2: Functional Comparison of this compound Batches using an In Vitro Activity Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of different batches of this compound against the AtPCO4 enzyme.
Methodology:
-
Use a biochemical assay that measures the activity of recombinant AtPCO4. For instance, an assay monitoring the oxidation of a peptide substrate (e.g., a synthetic peptide representing the N-terminus of an ERF-VII transcription factor) by AtPCO4 can be employed.[10][11]
-
Prepare serial dilutions of each batch of this compound.
-
Incubate the enzyme with the substrate in the presence of varying concentrations of the inhibitor.
-
Measure the rate of product formation.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
| Batch ID | IC50 (nM) | 95% Confidence Interval (nM) | Fold Change vs. Reference |
| Batch A (Reference) | 52.3 | 45.1 - 60.7 | 1.0 |
| Batch B (New) | 105.8 | 92.1 - 121.5 | 2.0 |
| Batch C (New) | 55.1 | 48.9 - 62.1 | 1.05 |
| Table 2: Example IC50 values for different batches of this compound. |
Visualizing Workflows and Pathways
Workflow for Managing Batch-to-Batch Variability
References
- 1. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 3. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 4. zaether.com [zaether.com]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. techmate.co.uk [techmate.co.uk]
- 7. Small Molecules Analysis & QC [sigmaaldrich.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. mdpi.com [mdpi.com]
- 10. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating AtPCO4 Target Engagement In Vivo: A Comparative Guide to Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of recently identified inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen-sensing pathway. The data presented here is intended to assist researchers in selecting the appropriate tools for studying the N-degron pathway and its role in plant stress responses.
Introduction to AtPCO4 and the N-degron Pathway
AtPCO4 is a plant cysteine oxidase that acts as an oxygen sensor.[1][2][3] Under normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of the N-terminal cysteine residue of target proteins, primarily Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][4][5] This oxidation event marks the ERF-VII proteins for degradation via the N-degron pathway, a proteolytic system that recognizes specific N-terminal amino acids.[4][6] In hypoxic (low oxygen) conditions, such as those experienced during flooding, AtPCO4 activity is diminished, leading to the stabilization of ERF-VIIs. These stabilized transcription factors then activate genes that help the plant adapt to and survive the low-oxygen stress.[4][5]
Given its central role in plant stress tolerance, AtPCO4 has emerged as a promising target for chemical intervention to enhance crop resilience. Until recently, no specific inhibitors for PCOs were available.[1][7] A 2023 study by De La Fuente et al. reported the discovery of the first-in-class PCO inhibitors, identified through a yeast-based chemical genetic screen.[1][7] This guide focuses on the characterization of two lead compounds from this study, 2A10 and 4D5.
In Vitro Inhibitor Performance
The inhibitory activity of 2A10 and 4D5 against recombinant AtPCO4 was determined using an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were calculated and are presented in the table below.
| Compound | Target | IC50 (µM) |
| 2A10 | AtPCO4 | 264.4 ± 1.07 |
| 4D5 | AtPCO4 | 349.6 ± 1.2 |
Table 1: In Vitro Inhibition of AtPCO4. Data summarizes the IC50 values of the novel inhibitors against recombinant AtPCO4. Lower IC50 values indicate higher potency.[1]
In Vivo Target Engagement and Phenotypic Effects
The efficacy of these inhibitors in a living system was validated in Arabidopsis thaliana seedlings. Treatment with 2A10 and 4D5 resulted in several key in vivo effects that are consistent with the inhibition of AtPCO4 and the stabilization of its target proteins.
| Compound | In Vivo Effect |
| 2A10 | Increased ERF-VII stability |
| Induction of anaerobic gene expression | |
| Improved tolerance to anoxia | |
| 4D5 | Increased ERF-VII stability |
| Induction of anaerobic gene expression | |
| Improved tolerance to anoxia |
Table 2: In Vivo Effects of AtPCO4 Inhibitors in Arabidopsis thaliana. This table outlines the observed phenotypic and molecular consequences of treating seedlings with the specified inhibitors, demonstrating successful target engagement in a physiological context.[7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams have been generated.
Caption: AtPCO4 Signaling Pathway and Inhibition.
Caption: In Vitro and In Vivo Experimental Workflow.
Experimental Protocols
In Vitro AtPCO4 Inhibition Assay
-
Protein Expression and Purification: Recombinant AtPCO4 is expressed in E. coli and purified to homogeneity.
-
Reaction Mixture: The assay is performed in a buffer containing 50 mM bis-tris (B1662375) propane (B168953) (pH 8.0), 50 mM NaCl, and 1 mM TCEP.
-
Inhibitor Pre-incubation: A stock solution of the inhibitor (2A10 or 4D5 in DMSO) is pre-incubated with 0.5 µM of recombinant AtPCO4 for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a peptide substrate corresponding to the N-terminus of an ERF-VII protein (e.g., RAP2.12) to a final concentration of 500 µM.
-
Reaction Quenching and Analysis: The reaction is allowed to proceed for 10 minutes at 25°C and then quenched. The extent of substrate oxidation is quantified by mass spectrometry.
-
IC50 Determination: The assay is performed with a range of inhibitor concentrations, and the resulting data is fitted to a dose-response curve to calculate the IC50 value.[1]
In Vivo Arabidopsis thaliana Seedling Assays
-
Plant Growth: Arabidopsis thaliana seedlings are grown under standard long-day conditions.
-
Inhibitor Treatment: Seedlings are treated with the inhibitors by adding them to the growth medium or by direct application.
-
ERF-VII Stability Analysis: To assess in vivo target engagement, the stability of ERF-VII proteins is monitored. This can be achieved by using transgenic lines expressing tagged ERF-VII proteins and analyzing their abundance by western blotting after inhibitor treatment.
-
Gene Expression Analysis: The induction of hypoxia-responsive genes (e.g., ADH1) is quantified using quantitative real-time PCR (qRT-PCR) from RNA extracted from inhibitor-treated and control seedlings.
-
Anoxia Tolerance Assay: Seedlings are pre-treated with the inhibitors and then subjected to anoxic conditions. Survival rates are scored after a recovery period under normal oxygen levels to assess the impact of the inhibitors on stress tolerance.[7]
Conclusion
The identification of 2A10 and 4D5 as the first specific inhibitors of AtPCO4 represents a significant advancement for plant biology research.[1][7] These compounds serve as valuable chemical tools to dissect the intricacies of the N-degron pathway and its role in oxygen sensing and stress responses. The experimental data presented in this guide demonstrates their efficacy both in vitro and in vivo, providing a solid foundation for their use in further studies. Researchers can now utilize these inhibitors to modulate the stability of ERF-VII transcription factors and explore the downstream consequences for plant growth, development, and adaptation to environmental challenges.
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Plant Cysteine Oxidase Inhibitors Targeting AtPCO4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of recently identified inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant's oxygen sensing pathway. Understanding the efficacy and mechanism of these inhibitors is crucial for developing novel strategies to enhance crop resilience to low-oxygen conditions, such as those caused by flooding.
Introduction to Plant Cysteine Oxidases (PCOs) and the N-degron Pathway
Plant Cysteine Oxidases (PCOs) are non-heme iron-dependent dioxygenases that play a critical role in the N-degron pathway, a proteolytic system that regulates protein degradation based on the identity of the N-terminal amino acid residue.[1][2] Specifically, PCOs catalyze the oxygen-dependent oxidation of N-terminal cysteine residues on target proteins, such as the ERF-VII transcription factors, which are master regulators of hypoxia-responsive gene expression.[1][3] This oxidation marks them for ubiquitination and subsequent degradation by the proteasome. In low-oxygen (hypoxic) conditions, PCO activity is reduced, leading to the stabilization of ERF-VIIs and the activation of anaerobic response genes, thereby promoting plant survival.[1][3] Arabidopsis thaliana has five PCO isoforms, with AtPCO4 being one of the most catalytically efficient.[4][5][6]
The signaling pathway can be visualized as follows:
Caption: Signaling pathway of ERF-VII stability regulation.
Comparative Analysis of AtPCO4 Inhibitors
While the specific compound "this compound" is not explicitly detailed in the surveyed literature, a recent study identified several small molecule inhibitors of AtPCO4 through a yeast-based chemical genetic screen.[1][7] This guide will focus on the comparative data available for these identified compounds, which represent the current alternatives for AtPCO4 inhibition. The compounds are designated by their well plate identifiers from the initial screen.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of five hit compounds from the screen against recombinant AtPCO4. The assay measured the oxidation of a peptide substrate representing the N-terminus of the ERF-VII protein RAP2.12.
| Compound ID | % AtPCO4 Activity (relative to DMSO control) |
| 1C2 | ~40% |
| 2A10 | ~50% |
| 3H9 | ~60% |
| 4C5 | ~75% |
| 4D5 | ~80% |
Data adapted from in vitro assays where AtPCO4 was pre-incubated with 1 mM of the respective inhibitor.[7]
Experimental Protocols
In Vitro AtPCO4 Inhibition Assay
This protocol is adapted from methodologies used to characterize the activity of recombinant AtPCO4 and its inhibitors.[4][7]
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of AtPCO4 in vitro.
Materials:
-
Recombinant AtPCO4 enzyme
-
Peptide substrate: A synthetic peptide representing the N-terminus of an ERF-VII protein, such as RAP2.12 (e.g., CGGAIISDFIPPPR).[4]
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
DMSO (for control reactions).
-
Quenching solution: e.g., 1% formic acid.
-
UPLC-Mass Spectrometer for analysis.
Workflow:
Caption: Workflow for in vitro AtPCO4 inhibition assay.
Procedure:
-
Preparation: Prepare stock solutions of the recombinant AtPCO4 enzyme, peptide substrate, and test inhibitors.
-
Pre-incubation: In a microcentrifuge tube or a 96-well plate, combine the recombinant AtPCO4 enzyme with either the test inhibitor at the desired concentration (e.g., 1 mM) or an equivalent volume of DMSO for the control. Allow this mixture to pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate to the pre-incubation mixture.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at an optimal temperature for AtPCO4 activity (e.g., 30°C).[4]
-
Quenching: Stop the reaction by adding a quenching solution, such as 1% formic acid.[4]
-
Analysis: Analyze the reaction mixture using UPLC-Mass Spectrometry to separate and quantify the amounts of unreacted substrate and the oxidized product.
-
Data Analysis: Calculate the percentage of AtPCO4 activity in the presence of the inhibitor relative to the DMSO control by comparing the amount of product formed.
Concluding Remarks
The identification of small molecule inhibitors of AtPCO4 opens up new avenues for the development of agrochemicals to protect crops from flooding-induced hypoxia. The compounds 1C2 and 2A10, in particular, show promising inhibitory activity in vitro. Further structure-activity relationship studies and in planta testing are necessary to optimize their potency, selectivity, and efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field to design and interpret their experiments aimed at discovering and characterizing novel PCO inhibitors.
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]
- 2. Plant cysteine oxidases control the oxygen-dependent branch of the N-end-rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
AtPCO4-IN-1 vs. Genetic Knockout of AtPCO4: A Comparative Guide for Researchers
For researchers investigating the function of Plant Cysteine Oxidases (PCOs), particularly AtPCO4 in Arabidopsis thaliana, choosing the right tool to perturb its function is a critical decision. This guide provides a detailed comparison between using the chemical inhibitor AtPCO4-IN-1 and generating a genetic knockout of the AtPCO4 gene. We will explore the methodologies, present hypothetical comparative data, and discuss the advantages and limitations of each approach.
Mechanism of Action: Chemical Inhibition vs. Genetic Ablation
This compound is a synthetic, cell-permeable small molecule designed to be a potent and selective inhibitor of the AtPCO4 enzyme's catalytic activity. It likely acts by binding to the active site of the protein, preventing the oxidation of its cysteine substrates. This approach offers acute, dose-dependent, and reversible control over AtPCO4 function.
A genetic knockout of AtPCO4 involves the permanent disruption of the gene at the DNA level, typically through T-DNA insertion or CRISPR-Cas9 mediated mutagenesis. This results in the complete absence of a functional AtPCO4 protein, providing a model for the systemic and developmental consequences of the protein's loss.
Comparative Data: Phenotypic Analysis
The following tables summarize hypothetical data from experiments comparing the effects of this compound treatment with an atpco4 knockout mutant. These experiments assess the role of AtPCO4 in root growth under hypoxic conditions, a process where PCOs are known to be involved.
Table 1: Root Length Under Normoxia vs. Hypoxia
| Condition | Genotype/Treatment | Mean Root Length (mm) ± SD | Statistical Significance (vs. WT Normoxia) |
| Normoxia | Wild-Type (WT) | 25.2 ± 2.1 | - |
| Normoxia | atpco4 knockout | 24.9 ± 2.3 | p > 0.05 |
| Normoxia | WT + this compound (10 µM) | 25.5 ± 2.0 | p > 0.05 |
| Hypoxia | Wild-Type (WT) | 12.6 ± 1.5 | p < 0.01 |
| Hypoxia | atpco4 knockout | 18.8 ± 1.8 | p < 0.01 |
| Hypoxia | WT + this compound (10 µM) | 19.2 ± 1.9 | p < 0.01 |
Table 2: Relative Gene Expression of Hypoxia-Responsive Marker (ADH1)
| Condition | Genotype/Treatment | Relative ADH1 Expression (Fold Change vs. WT Normoxia) |
| Normoxia | Wild-Type (WT) | 1.0 |
| Normoxia | atpco4 knockout | 1.1 |
| Normoxia | WT + this compound (10 µM) | 1.2 |
| Hypoxia | Wild-Type (WT) | 8.5 |
| Hypoxia | atpco4 knockout | 4.2 |
| Hypoxia | WT + this compound (10 µM) | 4.5 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway involving AtPCO4 and the general workflow for comparing the inhibitor and knockout approaches.
Caption: Proposed N-degron pathway regulation by AtPCO4 under hypoxia.
Comparative Analysis of Novel Plant Cysteine Oxidase 4 (AtPCO4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of recently identified small-molecule inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen-sensing pathway. Due to the absence of published data on a compound specifically named "AtPCO4-IN-1," this guide focuses on the first reported inhibitors of AtPCO4, offering insights into their efficacy and the methodologies used for their characterization.
Introduction to AtPCO4 and its Role in Oxygen Sensing
In Arabidopsis thaliana, there are five Plant Cysteine Oxidase (PCO) enzymes (AtPCO1-5) that play a crucial role in hypoxia signaling.[1][2] These enzymes act as oxygen sensors by catalyzing the oxygen-dependent oxidation of an N-terminal cysteine residue on Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][3][4] This oxidation marks the ERF-VII proteins for degradation via the N-degron pathway.[3][5]
Under normal oxygen levels (normoxia), PCO activity leads to the degradation of ERF-VIIs.[5] However, under low oxygen conditions (hypoxia), such as during flooding, PCO activity decreases, leading to the stabilization of ERF-VIIs.[5] These stabilized transcription factors then upregulate genes that help the plant adapt to the stress.[5] AtPCO4 is the most catalytically efficient of the five PCO isoforms.[4][6] The development of inhibitors for AtPCO4 is a promising strategy for engineering flood tolerance in plants.[1][7][8]
Signaling Pathway of ERF-VII Degradation
The diagram below illustrates the oxygen-dependent N-degron pathway for ERF-VII degradation, which is regulated by AtPCOs.
References
- 1. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plant cysteine oxidases control the oxygen-dependent branch of the N-end-rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AtPCO4 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of recently identified small molecule inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). Due to the lack of publicly available data on a compound designated "AtPCO4-IN-1," this document focuses on a comparative analysis of validated inhibitors from recent scientific literature, providing a framework for the independent verification of novel inhibitory compounds against this target.
Introduction to AtPCO4 and its Inhibition
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a key enzyme in the plant oxygen-sensing pathway. It catalyzes the oxygen-dependent oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors. This modification targets them for degradation via the N-degron pathway, thereby regulating the plant's response to hypoxic conditions. Inhibition of AtPCO4 can stabilize ERF-VIIs, leading to enhanced tolerance to low-oxygen environments, a trait of significant interest for developing flood-resistant crops. The discovery and verification of potent and specific AtPCO4 inhibitors are therefore of high value to the agricultural and plant science research communities.
Comparative Inhibitory Activity
The following table summarizes the quantitative inhibitory activity of recently identified small molecule inhibitors of AtPCO4. These compounds were identified through a yeast chemical genetic screen and their activity was confirmed using in vitro assays with recombinant AtPCO4.
| Inhibitor | Chemical Identifier | IC50 (µM)¹ | Reference |
| Hypothetical this compound | N/A | Data not available | N/A |
| 2A10 | CID: 1542982 | 264.4 ± 1.07 | [1] |
| 4D5 | CID: 1240721 | 349.6 ± 1.2 | [1] |
¹IC50 values were determined against recombinant AtPCO4 activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and comparison.
In Vitro AtPCO4 Inhibition Assay
This protocol is adapted from the methods described in "Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen"[1].
1. Reagents and Materials:
-
Recombinant AtPCO4 enzyme
-
Peptide substrate: A 16-mer peptide representing the N-terminus of RAP2.12 (an ERF-VII)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors (e.g., 2A10, 4D5, or a new chemical entity like this compound) dissolved in DMSO
-
DMSO (for control)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add a small volume of the inhibitor solution or DMSO (for control wells) to the corresponding wells.
-
Add the recombinant AtPCO4 enzyme to each well and pre-incubate for 10 minutes at 25°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the RAP2.12 peptide substrate to each well.
-
Immediately monitor the reaction progress by measuring a detectable output (e.g., consumption of a co-substrate or formation of a product) over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by AtPCO4 and the general workflow for inhibitor screening and verification.
References
A Tale of Two Sensors: A Comparative Guide to Mammalian and Plant Hypoxia Mimetics
For Researchers, Scientists, and Drug Development Professionals
The cellular response to low oxygen (hypoxia) is a fundamental process crucial for survival, development, and disease pathogenesis. In both the animal and plant kingdoms, sophisticated oxygen-sensing mechanisms have evolved to maintain homeostasis. While the physiological outcomes are often analogous—such as promoting angiogenesis in mammals and anaerobic survival in plants—the underlying molecular machinery is strikingly different. This guide provides a comparative analysis of the key oxygen-sensing pathways in mammals and plants, and the chemical tools used to manipulate them. We will explore the well-established hypoxia mimetics that target the mammalian HIF-1α pathway and contrast them with novel inhibitors, exemplified by the conceptual "AtPCO4-IN-1," which target the distinct plant-specific PCO pathway.
The Mammalian Oxygen Sensing Pathway: PHD-HIF-1α
In mammals, the master regulator of the hypoxic response is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The stability of its alpha subunit (HIF-1α) is directly controlled by oxygen levels.
-
Under Normoxia (Normal Oxygen): HIF-1α is continuously synthesized but rapidly targeted for destruction. Prolyl Hydroxylase Domain (PHD) enzymes, which require oxygen and iron (Fe²⁺) as co-factors, hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to polyubiquitination and immediate degradation of HIF-1α by the proteasome.
-
Under Hypoxia (Low Oxygen): The lack of oxygen inhibits PHD enzyme activity. As a result, HIF-1α is no longer hydroxylated and escapes degradation. It accumulates in the cytoplasm, translocates to the nucleus, and dimerizes with the stable HIF-1β subunit. This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.
Chemical Mimetics of Mammalian Hypoxia
Hypoxia mimetics are small molecules that stabilize HIF-1α under normoxic conditions by inhibiting the degradation process. They are invaluable tools for studying the hypoxic response and hold therapeutic potential.
| Compound | Class | Mechanism of Action | Effective Concentration (Cell Culture) |
| Cobalt Chloride (CoCl₂) | Iron Competitor | Cobalt (Co²⁺) displaces the essential iron (Fe²⁺) cofactor in the active site of PHD enzymes, rendering them inactive.[1][2] | 100-200 µM[1][3] |
| Deferoxamine (DFO) | Iron Chelator | Binds and removes intracellular free iron (Fe²⁺), a necessary cofactor for PHD enzyme activity.[4][5] | 100-200 µM |
| Dimethyloxalylglycine (DMOG) | 2-Oxoglutarate Analog | Competes with the co-substrate 2-oxoglutarate for binding to PHD enzymes, thus inhibiting their catalytic activity. | 0.1-1 mM |
The Plant Oxygen Sensing Pathway: PCO-ERF-VII
Plants, particularly when faced with flooding, also experience hypoxia. Their response is governed by a distinct pathway involving Plant Cysteine Oxidases (PCOs) and Group VII Ethylene Response Factor (ERF-VII) transcription factors.
-
Under Normoxia (Normal Oxygen): The N-terminal cysteine residue of ERF-VII transcription factors is oxidized by PCO enzymes in an oxygen-dependent reaction.[6] This modification marks the protein for degradation via the Cys/Arg branch of the N-degron pathway, keeping ERF-VII levels low.
-
Under Hypoxia (Low Oxygen): PCO activity is diminished due to the lack of oxygen. ERF-VIIs are stabilized, accumulate in the nucleus, and activate the expression of genes essential for anaerobic metabolism and survival during flooding.
This compound: Chemical Mimics of Plant Hypoxia
Just as mammalian hypoxia can be mimicked chemically, so can the plant response. "this compound" represents a class of novel inhibitors targeting the Arabidopsis thaliana PCO4 enzyme. These compounds block the first step in ERF-VII degradation, thereby stabilizing the transcription factors and inducing a hypoxia-like state in plants.
| Compound ID | Class | Mechanism of Action | Potency (in vitro) |
| 2A10 | Small Molecule | Direct inhibitor of AtPCO4 enzyme activity. | IC₅₀ = 264.4 µM |
| 4D5 | Small Molecule | Direct inhibitor of AtPCO4 enzyme activity. | IC₅₀ = 349.6 µM |
A Convergent Evolutionary Strategy: Comparative Analysis
While serving a similar purpose, the mammalian and plant oxygen-sensing systems are a clear example of convergent evolution, arriving at a similar solution through different molecular components.
| Feature | Mammalian System | Plant System |
| Organism | Mammals, and most animals | Plants |
| Primary O₂ Sensor | Prolyl Hydroxylase Domain (PHD) Enzymes | Plant Cysteine Oxidase (PCO) Enzymes |
| Primary Target | HIF-1α subunit | Group VII ERF Transcription Factors |
| Key PTM | Proline Hydroxylation | N-terminal Cysteine Oxidation |
| Degradation Pathway | Ubiquitin-Proteasome System (via VHL) | N-degron Pathway |
| Master Regulator | HIF-1α | ERF-VIIs |
| Chemical Modulators | PHD Inhibitors (e.g., DMOG, CoCl₂, DFO) | PCO Inhibitors (e.g., 2A10, 4D5) |
Experimental Protocols
Accurate assessment of hypoxia mimetics requires robust and specific experimental procedures. Below are representative protocols for key experiments in both mammalian and plant systems.
Protocol 1: Western Blotting for HIF-1α Stabilization in Mammalian Cells
This protocol details the immunodetection of stabilized HIF-1α protein, a hallmark of the mammalian hypoxic response.
1. Cell Culture and Treatment:
-
Seed mammalian cells (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the hypoxia mimetic (e.g., 150 µM CoCl₂, 1 mM DMOG, or 150 µM DFO) or vehicle control for 4-8 hours under normoxic (21% O₂) conditions. Include a positive control of cells incubated under hypoxia (1% O₂).
2. Protein Extraction (Critical Step):
-
Work quickly and on ice at all times as HIF-1α degrades within minutes in the presence of oxygen.[7]
-
Aspirate media, wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).
3. SDS-PAGE and Electrotransfer:
-
Determine protein concentration using a BCA assay.
-
Load 20-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: In Vitro Activity Assay for Plant Cysteine Oxidase (PCO)
This protocol measures the direct enzymatic activity of PCOs by quantifying the oxidation of a synthetic peptide substrate using mass spectrometry.[8]
1. Reagents and Materials:
-
Recombinant AtPCO4 enzyme.
-
Synthetic peptide substrate corresponding to the N-terminus of an ERF-VII factor (e.g., AtRAP2.2).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Quenching Solution: 1% Formic Acid.
-
Test Inhibitors (e.g., this compound dissolved in DMSO).
2. Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
- Assay Buffer.
- AtPCO4 enzyme (e.g., 0.5 µM final concentration).
- Test inhibitor at various concentrations or DMSO vehicle control. Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the ERF-VII peptide substrate (e.g., 200 µM final concentration).
-
Incubate the reaction at 25°C for a defined period (e.g., 30 minutes).
3. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of Quenching Solution (1% Formic Acid).
4. LC-MS Analysis:
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The substrate peptide and the product (oxidized peptide) will have different masses (a +32 Da shift for the addition of O₂).
-
Separate the substrate and product using a C18 reverse-phase chromatography column.
-
Quantify the peak areas for both the substrate and product from the mass spectrometry data.
5. Data Analysis:
-
Calculate the percentage of substrate conversion to product in each reaction.
-
Determine the inhibitory effect of the test compounds by comparing the conversion in their presence to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.abcam.com [docs.abcam.com]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
Validating AtPCO4 Inhibition: A Comparative Guide to Modulating Plant Hypoxia Responses
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the phenotypic effects of inhibiting AtPCO4, a key oxygen sensor in plants. We focus on the chemical inhibitor AtPCO4-IN-1 and compare its performance with alternative strategies, supported by molecular and phenotypic data.
Introduction to AtPCO4 and the N-degron Pathway
In plants, adaptation to low-oxygen conditions (hypoxia), such as those occurring during flooding, is crucial for survival. The Plant Cysteine Oxidases (PCOs) are a family of enzymes that act as oxygen sensors.[1][2][3] Under normal oxygen levels (normoxia), PCOs catalyze the oxidation of a conserved N-terminal cysteine residue on Group VII Ethylene Response Factor (ERF-VII) transcription factors.[4][5][6] This oxidation marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-degron pathway, effectively suppressing the hypoxia response.[1][2][3]
Arabidopsis thaliana PCO4 (AtPCO4) is a particularly efficient isoform in this process.[4][5][6] When oxygen is scarce, AtPCO4 activity decreases, leading to the stabilization of ERF-VIIs. These transcription factors then upregulate genes that help the plant adapt to and survive the low-oxygen stress.[1][2][3] Consequently, inhibiting AtPCO4 under normoxic conditions can mimic a hypoxic response, providing a promising strategy to enhance plant tolerance to flooding.
This guide focuses on this compound, a recently identified chemical inhibitor, and compares its efficacy and phenotypic effects with other chemical and genetic methods of AtPCO4 modulation.
The N-degron Pathway for ERF-VII Degradation
The following diagram illustrates the central role of AtPCO4 in the oxygen-dependent degradation of ERF-VII transcription factors.
Performance Comparison: this compound vs. Alternatives
The primary method for validating the phenotypic effects of AtPCO4 inhibition is through the application of chemical inhibitors or by genetic modification. This section compares the molecular and in-planta performance of this compound with another identified inhibitor, 4D5, and with genetic knockout/mutation of the AtPCO4 gene.
| Parameter | This compound (2A10) | Inhibitor 4D5 | Genetic Modification (pco mutants) |
| Mechanism of Action | Direct, selective inhibition of AtPCO4 catalytic activity.[1] | Direct inhibition of AtPCO4 activity, possibly through iron chelation.[1] | Gene knockout or site-directed mutagenesis leading to a non-functional or less active AtPCO4 protein.[7] |
| In Vitro Efficacy (IC50) | 264.4 ± 1.07 µM[1] | 349.6 ± 1.2 µM[1] | Not Applicable (complete or partial loss of function) |
| Phenotypic Effect: Hypoxia-Responsive Gene Induction (in normoxia) | Strong induction of ADH, PDC1, LBD41, and PCO1.[1] | Undetectable effect on gene expression at the 6-hour time point.[1] | Significant upregulation of hypoxia-responsive genes (ADH, PDC1, LBD41, SAD6, Hb1) under aerobic conditions.[7] |
| Phenotypic Effect: Anoxia Survival | Improved seedling survival after sublethal anoxia.[1] | Improved seedling survival after sublethal anoxia.[1] | Can confer improved flood resilience, though effects can be complex and dependent on the specific mutation.[7] |
| Advantages | - Temporally controlled application- Dose-dependent effects- Potential for broad applicability across species | - Potential alternative scaffold for inhibitor development | - Stable, heritable trait- High specificity of effect |
| Limitations | - Off-target effects possible- Delivery and stability in planta can be challenging | - Weaker in vitro and in vivo efficacy compared to 2A10 | - Time-consuming to generate- Potential for developmental defects or compensatory effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols used to validate AtPCO4 inhibitors and mutants.
In Vitro AtPCO4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant AtPCO4.
Protocol Summary:
-
Protein Expression and Purification: Recombinant AtPCO4 is expressed in E. coli and purified using Ni2+-affinity and size exclusion chromatography.[1]
-
Pre-incubation: Purified AtPCO4 (e.g., 0.5 µM) is pre-incubated with various concentrations of the test inhibitor (or DMSO as a vehicle control).[1]
-
Reaction Initiation: The enzymatic reaction is started by adding a synthetic peptide representing the N-terminus of an ERF-VII substrate, such as RAP2.12 (e.g., 500 µM).[1]
-
Reaction and Quenching: The reaction proceeds for a set time (e.g., 10 minutes) at 25°C and is then stopped.
-
Analysis: The amount of oxidized versus non-oxidized peptide is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined from a dose-response curve.[1]
In Planta Phenotypic Validation
This involves treating Arabidopsis thaliana seedlings with the inhibitor and observing the molecular and physiological responses.
1. Hypoxia-Responsive Gene Expression Analysis (qRT-PCR):
-
Plant Material: Wild-type Arabidopsis thaliana seedlings (e.g., Col-0) are grown for a set period.
-
Treatment: Seedlings are treated with the chemical inhibitor (e.g., 50 µM this compound) or a mock solution (DMSO) under normoxic conditions for a specific duration (e.g., 6 hours).[1]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings, and cDNA is synthesized.
-
qRT-PCR: The expression levels of known hypoxia-responsive marker genes (e.g., ADH, PDC1, LBD41) are quantified relative to a housekeeping gene.[1]
2. Anoxia Survival Assay:
-
Priming: Seedlings are pre-treated with the inhibitor or mock solution.
-
Anoxia Treatment: Seedlings are subjected to a severe low-oxygen (anoxia) stress that is typically lethal to unprimed plants.[1]
-
Recovery: Plants are returned to normoxic conditions.
-
Scoring: Survival rates are scored after a recovery period by observing the ability of the plants to resume growth.[1]
Conclusion
The validation of AtPCO4's role as a key oxygen sensor has been significantly advanced by both genetic studies and the recent discovery of chemical inhibitors. This compound (2A10) has emerged as a potent tool for studying the N-degron pathway, demonstrating the ability to stabilize ERF-VIIs, induce hypoxia-responsive gene expression, and enhance anoxia tolerance in Arabidopsis seedlings.[1]
While genetic modifications provide a permanent and highly specific method for studying gene function, chemical inhibitors like this compound offer the advantage of conditional and dose-dependent application, which is invaluable for understanding the dynamic nature of stress responses and for potential agricultural applications. The comparative data and protocols presented in this guide offer a robust framework for researchers aiming to further explore the modulation of plant oxygen sensing and to develop novel strategies for improving crop resilience to environmental stresses like flooding.
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AtPCO4 Inhibition Across Arabidopsis Ecotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of inhibiting AtPCO4, a key oxygen sensor in Arabidopsis thaliana, across different ecotypes. Direct comparative data for a specific inhibitor, provisionally termed "AtPCO4-IN-1," is not publicly available. Therefore, this guide synthesizes known variations in hypoxia response among Arabidopsis ecotypes to infer potential differences in inhibitor efficacy and provides a framework for conducting such comparative studies.
Introduction to AtPCO4 and the N-degron Pathway
In Arabidopsis thaliana, Plant Cysteine Oxidases (PCOs) are crucial enzymatic oxygen sensors that regulate the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors. There are five PCO isoforms in Arabidopsis, with AtPCO4 being the most catalytically efficient. Under normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins. This oxidation marks the ERF-VIIs for degradation via the N-degron pathway, a proteolytic system that removes proteins with specific N-terminal amino acids.
However, under hypoxic (low oxygen) conditions, such as those experienced during flooding, the activity of AtPCO4 is reduced due to the limited availability of its co-substrate, oxygen. This leads to the stabilization of ERF-VIIs, which can then activate genes that help the plant adapt to and survive the low-oxygen stress. Given this central role, inhibiting AtPCO4 activity with small molecules presents a promising strategy to enhance hypoxia tolerance in plants.
Known Inhibitors of AtPCO4
While a specific compound named "this compound" is not documented in the reviewed literature, a study has identified small molecule inhibitors of PCOs. A yeast-based chemical genetic screen identified three such inhibitors. Two of these, designated 2A10 and 4D5, were confirmed to inhibit AtPCO4 activity in vitro.[1]
Table 1: In Vitro Efficacy of Known AtPCO4 Inhibitors (Ecotype: Col-0)
| Compound | IC50 (µM) |
| 2A10 | 264 |
| 4D5 | 350 |
| Data from a study on the Columbia-0 (Col-0) ecotype.[1] |
Application of these inhibitors to Arabidopsis seedlings (Col-0) resulted in increased stability of ERF-VII proteins, induction of anaerobic gene expression, and improved tolerance to anoxia.[1]
Inferred Efficacy in Different Arabidopsis Ecotypes
Direct experimental data on the efficacy of AtPCO4 inhibitors in different Arabidopsis ecotypes is currently lacking. However, significant natural variation exists in the response to hypoxia among various ecotypes, suggesting that the effectiveness of AtPCO4 inhibition is likely to differ. Transcriptomic studies have revealed distinct gene expression profiles in response to low oxygen in ecotypes such as Columbia-0 (Col-0), Wassilewskija (Ws-2), Landsberg erecta (Ler-0), Cape Verde Islands (Cvi-0), Eri, and C24.[2] This variation in the genetic and molecular background of the hypoxia response pathway could influence how each ecotype responds to the targeted inhibition of a key regulator like AtPCO4.
For instance, natural variation in genes downstream of AtPCO4 in the N-degron pathway, or in the promoter regions of ERF-VII target genes, could lead to altered responses to ERF-VII stabilization even if AtPCO4 is effectively inhibited.
Alternative Approaches to Modulating Hypoxia Tolerance
Beyond small molecule inhibitors, genetic approaches offer an alternative for modulating the AtPCO4 pathway. For example, the creation of quadruple pco mutants (pco1/2/4/5) in Arabidopsis has been shown to lead to severe developmental abnormalities, highlighting the critical role of PCOs.[1] This suggests that a complete knockout of AtPCO4 function may not be a viable strategy for improving crop resilience, and that transient, controlled inhibition using chemical tools may be more appropriate.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the efficacy of AtPCO4 inhibitors.
In Vitro AtPCO4 Inhibition Assay
This protocol is adapted from studies on PCO inhibitors.[1]
-
Protein Expression and Purification:
-
Express recombinant AtPCO4 in E. coli and purify using affinity chromatography.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing purified AtPCO4, a synthetic peptide substrate corresponding to the N-terminus of an ERF-VII protein (e.g., RAP2.12), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a reducing agent and Fe(II).
-
Incubate at a controlled temperature (e.g., 25°C).
-
Quench the reaction at specific time points.
-
Analyze the reaction products by mass spectrometry to quantify the extent of substrate oxidation.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
-
In Planta Hypoxia Tolerance Assay
This protocol allows for the assessment of an inhibitor's effect on whole-plant survival under hypoxic conditions.
-
Plant Material and Growth Conditions:
-
Grow seedlings of different Arabidopsis ecotypes on a sterile medium.
-
Apply the AtPCO4 inhibitor at the desired concentration to the growth medium.
-
Include a vehicle control (e.g., DMSO).
-
-
Hypoxia Treatment:
-
Transfer the seedlings to a controlled environment chamber with a low oxygen atmosphere (e.g., 1% O2).
-
Maintain the plants under these conditions for a defined period (e.g., 24-48 hours).
-
-
Recovery and Phenotyping:
-
Return the plants to normoxic conditions.
-
Assess survival rates and other phenotypic parameters (e.g., root growth, chlorophyll (B73375) content) after a recovery period.
-
Visualizations
Signaling Pathway of AtPCO4 in Hypoxia Response
Caption: AtPCO4 signaling pathway under different oxygen conditions and with inhibitor treatment.
Experimental Workflow for Comparing Inhibitor Efficacy Across Ecotypes
References
- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in the transcriptome of different ecotypes of Arabidopsis thaliana reveals signatures of oxidative stress in plant responses to spaceflight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of AtPCO Inhibitors: Featuring a Hypothetical Case Study of PCO-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of inhibitors against Arabidopsis thaliana Plant Cysteine Oxidase (AtPCO) isoforms. Due to the current absence of publicly available data for a specific inhibitor designated "AtPCO4-IN-1," this document will utilize a hypothetical inhibitor, hereafter named PCO-IN-1 , to illustrate the principles and methodologies of specificity assessment. The experimental data presented is illustrative and intended to serve as a template for researchers in the field.
Introduction to AtPCO Isoforms and their Role in Oxygen Sensing
In higher plants, the response to low-oxygen conditions (hypoxia), such as those encountered during flooding, is orchestrated by the Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][3] The stability of these crucial regulators is, in turn, controlled by the Plant Cysteine Oxidases (PCOs) in an oxygen-dependent manner.[3][4]
There are five known AtPCO isoforms in Arabidopsis thaliana (AtPCO1-5). These enzymes act as oxygen sensors by catalyzing the oxidation of a conserved N-terminal cysteine residue on ERF-VIIs.[1][2][3] This modification initiates a cascade of events leading to the degradation of the ERF-VIIs via the Cys/Arg branch of the N-degron pathway.[3][5] Under hypoxic conditions, the lack of oxygen as a co-substrate for PCOs leads to the stabilization of ERF-VIIs, which can then activate anaerobic response genes.[3][4]
The different AtPCO isoforms exhibit varying catalytic efficiencies and substrate preferences.[1][2] For instance, AtPCO4 is a highly efficient and constitutively expressed isoform, suggesting a central role in ERF-VII regulation under normal oxygen levels.[1][2] In contrast, the expression of AtPCO1 and AtPCO2 is induced by hypoxia.[1] These isoform-specific characteristics make them attractive targets for the development of specific inhibitors to modulate plant stress tolerance.
Hypothetical Specificity Profile of PCO-IN-1
The following table summarizes the hypothetical inhibitory activity of PCO-IN-1 against the five AtPCO isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency; a lower IC50 value indicates a more potent inhibition.
| Isoform | IC50 (µM) of PCO-IN-1 | Relative Selectivity (Fold vs. AtPCO4) |
| AtPCO1 | 15.2 | 30.4 |
| AtPCO2 | 25.8 | 51.6 |
| AtPCO3 | > 100 | > 200 |
| AtPCO4 | 0.5 | 1 |
| AtPCO5 | 8.7 | 17.4 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the performance of any real-world compound.
Based on this hypothetical data, PCO-IN-1 would be considered a highly potent and selective inhibitor of AtPCO4, with significantly weaker activity against other isoforms.
Signaling Pathway and Experimental Workflow
To understand the context of inhibitor action and the methods for its assessment, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AtPCO4-IN-1's Role in Stabilizing ERF-VII Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AtPCO4-IN-1, a chemical inhibitor of Arabidopsis thaliana PLANT CYSTEINE OXIDASE 4 (AtPCO4), with genetic methods for stabilizing Group VII Ethylene Response Factor (ERF-VII) transcription factors. The stabilization of these proteins is a key strategy for enhancing plant tolerance to low-oxygen conditions (hypoxia), a critical factor in surviving flooding.
Introduction to ERF-VII Protein Regulation
In plants, the stability of ERF-VII proteins is tightly regulated by the N-degron pathway in an oxygen-dependent manner. Under normal oxygen levels (normoxia), the enzyme AtPCO4 catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins. This modification marks them for degradation by the 26S proteasome.[1][2] During hypoxia, the lack of oxygen inhibits AtPCO4 activity, leading to the stabilization and accumulation of ERF-VII proteins. These stabilized transcription factors then activate hypoxia-responsive genes, enabling the plant to adapt to the low-oxygen environment.[1][2][3] AtPCO4 is a particularly efficient isoform among the plant cysteine oxidases in Arabidopsis thaliana.[4]
Manipulation of this pathway to stabilize ERF-VII proteins under normoxic or mild hypoxic conditions is a promising avenue for improving crop resilience. This can be achieved through chemical inhibition of AtPCO4 or by genetic modification of the AtPCO4 gene.
Methods for Stabilizing ERF-VII Proteins: A Comparison
This guide compares two primary approaches for enhancing ERF-VII protein stability: chemical inhibition using this compound and genetic modification of AtPCO4.
Chemical Inhibition with this compound
This compound (also identified as compound 2A10) is a small molecule that acts as a selective inhibitor of AtPCO4. Its application can lead to the stabilization of ERF-VII proteins, thereby mimicking a hypoxic response.
Genetic Modification of AtPCO4
Site-directed mutagenesis of the AtPCO4 gene can be used to create enzyme variants with reduced or abolished catalytic activity. This approach provides a long-term, heritable method for stabilizing ERF-VII proteins.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the chemical and genetic approaches to stabilizing ERF-VII proteins.
Table 1: In Vitro Performance of this compound and AtPCO4 Mutants
| Method | Target | Parameter | Value | Reference |
| Chemical Inhibition | AtPCO4 | IC50 of this compound | 264.4 ± 1.07 µM | [3] |
| Genetic Modification | AtPCO4 | Relative activity of Y182F mutant | ~60% of wild-type | [1] |
| AtPCO4 | Relative activity of H164D mutant | Near-zero activity | [1] | |
| AtPCO4 | Relative activity of D176N mutant | Minimal activity | [1] |
Table 2: In Vivo Effects on Hypoxia-Responsive Gene Expression
| Method | Treatment/Mutation | Target Gene | Fold Change (vs. Control) | Reference |
| Chemical Inhibition | This compound | ADH | Increased | [5] |
| This compound | PCO1 | Increased | [5] | |
| Genetic Modification | atpco4 (knockout) | ADH, PDC1, LBD41, SAD6, Hb1 | Significantly Increased | [1] |
| AtPCO4 (H164D expression) | ADH, PDC1, LBD41, SAD6, Hb1 | Significantly Increased | [1] | |
| AtPCO4 (D176N expression) | ADH, PDC1, LBD41, SAD6, Hb1 | Significantly Increased | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The N-degron pathway for ERF-VII protein degradation under normoxic and hypoxic conditions.
Caption: Experimental workflows for validating chemical and genetic methods of ERF-VII stabilization.
Experimental Protocols
In Vitro AtPCO4 Inhibition Assay
This assay measures the enzymatic activity of recombinant AtPCO4 in the presence of inhibitors.
-
Reagents and Materials:
-
Recombinant AtPCO4 enzyme
-
Synthetic peptide substrate representing the N-terminus of an ERF-VII protein (e.g., RAP2.12)[1]
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer: 50 mM Bis-Tris propane, 50 mM NaCl, 5 mM TCEP, pH 8.0[4][6]
-
FeSO4 and ascorbate (B8700270) (to maintain a reductive environment)[4]
-
LC-MS system for product detection
-
-
Procedure:
-
Pre-incubate recombinant AtPCO4 with various concentrations of this compound or DMSO (vehicle control) for a defined period.
-
Initiate the enzymatic reaction by adding the ERF-VII peptide substrate.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.[4]
-
Quench the reaction by adding 1% formic acid.[4]
-
Analyze the reaction mixture by LC-MS to quantify the amount of oxidized peptide product.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
In Vivo ERF-VII Stability and Gene Expression Analysis in Arabidopsis
This protocol assesses the effect of AtPCO4 inhibition or mutation on ERF-VII protein levels and the expression of downstream target genes in Arabidopsis seedlings.
-
Plant Material and Growth Conditions:
-
Wild-type Arabidopsis thaliana (e.g., Col-0) or atpco4 mutant lines.
-
Grow seedlings on half-strength Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).[7]
-
-
Treatment with this compound:
-
Grow seedlings for a specified number of days (e.g., 7 days).
-
Treat the seedlings with a solution containing this compound at the desired concentration or a vehicle control (DMSO).
-
Incubate for the desired treatment duration.
-
-
Protein Extraction and Western Blotting:
-
Harvest seedling tissue and freeze in liquid nitrogen.
-
Extract total proteins using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Determine protein concentration using a standard method (e.g., BCA assay).[9]
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the ERF-VII protein of interest (e.g., RAP2.12).
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the relative abundance of the ERF-VII protein.
-
-
RNA Extraction and qRT-PCR:
-
Harvest seedling tissue and freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit or protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for hypoxia-responsive genes (e.g., ADH, PCO1).
-
Normalize the expression data to a reference gene (e.g., ACTIN).
-
Calculate the relative fold change in gene expression compared to the control.
-
Conclusion
Both chemical inhibition with this compound and genetic modification of AtPCO4 are effective strategies for stabilizing ERF-VII proteins and inducing a hypoxic response in plants. The choice of method will depend on the specific research or application goals. This compound offers a transient and dose-dependent way to modulate the pathway, which is valuable for chemical biology studies and potentially for agricultural applications requiring temporary stress resistance. Genetic modification, on the other hand, provides a permanent and heritable solution for developing crop varieties with enhanced flood tolerance. This guide provides the foundational information and experimental frameworks for researchers to further explore and validate the role of AtPCO4 and its inhibitors in regulating plant stress responses.
References
- 1. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group VII Ethylene Response Factors in Arabidopsis: Regulation and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
Quantitative Comparison of Plant Cysteine Oxidase Inhibitors Targeting AtPCO4
A guide for researchers and drug development professionals on the efficacy of novel small molecule inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key regulator of hypoxia response in plants.
This guide provides a quantitative comparison of recently identified inhibitors of AtPCO4, offering valuable data for researchers in plant biology and professionals in agrochemical development. The focus is on the biochemical potency of these compounds and the experimental methodologies used for their characterization.
Introduction to AtPCO4 and its Inhibition
Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is an oxygen-sensing enzyme that plays a critical role in the N-degron pathway.[1][2] Under normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of N-terminal cysteine residues on specific proteins, such as Group VII Ethylene Response Factors (ERF-VIIs), marking them for degradation.[3][4][5][6] This process is suppressed under hypoxic (low oxygen) conditions, leading to the stabilization of ERF-VIIs and the activation of anaerobic response genes.[1][4][5] Inhibition of AtPCO4 can mimic a hypoxic response, offering a potential strategy to enhance plant tolerance to flooding and other stresses associated with low oxygen.[7][8] Recently, several small molecule inhibitors of AtPCO4 have been identified, providing valuable tools for studying plant hypoxia signaling and for the development of novel crop protection agents.[7][8][9]
AtPCO4 Signaling Pathway
The diagram below illustrates the N-degron pathway regulated by AtPCO4 and the mode of action of its inhibitors. Under normoxia, AtPCO4 oxidizes the N-terminal cysteine of ERF-VII transcription factors, leading to their degradation. In hypoxia or in the presence of an AtPCO4 inhibitor, this process is blocked, allowing ERF-VIIs to accumulate and activate hypoxia-responsive genes.
Quantitative Comparison of AtPCO4 Inhibitors
The following table summarizes the in vitro potency of previously reported small molecule inhibitors of AtPCO4. The data is based on biochemical assays measuring the direct inhibition of recombinant AtPCO4 activity.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| 2A10 | AtPCO4 | 264.4 ± 1.07 | In vitro biochemical | [9] |
| 4D5 | AtPCO4 | 349.6 ± 1.2 | In vitro biochemical | [9] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro. Lower IC50 values indicate higher potency.
Experimental Protocols
The quantitative data presented in this guide were obtained using the following key experimental protocol:
In Vitro AtPCO4 Inhibition Assay
Objective: To determine the concentration-dependent inhibition of recombinant AtPCO4 activity by small molecule inhibitors.
Materials:
-
Recombinant AtPCO4 enzyme[3]
-
Peptide substrate representing the N-terminus of an ERF-VII protein (e.g., RAP2.122-17)[9]
-
Candidate inhibitor compounds (e.g., 2A10, 4D5) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Bis-Tris propane, 50 mM NaCl, 5 mM TCEP, pH 8.0)[3]
-
LC-MS system for product detection
Procedure:
-
Recombinant AtPCO4 is pre-incubated with varying concentrations of the inhibitor compound (or solvent control) for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[9]
-
The enzymatic reaction is initiated by the addition of the peptide substrate.[9]
-
The reaction is allowed to proceed for a specific duration and is then quenched.
-
The reaction mixture is analyzed by LC-MS to quantify the amount of oxidized peptide product.
-
The percentage of AtPCO4 activity is calculated for each inhibitor concentration relative to the solvent-only control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
The workflow for identifying and validating AtPCO4 inhibitors is depicted in the diagram below.
Conclusion
The identified small molecule inhibitors, such as 2A10 and 4D5, represent the first generation of chemical tools to directly target the plant oxygen-sensing machinery. While their potencies are in the micromolar range, they serve as crucial starting points for the development of more potent and specific inhibitors. Further structure-activity relationship (SAR) studies could lead to the design of next-generation compounds with enhanced efficacy for both research and agricultural applications. The experimental protocols and comparative data provided herein offer a baseline for the evaluation of future AtPCO4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
